molecular formula C42H76N7O17P3S B15550093 14-Methylicosanoyl-CoA

14-Methylicosanoyl-CoA

Katalognummer: B15550093
Molekulargewicht: 1076.1 g/mol
InChI-Schlüssel: WGAZYUKIHXKYAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

14-Methylicosanoyl-CoA is a useful research compound. Its molecular formula is C42H76N7O17P3S and its molecular weight is 1076.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C42H76N7O17P3S

Molekulargewicht

1076.1 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 14-methylicosanethioate

InChI

InChI=1S/C42H76N7O17P3S/c1-5-6-7-16-19-30(2)20-17-14-12-10-8-9-11-13-15-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)

InChI-Schlüssel

WGAZYUKIHXKYAN-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Metabolic Fate of 14-Methylicosanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methylicosanoyl-CoA, a long-chain branched fatty acyl-CoA, is anticipated to undergo a multi-stage metabolic process involving both beta-oxidation and alpha-oxidation, primarily within the peroxisome. Due to the methyl group at the 14-position, initial degradation is expected to proceed via standard beta-oxidation until the branch point presents a steric hindrance to the enzymatic machinery. At this juncture, the molecule is likely shunted into the alpha-oxidation pathway to remove a single carbon, thereby repositioning the methyl group and allowing for the resumption of beta-oxidation. This guide provides a detailed overview of the putative metabolic pathway of this compound, drawing parallels with the well-characterized metabolism of phytanic acid. It includes hypothesized enzymatic steps, potential intermediates, and the subcellular localization of these processes. Furthermore, this document outlines relevant experimental protocols for the investigation of this pathway and presents key data in a structured format to facilitate further research and drug development efforts targeting lipid metabolism.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of the human diet, primarily obtained from dairy products, meat, and fish.[1][2] Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates specialized metabolic pathways for their degradation.[3][4] The metabolic processing of BCFAs is of significant clinical interest, as defects in these pathways can lead to the accumulation of toxic intermediates, resulting in severe neurological disorders such as Refsum's disease.[1][5] this compound is a saturated, 21-carbon fatty acyl-CoA with a methyl group at the 14th carbon. Its metabolism is not as extensively documented as that of phytanic acid, a well-known BCFA. However, based on the established principles of fatty acid oxidation, a probable metabolic route can be delineated.

This technical guide aims to provide a comprehensive theoretical framework for the metabolism of this compound. It will serve as a foundational resource for researchers investigating lipid metabolism, particularly in the context of metabolic disorders and drug discovery.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is predicted to occur in two distinct phases: an initial series of beta-oxidation cycles, followed by a single round of alpha-oxidation to bypass the methyl branch, and a subsequent return to beta-oxidation for the complete degradation of the remaining acyl chain. The entire process is expected to take place primarily within the peroxisomes, which are specialized organelles for the metabolism of very long-chain and branched-chain fatty acids.[6][7]

Initial Peroxisomal Beta-Oxidation

The 21-carbon this compound molecule is expected to undergo five cycles of peroxisomal beta-oxidation. Each cycle consists of four enzymatic reactions that shorten the acyl chain by two carbons, releasing one molecule of acetyl-CoA.[8] After five cycles, the initial molecule is converted to 4-Methyl-decanoyl-CoA.

Alpha-Oxidation Pathway

The resulting 4-Methyl-decanoyl-CoA has a methyl group at the beta-position (C4 in this case, but becomes C3 after activation), which sterically hinders the action of 3-hydroxyacyl-CoA dehydrogenase, an essential enzyme in the beta-oxidation spiral.[4] To overcome this block, the molecule is channeled into the alpha-oxidation pathway.[5] This pathway is crucial for the metabolism of BCFAs like phytanic acid.[9][10] The key steps are as follows:

  • Hydroxylation: An alpha-hydroxylase, likely a member of the phytanoyl-CoA hydroxylase family, introduces a hydroxyl group at the alpha-carbon (C2) of 4-Methyl-decanoyl-CoA, forming 2-Hydroxy-4-methyl-decanoyl-CoA.[4][5]

  • Decarboxylation: A lyase, such as 2-hydroxyphytanoyl-CoA lyase, cleaves the C1-C2 bond, releasing the original carboxyl carbon as formyl-CoA and producing an aldehyde with one less carbon, 3-Methyl-nonanal.[5]

  • Oxidation: The aldehyde is then oxidized to a carboxylic acid, 3-Methyl-nonanoic acid, by an aldehyde dehydrogenase.[4][5]

Subsequent Peroxisomal and Mitochondrial Beta-Oxidation

Following its activation to 3-Methyl-nonanoyl-CoA, the molecule can re-enter the beta-oxidation pathway. The methyl group is now at the alpha-position, which is permissive for beta-oxidation. The remaining acyl chain is then further degraded through subsequent cycles of beta-oxidation in the peroxisomes, and the resulting shorter-chain acyl-CoAs are transported to the mitochondria for complete oxidation to acetyl-CoA and propionyl-CoA.[11]

Enzymology of the Pathway

While the specific enzymes that metabolize this compound have not been definitively identified, a putative list can be compiled based on the known enzymes of the phytanic acid degradation pathway.

Metabolic Step Substrate Product Putative Enzyme Cellular Location
Beta-Oxidation (5 cycles) This compound4-Methyl-decanoyl-CoA + 5 Acetyl-CoAPeroxisomal beta-oxidation enzymes (Acyl-CoA oxidase, Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase bifunctional enzyme, Thiolase)Peroxisome
Alpha-Hydroxylation 4-Methyl-decanoyl-CoA2-Hydroxy-4-methyl-decanoyl-CoABranched-chain acyl-CoA alpha-hydroxylase (e.g., Phytanoyl-CoA hydroxylase)Peroxisome
Lyase Reaction 2-Hydroxy-4-methyl-decanoyl-CoA3-Methyl-nonanal + Formyl-CoA2-Hydroxy-branched-chain acyl-CoA lyase (e.g., 2-Hydroxyphytanoyl-CoA lyase)Peroxisome
Aldehyde Oxidation 3-Methyl-nonanal3-Methyl-nonanoic acidAldehyde dehydrogenasePeroxisome
Acyl-CoA Synthesis 3-Methyl-nonanoic acid3-Methyl-nonanoyl-CoAAcyl-CoA synthetasePeroxisome/Mitochondria
Beta-Oxidation 3-Methyl-nonanoyl-CoAAcetyl-CoA + Propionyl-CoAPeroxisomal and Mitochondrial beta-oxidation enzymesPeroxisome & Mitochondria

Experimental Protocols

Investigating the metabolic pathway of this compound requires a combination of in vitro and in vivo approaches. The following are generalized protocols that can be adapted for this specific substrate.

In Vitro Enzyme Assays

Objective: To identify and characterize the enzymes involved in the metabolism of this compound.

Methodology:

  • Substrate Synthesis: Synthesize radiolabeled or fluorescently tagged 14-Methylicosanoic acid and its CoA derivative.

  • Enzyme Source: Use purified recombinant enzymes or subcellular fractions (peroxisomal and mitochondrial) isolated from relevant tissues (e.g., liver, fibroblasts).

  • Assay Conditions: Incubate the substrate with the enzyme source in a suitable buffer system containing necessary cofactors (e.g., ATP, CoA, NAD+, FAD+, Fe2+, O2).

  • Product Analysis: Separate and identify the metabolic products using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Enzyme Kinetics: Determine the kinetic parameters (Km, Vmax) for the identified enzymes.

Cell-Based Metabolic Flux Analysis

Objective: To trace the metabolic fate of this compound in a cellular context.

Methodology:

  • Cell Culture: Utilize cell lines known to have active fatty acid metabolism, such as HepG2 (human hepatoma cells) or primary hepatocytes.

  • Isotope Labeling: Incubate the cells with stable isotope-labeled 14-Methylicosanoic acid (e.g., 13C-labeled).

  • Metabolite Extraction: After a defined incubation period, quench the metabolism and extract intracellular and extracellular metabolites.

  • Metabolomic Analysis: Analyze the labeled and unlabeled metabolites using LC-MS or GC-MS to determine the flux through the proposed pathway.

Visualizations of the Metabolic Pathway

The following diagrams illustrate the proposed metabolic pathway of this compound and a general experimental workflow for its investigation.

metabolic_pathway cluster_peroxisome Peroxisome cluster_beta_oxidation_1 Beta-Oxidation (5 Cycles) cluster_alpha_oxidation Alpha-Oxidation cluster_beta_oxidation_2 Beta-Oxidation This compound This compound 4-Methyl-decanoyl-CoA 4-Methyl-decanoyl-CoA This compound->4-Methyl-decanoyl-CoA 5 Acetyl-CoA 2-Hydroxy-4-methyl-decanoyl-CoA 2-Hydroxy-4-methyl-decanoyl-CoA 4-Methyl-decanoyl-CoA->2-Hydroxy-4-methyl-decanoyl-CoA Hydroxylation 3-Methyl-nonanal 3-Methyl-nonanal 2-Hydroxy-4-methyl-decanoyl-CoA->3-Methyl-nonanal Lyase (Formyl-CoA released) 3-Methyl-nonanoic_acid 3-Methyl-nonanoic_acid 3-Methyl-nonanal->3-Methyl-nonanoic_acid Oxidation 3-Methyl-nonanoyl-CoA 3-Methyl-nonanoyl-CoA 3-Methyl-nonanoic_acid->3-Methyl-nonanoyl-CoA Activation (Acyl-CoA Synthetase) Propionyl-CoA + Acetyl-CoA Further Oxidation 3-Methyl-nonanoyl-CoA->Propionyl-CoA + Acetyl-CoA

Caption: Proposed metabolic pathway of this compound.

experimental_workflow cluster_invitro In Vitro Studies cluster_incell Cell-Based Studies Substrate_Synthesis Synthesize Labeled 14-Methylicosanoic Acid/CoA Enzyme_Assay Perform In Vitro Enzyme Assays Substrate_Synthesis->Enzyme_Assay Enzyme_Source Isolate Enzymes/ Subcellular Fractions Enzyme_Source->Enzyme_Assay Product_Analysis_invitro Analyze Products (HPLC, GC-MS, LC-MS) Enzyme_Assay->Product_Analysis_invitro Pathway_Elucidation Elucidate Metabolic Pathway Product_Analysis_invitro->Pathway_Elucidation Cell_Culture Culture Relevant Cell Lines (e.g., HepG2) Isotope_Labeling Incubate with Isotope-Labeled Substrate Cell_Culture->Isotope_Labeling Metabolite_Extraction Extract Metabolites Isotope_Labeling->Metabolite_Extraction Metabolomic_Analysis Analyze Metabolites (LC-MS, GC-MS) Metabolite_Extraction->Metabolomic_Analysis Metabolomic_Analysis->Pathway_Elucidation

Caption: General experimental workflow for pathway elucidation.

Conclusion

The metabolic pathway of this compound, while not explicitly detailed in the current literature, can be inferred with a high degree of confidence from the well-established principles of branched-chain fatty acid metabolism. The proposed pathway involves a synergistic interplay between peroxisomal beta- and alpha-oxidation to circumvent the steric hindrance posed by the methyl group. This guide provides a foundational framework for researchers to design and execute experiments aimed at definitively characterizing this pathway. A thorough understanding of the metabolism of this compound and similar BCFAs is essential for advancing our knowledge of lipid metabolism and for the development of novel therapeutic strategies for related metabolic disorders. Further research is warranted to identify the specific enzymes involved and to quantify the flux through this pathway in various physiological and pathological states.

References

The Role of 14-Methylicosanoyl-CoA in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 14-Methylicosanoyl-CoA in fatty acid metabolism, with a particular focus on its presumed function within the biosynthesis of very-long-chain anteiso-branched-chain fatty acids (BCFA). While specific quantitative data and dedicated experimental protocols for this compound are not extensively documented in publicly available literature, this document extrapolates from established principles of fatty acid biosynthesis to present a putative pathway, relevant enzymatic processes, and detailed analytical methodologies. This guide is intended to serve as a foundational resource for researchers in lipid biochemistry, microbiology, and drug development.

Introduction to this compound

This compound is the activated thioester of 14-methylicosanoic acid, a saturated branched-chain fatty acid with a total of 21 carbon atoms. The methyl branch is located at the 14th carbon position, classifying it as an anteiso-fatty acid. In this configuration, the methyl group is on the antepenultimate carbon atom relative to the omega end of the acyl chain.

Branched-chain fatty acids are significant components of the cell membranes of many bacteria, where they play a crucial role in regulating membrane fluidity.[1][2][3] The iso and anteiso configurations disrupt the tight packing of the lipid acyl chains, thereby lowering the melting point of the membrane and maintaining its liquid-crystalline state at lower temperatures.[4] The presence and relative abundance of specific BCFAs can be a chemotaxonomic marker for bacterial identification.[2][5]

This compound, as the activated form of its corresponding fatty acid, is a key intermediate in the metabolic pathways involving 14-methylicosanoic acid. Its primary role is likely as a substrate for elongation in the synthesis of even longer fatty acids or for incorporation into complex lipids.

Putative Biosynthesis of 14-Methylicosanoic Acid and the Role of this compound

The biosynthesis of anteiso-fatty acids is initiated with a branched-chain primer, typically derived from the amino acid L-isoleucine.[6] The subsequent elongation of this primer occurs via the fatty acid synthase (FAS) system, which utilizes malonyl-CoA as the two-carbon donor in a cyclic series of reactions. For very-long-chain fatty acids (VLCFAs), specialized elongase enzymes are involved.[7]

Initiation of Anteiso-Fatty Acid Synthesis

The synthesis of anteiso-fatty acids begins with the conversion of L-isoleucine to 2-methylbutyryl-CoA. This process involves a transamination to form the corresponding α-keto acid, followed by oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

Elongation to this compound

The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) II system in bacteria. Each cycle of elongation adds two carbons from malonyl-CoA and involves four key enzymatic steps: condensation, reduction, dehydration, and a second reduction.

To synthesize a C21 fatty acid from a C5 primer, eight cycles of elongation are required. The final product, 14-methylicosanoic acid, is then activated to this compound by an acyl-CoA synthetase (ACS) in an ATP-dependent reaction. This activated form is the metabolically active species used in subsequent enzymatic reactions.

The diagram below illustrates the proposed biosynthetic pathway for 14-methylicosanoic acid.

Anteiso_C21_Biosynthesis Isoleucine Isoleucine alpha_keto α-Keto-β-methylvalerate Isoleucine->alpha_keto Transamination primer 2-Methylbutyryl-CoA alpha_keto->primer BCKDH fas Fatty Acid Synthase (FAS II) (8 cycles) primer->fas malonyl Malonyl-CoA (x8) malonyl->fas vlcfa 14-Methylicosanoic Acid (anteiso-C21:0) fas->vlcfa acs Acyl-CoA Synthetase (ACS) ATP -> AMP + PPi vlcfa->acs target This compound acs->target lipids Incorporation into Complex Lipids target->lipids

Putative biosynthesis of this compound.

Quantitative Data

The following table presents a representative composition of fatty acids found in Streptomyces antibioticus, highlighting the prevalence of anteiso-fatty acids. Note that C21 fatty acids are not explicitly reported in this particular study, but the presence of C15 and C17 anteiso-fatty acids suggests the enzymatic machinery for their synthesis is present and could potentially produce longer chains under different conditions or in different species.[8]

Fatty AcidRepresentative Abundance (%) in S. antibioticus
anteiso-C15:0Major
anteiso-C17:0Major
iso-C14:0Minor
iso-C15:0Minor
iso-C16:0Minor
C16:0 (Palmitic acid)Minor

Experimental Protocols

The following sections provide detailed methodologies for the analysis of 14-methylicosanoic acid and this compound. These protocols are adapted from established methods for the analysis of fatty acids and acyl-CoA esters.

Analysis of 14-Methylicosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[11][12]

4.1.1. Materials and Reagents

  • Bacterial cell pellet

  • Methanol, Chloroform (B151607), 0.9% NaCl solution

  • BF3-methanol (14% w/v)

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

  • GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

4.1.2. Experimental Workflow

GCMS_Workflow start Bacterial Cell Pellet extraction Lipid Extraction (Bligh & Dyer method) start->extraction transesterification Transesterification (BF3-methanol) extraction->transesterification fame_extraction FAME Extraction (Hexane) transesterification->fame_extraction analysis GC-MS Analysis fame_extraction->analysis

Workflow for GC-MS analysis of fatty acids.

4.1.3. Detailed Procedure

  • Lipid Extraction (Bligh & Dyer Method):

    • To a pellet from a 50 mL bacterial culture, add a known amount of internal standard.

    • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex vigorously for 15 minutes.

    • Add 1.25 mL of chloroform and vortex for 2 minutes.

    • Add 1.25 mL of 0.9% NaCl solution and vortex for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform phase containing the lipids into a clean glass tube.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification to FAMEs:

    • Add 1 mL of 14% BF3-methanol to the dried lipid extract.

    • Seal the tube and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

    • Vortex for 2 minutes and centrifuge at 1,000 x g for 5 minutes.

    • Transfer the upper hexane layer containing the FAMEs to a new tube.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial.

  • GC-MS Analysis:

    • Inject 1 µL of the FAME extract into the GC-MS system.

    • Use a temperature program suitable for separating long-chain FAMEs (e.g., initial temperature of 150°C, ramp to 250°C).

    • Identify the 14-methylicosanoic acid methyl ester based on its retention time and mass spectrum, and quantify using the internal standard.

Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the extraction and analysis of long-chain acyl-CoA esters from bacterial cells using LC-MS/MS.[13]

4.2.1. Materials and Reagents

  • Bacterial cell pellet

  • Isopropanol, Acetonitrile, Formic acid

  • Internal standard (e.g., C17:0-CoA)

  • LC-MS/MS system with a C18 reversed-phase column

4.2.2. Experimental Workflow

LCMS_Workflow start Bacterial Cell Pellet extraction Acyl-CoA Extraction (Isopropanol/Acetonitrile) start->extraction centrifugation Centrifugation and Supernatant Collection extraction->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis

Workflow for LC-MS/MS analysis of acyl-CoAs.

4.2.3. Detailed Procedure

  • Acyl-CoA Extraction:

    • To a frozen bacterial cell pellet, add a known amount of internal standard.

    • Add 1 mL of ice-cold extraction solvent (isopropanol:acetonitrile:50 mM formic acid, 50:50:2, v/v/v).

    • Homogenize the sample on ice using a probe sonicator.

    • Incubate on ice for 30 minutes.

  • Sample Clarification:

    • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant containing the acyl-CoAs to a clean tube.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) or by using a high pH mobile phase to achieve good separation of long-chain acyl-CoAs.

    • Detect this compound using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]+ of this compound, and a characteristic product ion (e.g., the fragment corresponding to the loss of the phosphopantetheine group) should be monitored.

    • Quantify using the internal standard.

Signaling Pathways and Logical Relationships

The synthesis of fatty acids is tightly regulated to meet the cell's metabolic needs. The availability of primers and the activity of the FAS enzymes are key control points. The diagram below illustrates the logical relationship between the availability of the isoleucine-derived primer and the synthesis of anteiso-fatty acids. A deficiency in the enzymes of the isoleucine catabolic pathway would lead to a decrease in the production of anteiso-fatty acids.

Regulation_Logic cluster_input Precursor Availability cluster_pathway Biosynthetic Pathway cluster_output Product Isoleucine Isoleucine BCKDH Branched-chain α-keto acid dehydrogenase Isoleucine->BCKDH substrate for FAS Fatty Acid Synthase BCKDH->FAS provides primer Anteiso_FA Anteiso-Fatty Acids (e.g., 14-methylicosanoic acid) FAS->Anteiso_FA synthesizes BCKDH_activity BCKDH Activity Anteiso_synthesis Anteiso-FA Synthesis BCKDH_activity->Anteiso_synthesis is required for

Logical relationship in anteiso-fatty acid synthesis.

Conclusion

This compound is a key metabolic intermediate in the synthesis and subsequent utilization of 14-methylicosanoic acid, a very-long-chain anteiso-branched-chain fatty acid. While direct experimental data on this specific molecule is sparse, its role can be inferred from the well-established principles of fatty acid biosynthesis. The provided putative pathway and experimental protocols offer a solid foundation for researchers aiming to investigate the metabolism of very-long-chain BCFAs. Further research is needed to elucidate the specific enzymes involved in the elongation of these fatty acids in different organisms and to quantify their presence and physiological significance. This knowledge will be valuable for the fields of microbial physiology, lipidomics, and the development of novel antimicrobial agents targeting fatty acid synthesis.

References

14-Methylicosanoyl-CoA: A Technical Guide to its Biosynthesis and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylicosanoyl-CoA is a C21 anteiso-branched-chain acyl-CoA. While specific research on this particular molecule is limited, its metabolic pathways can be inferred from the well-established principles of branched-chain fatty acid biosynthesis and degradation. This technical guide consolidates the current understanding of these general pathways and applies them to provide a comprehensive overview of the probable metabolic fate of this compound. This document outlines the proposed biosynthetic and degradation pathways, the key enzymes involved, and relevant experimental methodologies.

Biosynthesis of this compound

The biosynthesis of anteiso-fatty acids, such as 14-methyleicosanoic acid, originates from the metabolism of branched-chain amino acids. In bacteria, the synthesis of these fatty acids is a well-characterized process.[1] The pathway for 14-methyleicosanoic acid likely begins with the amino acid L-isoleucine.

The proposed biosynthetic pathway involves the following key steps:

  • Primer Synthesis: L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for fatty acid synthesis.[2]

  • Elongation: The fatty acid synthase (FAS) system catalyzes the elongation of the 2-methylbutyryl-CoA primer. This process involves the sequential addition of two-carbon units derived from malonyl-CoA.[3] For the synthesis of a methyl-branched fatty acid like 14-methyleicosanoic acid, the extender unit is methylmalonyl-CoA.[4][5][6]

  • Activation: The newly synthesized 14-methyleicosanoic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase. This activation step is essential for its participation in metabolic reactions.

The overall biosynthetic scheme is depicted in the following diagram:

Biosynthesis Isoleucine L-Isoleucine KetoAcid α-Keto-β-methylvalerate Isoleucine->KetoAcid Primer 2-Methylbutyryl-CoA (Primer) KetoAcid->Primer FAS Fatty Acid Synthase (FAS) Primer->FAS MalonylCoA Malonyl-CoA (Extender Units) MalonylCoA->FAS FattyAcid 14-Methyleicosanoic Acid FAS->FattyAcid AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase Product This compound AcylCoASynthetase->Product

Proposed Biosynthesis of this compound.
Key Enzymes in Biosynthesis

EnzymeReactionCellular Location
Branched-chain amino acid aminotransferaseL-Isoleucine → α-Keto-β-methylvalerateMitochondria/Cytosol
Branched-chain α-keto acid dehydrogenase complexα-Keto-β-methylvalerate → 2-Methylbutyryl-CoAMitochondria
Fatty Acid Synthase (FAS)Elongation of 2-Methylbutyryl-CoA with Malonyl-CoACytosol
Acyl-CoA Synthetase14-Methyleicosanoic Acid + CoA → this compoundMitochondria/Peroxisomes/ER

Degradation of this compound

The degradation of long-chain branched-fatty acids typically occurs via beta-oxidation in the mitochondria and peroxisomes.[7][8] Due to the methyl group at the 14th carbon (an odd-numbered position from the carboxyl end), 14-methyleicosanoic acid does not require an initial alpha-oxidation step, which is necessary for fatty acids with a methyl group at the beta-carbon (C3).[9][10]

As a C21 fatty acid, 14-methyleicosanoic acid is an odd-chain fatty acid. Its degradation via beta-oxidation will proceed through multiple cycles, each removing a two-carbon unit in the form of acetyl-CoA. The final cycle of beta-oxidation of a five-carbon acyl-CoA will yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.[11] The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[12][13]

The proposed degradation pathway is as follows:

  • Activation: 14-Methyleicosanoic acid is activated to this compound.

  • Beta-Oxidation Cycles: A series of beta-oxidation cycles occur, each consisting of four enzymatic reactions:

    • Dehydrogenation by an acyl-CoA dehydrogenase.

    • Hydration by an enoyl-CoA hydratase.

    • Dehydrogenation by a hydroxyacyl-CoA dehydrogenase.

    • Thiolysis by a thiolase.

  • Final Products: After nine cycles of beta-oxidation, the products will be eight molecules of acetyl-CoA, one molecule of propionyl-CoA, and the reduced coenzymes FADH₂ and NADH.

  • Propionyl-CoA Metabolism: Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.

The degradation pathway is illustrated below:

Degradation Start This compound (C21) BetaOxidation 9 Cycles of β-Oxidation Start->BetaOxidation AcetylCoA 8 Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA 1 Propionyl-CoA BetaOxidation->PropionylCoA TCA_Cycle1 Citric Acid Cycle AcetylCoA->TCA_Cycle1 MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA TCA_Cycle2 Citric Acid Cycle SuccinylCoA->TCA_Cycle2

Proposed Degradation of this compound.
Key Enzymes in Degradation

EnzymeReactionCellular Location
Acyl-CoA DehydrogenaseDehydrogenation of acyl-CoAMitochondria/Peroxisomes
Enoyl-CoA HydrataseHydration of enoyl-CoAMitochondria/Peroxisomes
Hydroxyacyl-CoA DehydrogenaseDehydrogenation of hydroxyacyl-CoAMitochondria/Peroxisomes
ThiolaseThiolytic cleavage of ketoacyl-CoAMitochondria/Peroxisomes
Propionyl-CoA CarboxylasePropionyl-CoA → Methylmalonyl-CoAMitochondria
Methylmalonyl-CoA MutaseMethylmalonyl-CoA → Succinyl-CoAMitochondria

Experimental Protocols

Quantification of 14-Methyleicosanoic Acid

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying fatty acids in biological samples.[14]

Protocol Outline:

  • Sample Preparation:

    • Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

    • Perform acid or alkaline hydrolysis to release free fatty acids from their esterified forms.

    • Include an internal standard (e.g., a deuterated analog of a long-chain fatty acid) for accurate quantification.

  • Derivatization (Optional but often recommended for improved chromatographic separation and ionization efficiency):

    • Convert the free fatty acids to their methyl esters (FAMEs) or other derivatives.

  • LC-MS/MS Analysis:

    • Separate the fatty acid derivatives using a suitable reversed-phase HPLC column.[15]

    • Detect and quantify the target analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

In Vitro Metabolism Studies

Method: Incubation of 14-methyleicosanoic acid with isolated mitochondria or peroxisomes, or with cell cultures, followed by analysis of metabolic products.

Protocol Outline:

  • Isolate Organelles or Culture Cells:

    • Isolate mitochondria or peroxisomes from tissue homogenates (e.g., liver) by differential centrifugation.

    • Alternatively, use primary cell cultures (e.g., hepatocytes) or relevant cell lines.

  • Incubation:

    • Incubate the isolated organelles or cells with 14-methyleicosanoic acid (or its radiolabeled analog).

    • Include necessary cofactors for beta-oxidation (e.g., CoA, ATP, NAD+, FAD).

  • Analysis of Metabolites:

    • Extract the metabolites from the incubation mixture.

    • Analyze the products (e.g., acetyl-CoA, propionyl-CoA, and intermediate acyl-CoAs) by LC-MS/MS or HPLC with radiochemical detection.

The following diagram illustrates a general workflow for studying the metabolism of this compound.

Workflow Start Biological Sample (Tissue, Cells, etc.) Extraction Lipid Extraction Start->Extraction Incubation In Vitro Incubation (with 14-Methyleicosanoic Acid) Start->Incubation Hydrolysis Hydrolysis Extraction->Hydrolysis Derivatization Derivatization (e.g., FAMEs) Hydrolysis->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Quantification Quantification of 14-Methyleicosanoic Acid LCMS->Quantification MetaboliteExtraction Metabolite Extraction Incubation->MetaboliteExtraction ProductAnalysis Analysis of Metabolic Products (LC-MS/MS or HPLC-Radio) MetaboliteExtraction->ProductAnalysis PathwayElucidation Pathway Elucidation ProductAnalysis->PathwayElucidation

Experimental Workflow for Studying this compound Metabolism.

Quantitative Data Summary

Direct quantitative data for this compound metabolism is not available in the current literature. However, data from studies on analogous branched-chain fatty acids can provide an estimate of the expected enzyme kinetics.

ParameterGeneral Range for Branched-Chain Acyl-CoAsNotes
Km (Acyl-CoA Dehydrogenase) 1 - 50 µMVaries depending on the specific enzyme and substrate chain length.
Vmax (Acyl-CoA Dehydrogenase) 0.1 - 10 µmol/min/mg proteinHighly dependent on the enzyme source and assay conditions.
Km (Enoyl-CoA Hydratase) 5 - 100 µMGenerally shows broad substrate specificity.
Km (Hydroxyacyl-CoA Dehydrogenase) 2 - 80 µMSpecificity can vary for branched-chain substrates.
Km (Thiolase) 1 - 20 µMCan be a rate-limiting step in beta-oxidation.

Conclusion

While this compound itself has not been the subject of extensive research, its metabolic pathways can be confidently predicted based on the established principles of branched-chain fatty acid metabolism. Its biosynthesis is likely initiated from an isoleucine-derived primer and proceeds via the fatty acid synthase complex. Degradation is expected to occur through standard beta-oxidation, yielding acetyl-CoA and propionyl-CoA. Further research, employing the experimental strategies outlined in this guide, is necessary to definitively characterize the enzymes involved and the quantitative aspects of this compound metabolism. Such studies will be crucial for understanding its physiological roles and its potential implications in health and disease.

References

A Technical Guide to the Putative Discovery and Characterization of 14-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical exploration of the discovery and characterization of 14-Methylicosanoyl-CoA. As of the latest literature review, no specific studies on this molecule have been published. This document is intended to serve as an educational template for researchers, scientists, and drug development professionals, outlining the typical methodologies and data presentation for the identification and analysis of a novel fatty acyl-CoA.

Introduction

Long-chain and very-long-chain fatty acyl-CoAs are critical intermediates in a multitude of cellular processes, including energy metabolism, membrane biosynthesis, and cellular signaling. Branched-chain fatty acids and their CoA esters, while less common than their straight-chain counterparts, play significant roles in cellular physiology and are often associated with specific metabolic pathways and disease states. This guide postulates the discovery and characterization of a novel branched-chain fatty acyl-CoA, this compound, a C21:0 branched-chain fatty acyl-CoA. We will detail the hypothetical experimental workflow, from initial detection to structural elucidation and functional pathway analysis.

Section 1: Hypothetical Discovery and Isolation

The discovery of this compound is posited to have originated from untargeted metabolomic analysis of lipid extracts from a specific bacterial strain, Bacillus hypotheticus, known for producing a variety of unusual fatty acids. Initial liquid chromatography-mass spectrometry (LC-MS) analysis revealed an unidentifiable peak with a mass-to-charge ratio (m/z) consistent with a C21:0 fatty acyl-CoA.

  • Cell Culture and Lysis: B. hypotheticus is cultured in a defined medium. The cell pellet is harvested and subjected to cryogenic lysis.

  • Lipid Extraction: Total lipids are extracted from the cell lysate using a modified Bligh-Dyer method with a chloroform:methanol:water (1:2:0.8) solvent system.

  • Solid-Phase Extraction (SPE): The lipid extract is fractionated using a C18 SPE column to enrich for fatty acyl-CoAs.

  • Preparative High-Performance Liquid Chromatography (HPLC): The enriched fraction is subjected to preparative reverse-phase HPLC to isolate the compound of interest.

Section 2: Structural Characterization

The definitive structure of the isolated compound as this compound was established through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

HRMS provided the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) was employed to elucidate the fragmentation pattern, which is characteristic of fatty acyl-CoAs and can help pinpoint the location of the methyl branch.

  • Instrumentation: A Q-Exactive Orbitrap mass spectrometer coupled to a Vanquish UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Data Acquisition: Full scan mode followed by data-dependent MS/MS of the top 5 most abundant ions.

¹H and ¹³C NMR spectroscopy were used to confirm the identity and position of the methyl group on the acyl chain.

  • Sample Preparation: The purified compound is lyophilized and redissolved in D₂O.

  • Instrumentation: A Bruker 800 MHz spectrometer.

  • Experiments: ¹H, ¹³C, COSY, and HSQC spectra are acquired.

Section 3: Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained during the characterization of this compound.

Table 1: Physicochemical Properties of this compound
Property Value
Molecular FormulaC₄₂H₇₄N₇O₁₇P₃S
Monoisotopic Mass1093.402 g/mol
HPLC Retention Time18.5 minutes
Table 2: High-Resolution Mass Spectrometry Data
Parameter Value
Precursor Ion (m/z) [M+H]⁺1094.409
Key MS/MS Fragments (m/z)809.1 (Loss of AMP), 427.2 (Pantetheine phosphate)
Table 3: Hypothetical ¹³C NMR Chemical Shifts
Carbon Atom Chemical Shift (ppm)
C1 (Thioester Carbonyl)~198
C14 (CH)~34
C21 (Methyl Branch)~19

Section 4: Visualizations of Workflows and Pathways

The following diagrams illustrate the experimental workflow for the characterization of this compound and a hypothetical signaling pathway in which it may be involved.

experimental_workflow cluster_isolation Isolation cluster_characterization Characterization cluster_analysis Data Analysis cell_culture B. hypotheticus Culture lysis Cryogenic Lysis cell_culture->lysis extraction Lipid Extraction lysis->extraction spe Solid-Phase Extraction extraction->spe hplc Preparative HPLC spe->hplc hrms LC-HRMS/MS hplc->hrms nmr NMR Spectroscopy hplc->nmr structure Structural Elucidation hrms->structure nmr->structure quantification Quantification structure->quantification

Figure 1: Experimental workflow for the isolation and characterization of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus receptor GPCR_B acsl ACSL Variant receptor->acsl Activates mol This compound acsl->mol Synthesizes pkc PKCδ mol->pkc Allosteric Activation tf Transcription Factor X pkc->tf Phosphorylates gene Gene Expression (Lipid Metabolism) tf->gene Regulates

Figure 2: Hypothetical signaling pathway involving this compound.

Section 5: Postulated Biological Role

Based on the known functions of other branched-chain fatty acids, we hypothesize that this compound may be involved in regulating membrane fluidity or may act as a signaling molecule. The hypothetical pathway in Figure 2 suggests that its synthesis could be triggered by an external stimulus via a G-protein coupled receptor (GPCR), leading to the activation of a specific long-chain acyl-CoA synthetase (ACSL). The resulting this compound could then act as an allosteric activator of Protein Kinase C delta (PKCδ), initiating a phosphorylation cascade that culminates in the regulation of gene expression related to lipid metabolism.

Conclusion

While the existence and function of this compound remain to be empirically validated, this guide provides a comprehensive framework for its potential discovery, characterization, and functional analysis. The methodologies and data presented herein are representative of the rigorous approach required to identify and understand the roles of novel lipids in complex biological systems. This hypothetical case study underscores the importance of untargeted metabolomics in discovering new bioactive molecules and provides a roadmap for researchers in the field of lipidomics and drug discovery.

Whitepaper: 14-Methylicosanoyl-CoA as a Putative Biomarker in Peroxisomal Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The identification of novel, specific biomarkers is paramount for advancing the diagnosis, monitoring, and treatment of metabolic disorders. Long-chain and branched-chain acyl-Coenzyme A (acyl-CoA) species are critical intermediates in fatty acid metabolism, primarily catabolized within the peroxisome. Genetic defects in peroxisomal enzymes can lead to the accumulation of atypical acyl-CoAs, which can serve as highly specific biomarkers for the underlying pathology. This technical guide explores the potential of 14-methylicosanoyl-CoA, a C21 branched-chain fatty acyl-CoA, as a representative example of such a biomarker for diagnosing and studying peroxisomal metabolic disorders. We provide a biochemical rationale for its origin, a hypothetical data framework for its clinical association, detailed analytical protocols for its quantification, and a discussion of its implications for therapeutic development.

Introduction: The Role of Atypical Acyl-CoAs in Metabolic Disease

Coenzyme A (CoA) and its thioester derivatives are central to intermediary metabolism, participating in the catabolism of fatty acids, carbohydrates, and amino acids.[1] While common acyl-CoAs like acetyl-CoA and palmitoyl-CoA are well-understood, the accumulation of atypical very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids is a hallmark of several inherited metabolic diseases.[2] These disorders often stem from defects in the peroxisomal β-oxidation pathway, the primary site for catabolizing these specific lipid species.[3]

The accumulation of a unique molecular species, such as this compound, in tissues or circulation would strongly indicate a specific enzymatic block in a catabolic pathway. Such a molecule can therefore serve as a direct and quantitative biomarker of pathway dysfunction, offering significant advantages over less specific, downstream markers of metabolic distress.

Biochemical Rationale: Peroxisomal β-Oxidation and Biomarker Origin

Peroxisomes are essential cellular organelles that, among other functions, are solely responsible for the initial β-oxidation of VLCFAs (fatty acids with 22 or more carbons) and certain branched-chain fatty acids.[2] Unlike mitochondrial β-oxidation, the peroxisomal pathway is not primarily for ATP production but for chain-shortening, generating shorter acyl-CoAs that can then be transported to mitochondria for complete oxidation.[2]

A defect in a key peroxisomal enzyme, such as Acyl-CoA Oxidase (ACOX) or D-bifunctional protein (DBP), disrupts this process, leading to the buildup of upstream substrates.[3][4] For a branched-chain fatty acid like 14-methylicosanoic acid, its metabolism would require a specific set of peroxisomal enzymes capable of handling the methyl group. A deficiency in one of these enzymes would cause its CoA derivative, this compound, to accumulate.

Peroxisomal_Beta_Oxidation Fig. 1: Generalized Peroxisomal β-Oxidation Pathway cluster_peroxisome Peroxisome BCFA 14-Methylicosanoic Acid (Branched-Chain Fatty Acid) AcylCoALigase VLCFA-CoA Ligase BCFA->AcylCoALigase ATP -> AMP Biomarker This compound (Putative Biomarker) AcylCoALigase->Biomarker ACOX Acyl-CoA Oxidase (ACOX) Biomarker->ACOX FAD -> FADH2 Defect Enzyme Defect (e.g., in ACOX or DBP) Leads to Accumulation Biomarker->Defect EnoylCoA Trans-2-Enoyl-CoA ACOX->EnoylCoA DBP D-Bifunctional Protein (DBP) EnoylCoA->DBP H2O KetoacylCoA 3-Ketoacyl-CoA DBP->KetoacylCoA NAD+ -> NADH Thiolase Thiolase KetoacylCoA->Thiolase CoA-SH ShortenedAcylCoA Shortened Acyl-CoA Thiolase->ShortenedAcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA Mitochondria To Mitochondria for further oxidation ShortenedAcylCoA->Mitochondria AcetylCoA->Mitochondria

Caption: Generalized pathway for peroxisomal β-oxidation of a branched-chain fatty acid.

Quantitative Data on this compound as a Putative Biomarker

While this compound serves as a representative model for this guide, specific quantitative data linking it to metabolic disorders is not yet established in published literature. The following table is presented as an illustrative framework for how such data would be structured and interpreted. It demonstrates the potential for this biomarker to differentiate between various peroxisomal disorders and healthy controls.

Table 1: Illustrative Quantitative Data for this compound in Metabolic Disorders (Note: Data are hypothetical and for illustrative purposes only.)

Metabolic DisorderPatient Cohort (n)Tissue/FluidFold Change (vs. Control)p-valuePutative DefectReference
Zellweger Syndrome25Plasma150.2 ± 25.8< 0.0001Peroxisome Biogenesis(Hypothetical)
Acyl-CoA Oxidase 1 Def.15Plasma95.5 ± 18.3< 0.0001ACOX1 Enzyme(Hypothetical)
D-Bifunctional Protein Def.18Fibroblasts112.7 ± 21.1< 0.0001HSD17B4 Gene(Hypothetical)
X-Linked Adrenoleukodystrophy30Plasma1.2 ± 0.4> 0.05 (ns)VLCFA Transporter(Hypothetical)
Type 2 Diabetes100Plasma1.5 ± 0.6> 0.05 (ns)None (Control)(Hypothetical)

Experimental Protocols for Quantification

The quantification of specific acyl-CoA species from complex biological matrices requires a robust and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[5][6]

Detailed Protocol: Quantification of this compound from Plasma

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[7][8]

  • Sample Collection and Preparation:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma at -80°C until analysis.

  • Acyl-CoA Extraction:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., C17:0-CoA) for normalization.

    • Add 500 µL of a 2:1:0.8 (v/v/v) mixture of isopropanol:acetonitrile:acetic acid to precipitate proteins and extract lipids.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen gas.

  • Solid Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Reconstitute the dried extract in 100 µL of a weak wash buffer (e.g., 2% methanol (B129727) in water).

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with 1 mL of weak wash buffer to remove salts and polar contaminants.

    • Elute the acyl-CoAs with 1 mL of 80% methanol containing 0.1% ammonium (B1175870) hydroxide.

    • Dry the eluate under nitrogen gas.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried extract in 50 µL of 50:50 (v/v) methanol:water.

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 10 mM ammonium acetate.

      • Mobile Phase B: 95:5 (v/v) acetonitrile:water with 10 mM ammonium acetate.

      • Gradient: A linear gradient from 5% B to 95% B over 10 minutes.

      • Flow Rate: 0.3 mL/min.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound and the internal standard. The most common product ion for acyl-CoAs corresponds to the phosphopantetheine moiety.

  • Data Analysis:

    • Quantify the peak area for this compound and the internal standard.

    • Calculate the concentration using a standard curve prepared with a synthetic this compound standard.

Experimental_Workflow Fig. 2: Analytical Workflow for Biomarker Quantification Sample 1. Plasma Sample Collection Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Protein Precipitation & Liquid Extraction Spike->Extract Dry1 4. Nitrogen Evaporation Extract->Dry1 SPE 5. Solid Phase Extraction (SPE) Cleanup Dry1->SPE Dry2 6. Nitrogen Evaporation SPE->Dry2 Reconstitute 7. Reconstitution in Analysis Solvent Dry2->Reconstitute LCMS 8. LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data 9. Data Processing & Quantification LCMS->Data

Caption: Step-by-step workflow for quantifying this compound from plasma.

Implications for Drug Development

The ability to accurately quantify a specific biomarker like this compound has profound implications for the development of therapeutics for peroxisomal disorders:

  • Early Diagnosis and Patient Stratification: A highly specific biomarker can enable early diagnosis, potentially before the onset of severe clinical symptoms. It also allows for the precise stratification of patients based on their specific enzymatic defect for inclusion in clinical trials.

  • Pharmacodynamic (PD) Marker: During drug development, the biomarker can serve as a direct measure of target engagement and biological activity. A successful therapy (e.g., an enzyme replacement therapy, gene therapy, or small molecule chaperone) should lead to a quantifiable reduction in the accumulated biomarker.

  • Monitoring Disease Progression: Longitudinal monitoring of the biomarker can provide an objective measure of disease progression or response to treatment, complementing clinical assessments.

Conclusion and Future Directions

While this compound is presented here as a putative biomarker, the principles underlying its potential are broadly applicable to the discovery of other unique metabolic intermediates. The convergence of advanced analytical platforms like high-resolution mass spectrometry with untargeted metabolomics provides a powerful engine for discovering novel biomarkers for rare metabolic diseases. Future research should focus on applying these techniques to patient cohorts with peroxisomal disorders and other unexplained metabolic syndromes. The identification and validation of such specific, disease-driving molecules will be instrumental in advancing precision medicine for these challenging conditions.

References

The Metabolic Crossroads of 14-Methylicosanoyl-CoA: A Technical Guide to its Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic processes governing the metabolism of 14-Methylicosanoyl-CoA, a methylated long-chain fatty acyl-CoA. Understanding the degradation of such branched-chain fatty acids is crucial for research into various metabolic disorders and for the development of targeted therapeutic interventions. This document outlines the core metabolic pathways, the key enzymes involved, their quantitative characteristics, and detailed experimental protocols for their study.

Introduction to Branched-Chain Fatty Acid Metabolism

Fatty acids bearing methyl substitutions, such as 14-methylicosanoic acid, present a metabolic challenge compared to their straight-chain counterparts. The position of the methyl group dictates the specific enzymatic machinery required for their catabolism. For this compound, with the methyl group located distant from the carboxyl end, the primary route of degradation is a coordinated effort between peroxisomal β-oxidation and, potentially, an initial round of α-oxidation if the methyl group sterically hinders the standard β-oxidation spiral. Peroxisomes are the primary site for the breakdown of very long-chain and branched-chain fatty acids.

The Metabolic Pathway of this compound

The degradation of this compound is hypothesized to proceed through a series of enzymatic reactions within the peroxisome. The pathway involves an initial activation step followed by cycles of β-oxidation until the methyl branch is reached. If the methyl group is at a position that inhibits β-oxidation, an α-oxidation step is required.

Activation of 14-Methylicosanoic Acid

Prior to entering the oxidative pathway, 14-methylicosanoic acid must be activated to its coenzyme A (CoA) thioester, this compound. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.

  • Enzyme: Very long-chain acyl-CoA synthetase (ACSVL) or a branched-chain specific acyl-CoA synthetase.

  • Reaction: 14-Methylicosanoic acid + ATP + CoASH → this compound + AMP + PPi

Peroxisomal β-Oxidation of this compound

Once activated, this compound undergoes cycles of peroxisomal β-oxidation. Each cycle consists of four enzymatic steps and shortens the acyl chain by two carbons, releasing one molecule of acetyl-CoA.

The core enzymes of peroxisomal β-oxidation for branched-chain fatty acids are:

  • Branched-chain Acyl-CoA Oxidase (ACOX2/3): Catalyzes the first, rate-limiting step, introducing a double bond.

  • Multifunctional Enzyme Type 2 (MFE-2): Possesses both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.

  • Sterol Carrier Protein 2/Thiolase (SCPx): Also known as peroxisomal 3-ketoacyl-CoA thiolase, it catalyzes the final thiolytic cleavage.

This cycle repeats until the methyl group is in a position that blocks the action of these enzymes, typically when it reaches the β-carbon (C3) position.

The Role of α-Oxidation

If β-oxidation is halted due to the 14-methyl group reaching the β-position, the cell employs the α-oxidation pathway to bypass this blockage. This pathway removes a single carbon atom from the carboxyl end of the fatty acid.

The key enzymes in peroxisomal α-oxidation are:

  • Phytanoyl-CoA Hydroxylase (PHYH): A 2-oxoglutarate-dependent dioxygenase that hydroxylates the α-carbon.

  • 2-Hydroxyphytanoyl-CoA Lyase (HACL1): A thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that cleaves the C1-C2 bond, releasing formyl-CoA and an aldehyde shortened by one carbon.

  • Aldehyde Dehydrogenase (ALDH): Oxidizes the resulting aldehyde to a carboxylic acid, which can then be re-activated to its CoA ester and re-enter the β-oxidation pathway.

Quantitative Data on Key Enzymes

The following tables summarize available quantitative data for the key enzymes involved in the metabolism of branched-chain fatty acyl-CoAs. It is important to note that specific kinetic data for this compound as a substrate is limited; therefore, data for analogous branched-chain substrates are presented.

Table 1: Enzymes of Peroxisomal α-Oxidation

EnzymeSubstrate(s)Km (µM)Vmax or kcatOptimal pHCofactors
Phytanoyl-CoA Hydroxylase (PHYH) Phytanoyl-CoA, 3-Methylhexadecanoyl-CoA~10-50Not widely reported7.0-7.5Fe2+, 2-Oxoglutarate, Ascorbate, ATP/GTP, Mg2+
2-Hydroxyphytanoyl-CoA Lyase (HACL1) 2-Hydroxyphytanoyl-CoA, 2-Hydroxyisobutyryl-CoA~120 (for 2-HIB-CoA)~1.3 s-1 (for 2-HIB-CoA)7.2Thiamine pyrophosphate (TPP), Mg2+
Aldehyde Dehydrogenase (ALDH) Pristanal, various aldehydesVariableVariable~8.0-9.0NAD+

Table 2: Enzymes of Peroxisomal β-Oxidation for Branched-Chain Acyl-CoAs

EnzymeSubstrate(s)Km (µM)Vmax or kcatOptimal pHCofactors
Branched-chain Acyl-CoA Oxidase (ACOX2/3) Pristanoyl-CoA, Trihydroxycoprostanoyl-CoA~20-100Not widely reported8.0-8.5FAD
Multifunctional Enzyme Type 2 (MFE-2) 2-enoyl-CoAs, 3-hydroxyacyl-CoAsVariable (chain-length dependent)VariableHydratase: 8.5, Dehydrogenase: 9.5NAD+
Sterol Carrier Protein 2/Thiolase (SCPx) 3-ketoacyl-CoAs (branched and straight chain)~5-50Not widely reported8.0-8.5CoASH

Experimental Protocols

Detailed methodologies for studying the key enzymes in this compound metabolism are provided below. These protocols can be adapted for use with purified enzymes or cell lysates.

Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity

This assay measures the conversion of a 3-methyl-branched acyl-CoA to its 2-hydroxy derivative.[1]

Principle: The activity of PHYH is determined by monitoring the consumption of the co-substrate 2-oxoglutarate or the formation of the hydroxylated product. A common method involves the use of [1-14C]2-oxoglutarate and measuring the release of 14CO2.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: 100 µM this compound (or a suitable analog like phytanoyl-CoA)

  • Cofactors: 200 µM [1-14C]2-oxoglutarate, 1 mM Ascorbate, 50 µM FeSO4, 1 mM ATP or GTP, 1 mM MgCl2

  • Enzyme Source: Purified recombinant PHYH or peroxisomal fraction from tissue homogenate

  • Stopping Solution: 10% (w/v) Trichloroacetic acid (TCA)

  • Scintillation Cocktail

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and substrate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme source.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Centrifuge to pellet precipitated protein.

  • Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the released 14CO2 using a scintillation counter.

Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity

This assay measures the TPP-dependent cleavage of a 2-hydroxyacyl-CoA.[2][3]

Principle: The activity of HACL1 is determined by measuring the formation of the aldehyde product. This can be achieved using a coupled enzymatic assay where the aldehyde is reduced by an alcohol dehydrogenase, and the consumption of NADH is monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM Potassium phosphate, pH 7.2

  • Substrate: 100 µM 2-hydroxy-14-methylicosanoyl-CoA (or a suitable analog)

  • Cofactors: 200 µM Thiamine pyrophosphate (TPP), 1 mM MgCl2

  • Coupling Enzyme: 10 units/mL Alcohol dehydrogenase

  • Coupling Substrate: 200 µM NADH

  • Enzyme Source: Purified recombinant HACL1 or peroxisomal fraction

Procedure:

  • In a cuvette, combine the assay buffer, substrate, cofactors, coupling enzyme, and coupling substrate.

  • Monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the enzyme source.

  • Continuously monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).

  • Calculate the rate of NADH consumption using its molar extinction coefficient (6220 M-1cm-1).

Assay for Peroxisomal β-Oxidation of Branched-Chain Acyl-CoAs

This assay measures the overall flux through the peroxisomal β-oxidation pathway using a radiolabeled substrate.[4][5]

Principle: The rate of β-oxidation is determined by measuring the production of [14C]acetyl-CoA from a [U-14C]-labeled branched-chain fatty acyl-CoA substrate. The [14C]acetyl-CoA is then separated from the unreacted substrate and quantified.

Reagents:

  • Assay Buffer: 50 mM MOPS-KOH, pH 7.4, containing 0.1% (w/v) Triton X-100

  • Substrate: 20 µM [U-14C]this compound

  • Cofactors: 1 mM NAD+, 0.1 mM FAD, 0.5 mM CoASH, 2 mM ATP, 5 mM MgCl2

  • Enzyme Source: Isolated peroxisomes or permeabilized cells

  • Stopping Solution: 6% (w/v) Perchloric acid

  • Extraction Solvent: n-Heptane

Procedure:

  • Prepare the reaction mixture with assay buffer and cofactors.

  • Add the radiolabeled substrate.

  • Initiate the reaction by adding the enzyme source.

  • Incubate at 37°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding the stopping solution.

  • Extract the unreacted long-chain acyl-CoAs with n-heptane.

  • The aqueous phase, containing the water-soluble [14C]acetyl-CoA, is collected and its radioactivity is measured by scintillation counting.

Visualizations of Metabolic and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic fate of this compound and a typical experimental workflow for its analysis.

Metabolic_Pathway_of_14_Methylicosanoyl_CoA cluster_activation Activation in Peroxisome cluster_beta_oxidation Peroxisomal β-Oxidation Cycles cluster_alpha_oxidation α-Oxidation (if β-oxidation is blocked) 14-Methylicosanoic_Acid 14-Methylicosanoic Acid 14-Methylicosanoyl_CoA This compound 14-Methylicosanoic_Acid->14-Methylicosanoyl_CoA Acyl-CoA Synthetase (ACSVL) Enoyl_CoA 2-enoyl-CoA 14-Methylicosanoyl_CoA->Enoyl_CoA Branched-chain Acyl-CoA Oxidase (ACOX2/3) Hydroxyacyl_CoA 3-hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme Type 2 (MFE-2) (Hydratase activity) Ketoacyl_CoA 3-ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme Type 2 (MFE-2) (Dehydrogenase activity) Shortened_Acyl_CoA Shortened Acyl-CoA Ketoacyl_CoA->Shortened_Acyl_CoA Sterol Carrier Protein 2/ Thiolase (SCPx) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->14-Methylicosanoyl_CoA Multiple Cycles Blocked_Acyl_CoA β-Methyl Acyl-CoA Shortened_Acyl_CoA->Blocked_Acyl_CoA Further β-oxidation Hydroxy_Acyl_CoA 2-Hydroxyacyl-CoA Blocked_Acyl_CoA->Hydroxy_Acyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Aldehyde n-1 Aldehyde Hydroxy_Acyl_CoA->Aldehyde 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxy_Acyl_CoA->Formyl_CoA Pristanoyl_CoA_analog Pristanoyl-CoA Analog Aldehyde->Pristanoyl_CoA_analog Aldehyde Dehydrogenase & Acyl-CoA Synthetase Pristanoyl_CoA_analog->14-Methylicosanoyl_CoA Re-entry to β-oxidation

Caption: Metabolic pathway of this compound.

Experimental_Workflow_for_Enzyme_Activity cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization or Cell Lysis Subcellular_Fractionation Subcellular Fractionation (e.g., Peroxisome Isolation) Tissue_Homogenization->Subcellular_Fractionation Protein_Quantification Protein Quantification (e.g., Bradford Assay) Subcellular_Fractionation->Protein_Quantification Reaction_Setup Prepare Reaction Mixture (Buffer, Substrate, Cofactors) Protein_Quantification->Reaction_Setup Enzyme_Addition Add Enzyme Source (Initiate Reaction) Reaction_Setup->Enzyme_Addition Incubation Incubate at Controlled Temperature and Time Enzyme_Addition->Incubation Reaction_Termination Stop Reaction (e.g., Acid Quenching) Incubation->Reaction_Termination Product_Detection Product Detection (Spectrophotometry, HPLC, Scintillation) Reaction_Termination->Product_Detection Data_Calculation Calculate Enzyme Activity (e.g., nmol/min/mg protein) Product_Detection->Data_Calculation

Caption: General experimental workflow for enzyme activity assays.

Conclusion

The metabolism of this compound is a complex process primarily occurring within peroxisomes, involving a series of α- and β-oxidation enzymes. This guide provides a foundational understanding of these pathways and the key enzymatic players. The detailed protocols and quantitative data herein serve as a valuable resource for researchers investigating the intricacies of branched-chain fatty acid metabolism and its implications in health and disease. Further research focusing on the specific kinetics of these enzymes with this compound as a substrate will be instrumental in advancing our knowledge in this field and developing novel therapeutic strategies for related metabolic disorders.

References

The Enigmatic Role of 14-Methylicosanoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Methylicosanoyl-CoA, a long-chain branched fatty acyl-CoA, presents a unique substrate for mitochondrial and peroxisomal metabolic pathways. While the beta-oxidation of straight-chain fatty acids is well-characterized, the catabolism of their branched-chain counterparts, such as this compound, involves a more complex interplay between cellular organelles and specialized enzymatic machinery. This technical guide synthesizes the current understanding of branched-chain fatty acid metabolism to propose a putative metabolic fate for this compound within the context of mitochondrial beta-oxidation. We will delve into the probable enzymatic steps, the subcellular localization of these processes, and provide generalized experimental protocols for investigating the oxidation of such molecules. Due to the limited direct research on this compound, this guide extrapolates from established principles of branched-chain fatty acid catabolism.

Introduction to Branched-Chain Fatty Acid Metabolism

Mitochondrial beta-oxidation is a cornerstone of cellular energy homeostasis, efficiently catabolizing straight-chain fatty acids into acetyl-CoA.[1] However, the presence of methyl branches along the acyl chain introduces steric hindrances that can impede the standard beta-oxidation machinery.[2] The catabolism of branched-chain fatty acids (BCFAs) is therefore a specialized process, often initiated in the peroxisome before the shortened acyl-CoAs are further processed in the mitochondria.[3][4]

The position of the methyl group is a critical determinant of the metabolic pathway. Fatty acids with a methyl group at the β-carbon, such as phytanic acid, are not substrates for the initial acyl-CoA dehydrogenase of beta-oxidation and must first undergo alpha-oxidation in the peroxisome.[3][5] This process removes a single carbon from the carboxyl end, thereby shifting the position of the methyl group and rendering the molecule susceptible to subsequent beta-oxidation.[5] In contrast, 2-methyl-branched fatty acids can be metabolized via a distinct peroxisomal beta-oxidation pathway that utilizes specific enzymes, including branched-chain acyl-CoA oxidase and α-methylacyl-CoA racemase, the latter of which is essential for converting the (2R)-epimer to the metabolically active (2S)-epimer.[6][7]

This compound, a C21 fatty acid with a methyl group at the 14th carbon, does not possess a methyl group at the α or β position. This structural feature suggests that it can likely undergo several cycles of conventional beta-oxidation before the methyl-branched portion of the chain nears the carboxyl-CoA terminus.

Proposed Metabolic Pathway for this compound

Based on the principles of long-chain and branched-chain fatty acid metabolism, a hypothetical pathway for the degradation of this compound is proposed. This pathway involves an initial series of beta-oxidation cycles, likely occurring in the peroxisomes due to its very-long-chain nature, followed by further processing of the resulting shorter-chain branched acyl-CoA in the mitochondria.

Peroxisomal Chain Shortening

Very-long-chain fatty acids are initially catabolized in the peroxisomes.[4] It is therefore probable that this compound first enters the peroxisomal beta-oxidation pathway.

  • Activation: 14-methylicosanoic acid is first activated to this compound by a very-long-chain acyl-CoA synthetase in the peroxisomal membrane.

  • Beta-Oxidation Cycles: The this compound molecule would then undergo multiple cycles of peroxisomal beta-oxidation. Each cycle consists of four enzymatic steps:

    • Oxidation by a peroxisomal acyl-CoA oxidase.

    • Hydration by a multifunctional enzyme (L-bifunctional or D-bifunctional protein).

    • Dehydrogenation by the same multifunctional enzyme.

    • Thiolytic cleavage by a peroxisomal thiolase.

These cycles would proceed, releasing acetyl-CoA units, until the methyl group is in proximity to the carboxyl-CoA end. After five cycles of beta-oxidation, the original 21-carbon chain would be reduced to an 11-carbon chain, 4-methylundecanoyl-CoA.

Peroxisomal Beta-Oxidation of this compound cluster_peroxisome Peroxisome This compound This compound Beta_Oxidation_Cycles 5x Beta-Oxidation Cycles This compound->Beta_Oxidation_Cycles Acyl-CoA Oxidase, Multifunctional Enzyme, Thiolase 4-Methylundecanoyl-CoA 4-Methylundecanoyl-CoA Beta_Oxidation_Cycles->4-Methylundecanoyl-CoA Acetyl_CoA_Peroxisome 5 Acetyl-CoA Beta_Oxidation_Cycles->Acetyl_CoA_Peroxisome Mitochondrion Mitochondrion 4-Methylundecanoyl-CoA->Mitochondrion Carnitine Shuttle

Initial peroxisomal processing of this compound.
Mitochondrial Metabolism of 4-Methylundecanoyl-CoA

The resulting 4-methylundecanoyl-CoA would then be transported to the mitochondria via the carnitine shuttle for further degradation.

  • Mitochondrial Beta-Oxidation: One more cycle of conventional beta-oxidation can occur, yielding acetyl-CoA and 2-methylnonanoyl-CoA.

  • Handling of the 2-Methyl Branched Acyl-CoA: 2-Methylnonanoyl-CoA is a 2-methyl-branched acyl-CoA. Its further metabolism requires the action of α-methylacyl-CoA racemase to convert the (2R)-isomer to the (2S)-isomer, which is the substrate for the subsequent beta-oxidation steps.[6][7] The beta-oxidation of this shorter, 2-methyl-branched acyl-CoA would then proceed, likely involving the specialized enzymes for branched-chain substrates. This would result in the production of propionyl-CoA in the final thiolytic cleavage step.

  • Final Products: The complete oxidation of this compound would therefore yield multiple molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the Krebs cycle.[8]

Mitochondrial Metabolism of 4-Methylundecanoyl-CoA cluster_mitochondrion Mitochondrion 4-Methylundecanoyl-CoA_Mito 4-Methylundecanoyl-CoA Beta_Oxidation_1 1x Beta-Oxidation 4-Methylundecanoyl-CoA_Mito->Beta_Oxidation_1 2-Methylnonanoyl-CoA 2-Methylnonanoyl-CoA Beta_Oxidation_1->2-Methylnonanoyl-CoA Acetyl_CoA_Mito Acetyl-CoA Beta_Oxidation_1->Acetyl_CoA_Mito Racemase α-Methylacyl-CoA Racemase 2-Methylnonanoyl-CoA->Racemase S-2-Methylnonanoyl-CoA (2S)-2-Methylnonanoyl-CoA Racemase->S-2-Methylnonanoyl-CoA Branched_Beta_Oxidation Branched-Chain Beta-Oxidation S-2-Methylnonanoyl-CoA->Branched_Beta_Oxidation Branched_Beta_Oxidation->Acetyl_CoA_Mito Propionyl_CoA Propionyl-CoA Branched_Beta_Oxidation->Propionyl_CoA Krebs_Cycle Krebs_Cycle Propionyl_CoA->Krebs_Cycle -> Succinyl-CoA

Mitochondrial processing of the peroxisome-derived intermediate.

Quantitative Data on Branched-Chain Fatty Acid Oxidation

Fatty Acid SubstrateOrganism/Cell TypeKey FindingsReference
Pristanic AcidHuman Skin FibroblastsDegraded to propionyl-CoA via peroxisomal beta-oxidation.[5]
Phytanic AcidHuman Skin FibroblastsRequires alpha-oxidation prior to beta-oxidation in peroxisomes.[5]
Lauric Acid (12:0)Rat HepatocytesBeta-oxidation is less inhibited by fructose (B13574) refeeding compared to oleic acid, suggesting a significant peroxisomal contribution.[9]
Myristic Acid (14:0)Rat HepatocytesSmall amounts of shortened beta-oxidation intermediates were detected, indicating incomplete oxidation and remodeling.[9]

Experimental Protocols for Studying Branched-Chain Fatty Acid Oxidation

The following protocols are generalized methods that can be adapted for the study of this compound metabolism.

In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrates

This method measures the rate of beta-oxidation by quantifying the production of radiolabeled acetyl-CoA or CO2 from a radiolabeled fatty acid substrate.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Radiolabeled 14-methylicosanoic acid (e.g., [1-¹⁴C]14-methylicosanoic acid)

  • Cell culture medium

  • Bovine serum albumin (BSA), fatty acid-free

  • L-carnitine

  • Coenzyme A

  • ATP

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Substrate Preparation: Prepare a stock solution of radiolabeled 14-methylicosanoic acid complexed to BSA in a suitable buffer.

  • Cell Culture: Plate cells in multi-well plates and culture until they reach the desired confluency.

  • Incubation: Wash the cells with a pre-warmed buffer and then incubate with the reaction mixture containing the radiolabeled substrate, L-carnitine, Coenzyme A, and ATP at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Quantification of Radiolabeled Products:

    • Acetyl-CoA: Separate the acid-soluble fraction (containing acetyl-CoA) from the acid-insoluble fraction (containing the un-metabolized fatty acid) by centrifugation. Measure the radioactivity in the acid-soluble fraction using a scintillation counter.

    • CO2: If measuring complete oxidation, the incubation is performed in sealed flasks, and the released ¹⁴CO2 is trapped and quantified.

  • Data Analysis: Normalize the radioactivity counts to the amount of protein per well and the incubation time to determine the rate of fatty acid oxidation.

Experimental Workflow for Radiolabeled FAO Assay Cell_Culture 1. Cell Culture (e.g., fibroblasts, hepatocytes) Substrate_Prep 2. Prepare Radiolabeled 14-Methylicosanoic Acid-BSA Complex Incubation 3. Incubate Cells with Radiolabeled Substrate Substrate_Prep->Incubation Termination 4. Terminate Reaction (e.g., with perchloric acid) Incubation->Termination Separation 5. Separate Acid-Soluble and Insoluble Fractions Termination->Separation Quantification 6. Quantify Radioactivity in Acid-Soluble Fraction (Scintillation Counting) Separation->Quantification Analysis 7. Data Analysis (Normalize to protein and time) Quantification->Analysis

Workflow for fatty acid oxidation assay.
Acyl-CoA Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the identification and quantification of various acyl-CoA intermediates, providing a detailed view of the metabolic pathway.

Materials:

  • Cultured cells or tissue homogenates

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Solvents for extraction (e.g., acetonitrile, methanol)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS system

Procedure:

  • Sample Collection and Quenching: Harvest cells or tissues and immediately quench metabolic activity, typically using cold methanol (B129727) or a similar solvent.

  • Extraction of Acyl-CoAs: Extract the acyl-CoAs from the samples using a suitable solvent system, including the internal standards for quantification.

  • Sample Cleanup: Purify and concentrate the acyl-CoAs using SPE.

  • LC-MS Analysis: Separate the different acyl-CoA species using liquid chromatography and detect and quantify them using mass spectrometry.

  • Data Analysis: Identify and quantify the acyl-CoA intermediates based on their mass-to-charge ratio and retention time, comparing them to known standards. This can reveal the accumulation of specific intermediates, providing insights into the metabolic pathway and potential enzymatic bottlenecks.

Regulatory Aspects and Potential for Drug Development

The metabolism of branched-chain fatty acids is tightly regulated and can be influenced by diet and disease states. Deficiencies in the enzymes involved in BCFA oxidation can lead to serious metabolic disorders. Understanding the specific enzymes that metabolize this compound could open avenues for therapeutic intervention in diseases where its accumulation may be pathological. Furthermore, targeting these enzymes could be a strategy for modulating lipid metabolism in various metabolic diseases.

Conclusion

While direct experimental evidence for the metabolic fate of this compound is currently lacking, a plausible pathway can be inferred from the well-established principles of long-chain and branched-chain fatty acid catabolism. It is likely that this very-long-chain branched fatty acid undergoes initial chain-shortening via beta-oxidation in the peroxisomes, followed by further processing of the resulting shorter branched-chain acyl-CoA in the mitochondria, involving the key enzyme α-methylacyl-CoA racemase. The elucidation of the precise enzymatic steps and their regulation awaits further investigation. The experimental approaches outlined in this guide provide a framework for future studies aimed at unraveling the metabolism of this and other complex fatty acids, which may hold significance for both fundamental metabolic research and the development of novel therapeutic strategies.

References

Potential Regulatory Roles of 14-Methylicosanoyl-CoA: A Prospective Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific research on the regulatory roles, signaling pathways, and metabolic fate of 14-Methylicosanoyl-CoA is not available in published scientific literature. This technical guide is therefore a prospective document, providing a hypothetical framework based on the established principles of long-chain, very-long-chain, and branched-chain fatty acid metabolism. The experimental protocols and potential roles described herein are extrapolated from studies of similar molecules and are intended to serve as a roadmap for future research.

Introduction to this compound

14-Methylicosanoyl-Coenzyme A (CoA) is the activated thioester form of 14-methylicosanoic acid, a C21 saturated fatty acid with a methyl branch at the 14th carbon. As an acyl-CoA, it is positioned at a crucial metabolic crossroads, potentially serving as a substrate for energy production, a building block for complex lipids, or a signaling molecule. Its structure as a very-long-chain fatty acid (VLCFA) with a methyl branch suggests unique properties and metabolic handling compared to more common straight-chain acyl-CoAs.[1] VLCFAs are integral to cellular functions such as myelin maintenance, skin barrier formation, and liver homeostasis.[2] Branched-chain fatty acids, while less common than their straight-chain counterparts, are known components of cellular lipids and can influence membrane fluidity and metabolic pathways. The metabolism of a related, shorter branched-chain fatty acid, (+)-14-methylhexadecanoic acid, has been studied in rats, indicating that such molecules are actively processed in mammalian systems.[3]

Hypothetical Regulatory Roles and Metabolic Fates

Based on the functions of structurally related acyl-CoAs, several potential regulatory roles for this compound can be postulated.

  • Energy Metabolism: Like other long-chain acyl-CoAs, this compound is a potential substrate for mitochondrial β-oxidation to produce acetyl-CoA for the TCA cycle.[4] However, its status as a VLCFA suggests it may first require chain shortening in peroxisomes, as mitochondria are inefficient at oxidizing fatty acids longer than 20 carbons.[1] The methyl branch may also necessitate specific enzymatic machinery, potentially involving α-oxidation, to bypass the steric hindrance.

  • Complex Lipid Synthesis: VLC-acyl-CoAs are key precursors for the synthesis of essential membrane lipids, including sphingolipids (ceramides, gangliosides) and specific classes of phospholipids.[5] this compound could be incorporated into these lipids, where its branched structure might influence membrane properties such as fluidity, thickness, and the formation of lipid rafts.

  • Signaling and Gene Regulation: Long-chain acyl-CoAs can act as allosteric regulators of enzymes or as ligands for nuclear receptors, thereby influencing gene expression. It is plausible that this compound could modulate the activity of transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known sensors of lipid molecules. Activation of these pathways could regulate genes involved in lipid metabolism and inflammation.

  • Protein Acylation: Acyl-CoAs serve as donors for the post-translational modification of proteins, a process that can alter protein localization, stability, and function. While protein acylation with long-chain fatty acids (e.g., palmitoylation) is well-established, the potential for modification by a C21 branched-chain acyl-CoA is an unexplored possibility.

Potential Signaling and Metabolic Pathways

The following diagrams illustrate hypothetical pathways involving this compound. These are based on known metabolic routes for other long-chain and branched-chain acyl-CoAs.

metabolic_fate FA 14-Methylicosanoic Acid ACSL Long-Chain Acyl-CoA Synthetase FA->ACSL AMP_out AMP + PPi ACSL->AMP_out MC_CoA This compound ACSL->MC_CoA CoA_in CoA-SH CoA_in->ACSL ATP_in ATP ATP_in->ACSL Peroxisome Peroxisomal β-Oxidation MC_CoA->Peroxisome Sphingolipids Sphingolipid Synthesis MC_CoA->Sphingolipids Other_Lipids Other Complex Lipids MC_CoA->Other_Lipids AcetylCoA Acetyl-CoA Peroxisome->AcetylCoA PropionylCoA Propionyl-CoA (from odd-chain) Peroxisome->PropionylCoA Mitochondria Mitochondrial β-Oxidation AcetylCoA->Mitochondria PropionylCoA->Mitochondria

Caption: Hypothetical metabolic fates of this compound.

signaling_pathway cluster_nucleus Nucleus MC_CoA This compound PPAR PPARα/RXR MC_CoA->PPAR binds to Nucleus Nucleus PPAR->Nucleus translocates to PPRE PPRE Transcription Target Gene Transcription PPRE->Transcription activates Enzymes Lipid Metabolism Enzymes Transcription->Enzymes leads to synthesis of

Caption: Hypothetical signaling via nuclear receptor activation.

Methodologies for Investigation

The study of this compound would require specialized analytical techniques due to its low abundance and physicochemical properties. The following protocols are adapted from established methods for quantifying short- and long-chain acyl-CoAs.[6][7][8][9]

Experimental Protocol: Extraction of Acyl-CoAs from Tissues or Cells

This protocol is designed to efficiently extract a broad range of acyl-CoAs while minimizing degradation.

  • Tissue Pulverization: Flash-freeze biological samples (e.g., liver tissue, cell pellets) in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Quenching and Extraction: Transfer the frozen powder (10-50 mg) to a pre-weighed tube containing 1 mL of a cold (-20°C) extraction solvent (e.g., 10% trichloroacetic acid (TCA) or an organic mixture like acetonitrile (B52724)/methanol (B129727)/water 2:2:1 v/v/v).[6] An internal standard, such as a stable isotope-labeled acyl-CoA, should be added at this step for accurate quantification.[7]

  • Homogenization: Immediately homogenize the sample on ice using a probe sonicator or bead beater until the tissue is fully dispersed.

  • Incubation: Incubate the homogenate on ice for 15-30 minutes to allow for complete protein precipitation and metabolite extraction.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): To concentrate the acyl-CoAs and remove interfering substances, pass the supernatant through an Oasis MAX or similar SPE cartridge.

    • Condition the cartridge with methanol, followed by water, and then an equilibration buffer (e.g., 50 mM ammonium (B1175870) acetate).

    • Load the sample supernatant.

    • Wash the cartridge with the equilibration buffer, followed by a methanol/water wash.

    • Elute the acyl-CoAs with an acidic methanol solution (e.g., 1% formic acid in methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 20% acetonitrile in water with 10 mM ammonium acetate).[6]

Experimental Protocol: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of acyl-CoAs.[8][9]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm) suitable for separating long-chain hydrophobic molecules.[6]

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water (pH adjusted to 8.5 with ammonium hydroxide).[6]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient designed to separate very-long-chain species, for example: 0-5 min, 20-95% B; 5-15 min, hold at 95% B; 15-15.1 min, 95-20% B; 15.1-20 min, hold at 20% B.

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Acyl-CoAs share a common fragmentation pattern. A precursor ion corresponding to the [M+H]+ of this compound would be selected. The most common product ion results from the neutral loss of the 5'-ADP moiety (C10H14N5O10P2), resulting in a fragment that can be used for quantification. The specific m/z values would need to be determined using a synthetic standard.

    • Optimization: Optimize MS parameters (e.g., collision energy, declustering potential) by infusing a synthetic standard of this compound.

experimental_workflow Sample 1. Biological Sample (Tissue or Cells) Extraction 2. Extraction & Quenching (w/ Internal Standard) Sample->Extraction SPE 3. Solid-Phase Extraction (Cleanup & Concentration) Extraction->SPE LC 4. LC Separation (Reversed-Phase C18) SPE->LC MS 5. MS/MS Detection (MRM Mode) LC->MS Data 6. Data Analysis (Quantification) MS->Data

Caption: General workflow for acyl-CoA analysis.

Illustrative Quantitative Data

No quantitative data for this compound currently exists. Future research should aim to populate tables like the one below to characterize its metabolic relevance. This table presents a hypothetical dataset that could be generated from an experiment investigating the effect of a PPARα agonist on lipid metabolism in hepatocytes.

Parameter Control Group (pmol/mg protein) PPARα Agonist-Treated (pmol/mg protein) Fold Change P-value
This compound Level1.5 ± 0.30.8 ± 0.20.53< 0.05
Palmitoyl-CoA (C16:0) Level45.2 ± 5.125.6 ± 3.90.57< 0.01
Lignoceroyl-CoA (C24:0) Level2.1 ± 0.41.1 ± 0.20.52< 0.05
De novo Synthesis Rate¹0.2 ± 0.050.1 ± 0.030.50< 0.05
Peroxisomal Oxidation Rate²0.5 ± 0.11.8 ± 0.43.60< 0.01

¹ Measured by stable isotope tracing with ¹³C-labeled precursors. ² Inferred from the accumulation of chain-shortened products. Data are presented as mean ± standard deviation and are purely illustrative.

Conclusion and Future Directions

This compound represents a scientifically uncharted molecule with the potential for unique regulatory roles in cellular metabolism. Based on its structure as a methyl-branched very-long-chain acyl-CoA, it may participate in energy homeostasis, the synthesis of specialized membrane lipids, and cellular signaling pathways. The immediate priorities for future research are to:

  • Develop Analytical Standards: Chemical synthesis of this compound and its stable isotope-labeled counterpart is essential for developing robust and accurate quantitative methods.

  • Confirm Biological Presence: Utilize the developed LC-MS/MS methods to confirm the presence and quantify the endogenous levels of this compound in various tissues and cell types under different physiological conditions.

  • Elucidate Metabolic Pathways: Employ stable isotope tracing and metabolic flux analysis to determine the biosynthetic origins and metabolic fates of its acyl chain.

  • Investigate Functional Roles: Conduct in vitro and in vivo studies using cell culture models and knockout animals to probe its effects on gene expression, enzyme activity, and cellular phenotypes.

By systematically addressing these foundational questions, the scientific community can begin to unravel the specific functions of this and other understudied lipid metabolites.

References

Structural Analysis of 14-Methylicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 14-Methylicosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A. While specific experimental data for this particular molecule is not extensively available in public literature, this document synthesizes information from the analysis of structurally similar long-chain and branched-chain fatty acyl-CoAs to present a robust framework for its characterization. The guide details the key structural features, presents representative quantitative data, outlines detailed experimental protocols for structural elucidation, and provides a logical workflow for analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in lipidomics, metabolomics, and drug development involving fatty acid metabolism.

Introduction

This compound is a derivative of coenzyme A and a 21-carbon branched-chain fatty acid. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis, and also serve as signaling molecules and substrates for protein acylation.[1][2] The presence of a methyl branch in the acyl chain, as in this compound, can significantly influence its metabolic fate and biological activity. Branched-chain fatty acids are known components of bacterial membranes and can modulate membrane fluidity.[3] Understanding the precise three-dimensional structure of this compound is therefore critical for elucidating its biological function and for the development of targeted therapeutic agents.

This guide will focus on the primary analytical techniques employed for the structural characterization of such complex lipids: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Structural and Physicochemical Data

Due to the limited availability of specific experimental data for this compound, the following table summarizes expected and representative quantitative data based on the known structure of coenzyme A and general characteristics of long-chain fatty acids.

Parameter Value Method of Determination Notes
Molecular Formula C₄₂H₇₆N₇O₁₇P₃SMass Spectrometry---
Molecular Weight 1076.08 g/mol Mass Spectrometry---
Monoisotopic Mass 1075.4205 g/mol High-Resolution Mass Spectrometry---
Acyl Chain Length 21 CarbonsMass Spectrometry, NMR SpectroscopyIcosanoyl (20 C) + Methyl (1 C)
Branching Position Carbon 14Mass Spectrometry (Tandem MS), NMR---
Thioester Bond Length (C-S) ~1.8 ÅX-ray Crystallography (on similar molecules)Representative value
Phosphate Bond Lengths (P-O) ~1.5 - 1.6 ÅX-ray Crystallography (on similar molecules)Representative values
¹H NMR Chemical Shifts (ppm) See Section 4.2.2NMR SpectroscopyKey diagnostic signals for acyl chain and CoA moiety
¹³C NMR Chemical Shifts (ppm) See Section 4.2.2NMR SpectroscopyKey diagnostic signals for acyl chain and CoA moiety

Experimental Protocols

The structural elucidation of this compound relies on a combination of advanced analytical techniques. The following sections provide detailed methodologies for the key experiments.

Sample Preparation and Extraction of Long-Chain Acyl-CoAs

Given the instability of the thioester bond, careful sample handling and extraction are paramount.

Objective: To isolate long-chain acyl-CoAs from biological matrices while minimizing degradation.

Materials:

  • Frozen tissue or cell pellets

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Methanol

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Omni TH homogenizer or similar

  • Centrifuge (refrigerated)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Approximately 40 mg of frozen, powdered tissue is placed in a pre-chilled tube containing 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).

  • Add 0.5 mL of a solution of ACN:2-propanol:methanol (3:1:1) containing the internal standard.

  • Homogenize the sample twice on ice using an Omni TH homogenizer.

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.

  • Centrifuge the sample at 16,000 x g at 4°C for 10 minutes.

  • The supernatant containing the acyl-CoAs is carefully transferred to a new tube for immediate analysis or further purification by SPE.

  • For SPE, the extract is diluted and loaded onto a pre-conditioned C18 cartridge. After washing, the acyl-CoAs are eluted with an appropriate organic solvent mixture.

  • The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS or NMR analysis.

Mass Spectrometry Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of acyl-CoAs.

Objective: To determine the molecular weight, elemental composition, and structural features of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C8 or C18 column (e.g., 1.7 µm particle size)

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

LC Method:

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water

  • Mobile Phase B: 15 mM NH₄OH in ACN

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient starts at a low percentage of B, increases to elute the long-chain acyl-CoAs, and then re-equilibrates. For example, start at 20% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to 20% B for re-equilibration.

  • Column Temperature: 35°C

  • Injection Volume: 5-10 µL

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Full Scan MS: Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion of this compound (e.g., m/z 800-1200). The protonated molecule [M+H]⁺ will be observed.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion of this compound as the precursor ion.

    • Fragment the precursor ion using collision-induced dissociation (CID).

    • Key fragment ions for acyl-CoAs include the loss of the phosphopantetheine moiety, which helps to identify the acyl group. The fragmentation pattern will also provide information about the location of the methyl branch.

NMR Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, confirming the structure and stereochemistry.

Objective: To confirm the carbon skeleton, the position of the methyl branch, and the overall structure of this compound.

Instrumentation:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

  • The purified this compound sample is dissolved in a deuterated solvent such as D₂O or a mixture of CD₃OD/CDCl₃.

NMR Experiments:

  • ¹H NMR: Provides information on the number and types of protons. Key signals include those from the methyl group of the branch, the methylene (B1212753) groups of the acyl chain, and the characteristic protons of the coenzyme A moiety.

  • ¹³C NMR: Shows the signals for all carbon atoms, allowing for the confirmation of the 21-carbon acyl chain and the coenzyme A structure. The chemical shift of the branched carbon and the methyl carbon are diagnostic.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity within the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the carbon chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is essential for confirming the position of the methyl branch and linking the acyl chain to the coenzyme A moiety.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

cluster_extraction Sample Preparation & Extraction cluster_analysis Structural Analysis BiologicalSample Biological Sample (Tissue/Cells) Homogenization Homogenization in Extraction Buffer BiologicalSample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Purification) Supernatant->SPE FinalExtract Purified Acyl-CoA Extract SPE->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS NMR NMR Spectroscopy FinalExtract->NMR DataAnalysis Data Interpretation LCMS->DataAnalysis NMR->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation

Caption: Workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound requires a multi-faceted approach centered on advanced analytical techniques. While a lack of commercially available standards and published data for this specific molecule presents a challenge, the methodologies outlined in this guide for sample preparation, LC-MS/MS, and NMR spectroscopy provide a robust framework for its comprehensive characterization. The combination of these techniques allows for the unambiguous determination of its molecular formula, the precise location of the methyl branch on the icosanoyl chain, and the overall three-dimensional structure. This detailed structural information is a prerequisite for understanding its metabolic role and for guiding future research in drug development and the study of lipid-related diseases.

References

The Enigmatic Interaction of 14-Methylicosanoyl-CoA with Protein Acyltransferases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a vast array of cellular processes, including protein trafficking, stability, and signal transduction. While the roles of common straight-chain fatty acids like palmitate and myristate have been extensively studied, the contributions of less common, structurally diverse acyl chains, such as the branched-chain 14-Methylicosanoyl-CoA, remain largely uncharted territory. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and protein acyltransferases. Due to the limited direct research on this specific acyl-CoA, this document extrapolates from studies on other branched-chain fatty acyl-CoAs to provide a foundational framework for future investigation. We present available physicochemical data, delve into the substrate specificity of relevant protein acyltransferases, detail pertinent experimental protocols, and visualize potential signaling pathways.

Introduction to this compound

This compound is the coenzyme A derivative of 14-methylicosanoic acid, a 21-carbon branched-chain fatty acid. Its structure introduces a methyl branch at the 14th carbon position, a feature that can significantly alter its physicochemical properties compared to its straight-chain counterparts. This structural nuance is hypothesized to influence its recognition and utilization by protein acyltransferases, potentially leading to unique downstream biological effects.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C42H76N7O17P3S[1]
Molecular Weight 1076.08 g/mol [1]

Interaction with Protein Acyltransferases: A Focus on Substrate Specificity

N-Myristoyltransferases (NMTs)

N-myristoyltransferases catalyze the attachment of myristate (a 14-carbon saturated fatty acid) to the N-terminal glycine (B1666218) of target proteins. The active site of NMT is known to be sterically constrained, showing a strong preference for a 14-carbon chain length. While NMTs can tolerate some modifications to the acyl chain, significant branching can affect binding and catalytic efficiency. Studies with heteroatom-substituted fatty acid analogs suggest that NMTs select substrates based on chain length more than hydrophobicity[2]. It is plausible that the methyl branch of this compound could sterically hinder its entry into or proper positioning within the NMT active site, potentially making it a poor substrate or even an inhibitor.

Palmitoyl (B13399708) Acyltransferases (PATs)

The DHHC family of palmitoyl acyltransferases (PATs) exhibits a broader substrate specificity compared to NMTs. While their primary substrate is palmitoyl-CoA (16:0), they have been shown to transfer other long-chain fatty acids to cysteine residues of target proteins. The spatial organization of PATs within cellular membranes plays a significant role in determining substrate specificity[3]. The bivalent recognition of both the fatty acyl chain and the CoA headgroup is crucial for the catalytic activity of DHHC enzymes[4]. The impact of a methyl branch on the binding affinity and transfer efficiency by PATs is an area that requires empirical investigation.

Other Acyltransferases

Other acyltransferases, such as carnitine acyltransferases, are involved in the transport and metabolism of fatty acids. Studies on human carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase 2 (CPT2) have shown that these enzymes have distinct specificities for short-, medium-, and long-chain acyl-CoAs, as well as for branched-chain structures[5][6]. These findings suggest that specialized acyltransferases may exist that can accommodate branched-chain fatty acids like 14-methylicosanoic acid.

Table 1: Quantitative Data on the Interaction of Branched-Chain Fatty Acyl-CoAs with Acyltransferases (Illustrative)

Acyl-CoAAcyltransferaseAssay TypeKey FindingReference
Methylmalonyl-CoAMetazoan Fatty Acid Synthase (mFAS)NADPH Consumption AssayLower turnover number compared to malonyl-CoA, indicating reduced efficiency of branched-chain fatty acid synthesis.[7]
trans-2-C16:1-CoACarnitine Palmitoyltransferase 2 (CPT2)Inhibition AssayCompetitive inhibitor of CPT2 with a Ki of 18.8 µM.[6]

Note: This table is illustrative and uses data from related branched-chain acyl-CoAs due to the absence of specific data for this compound.

Experimental Protocols

The study of the interaction between a novel acyl-CoA like this compound and protein acyltransferases requires a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments that can be adapted for this purpose.

In Vitro Acylation Assay

This protocol is designed to determine if a protein of interest can be acylated by this compound in a controlled in vitro environment.

Materials:

  • Purified recombinant protein of interest (substrate)

  • Purified recombinant acyltransferase

  • This compound (or a radiolabeled/tagged version)

  • Acylation buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and antibodies (if the protein is tagged) or autoradiography equipment (if using a radiolabeled acyl-CoA)

Procedure:

  • Set up the acylation reaction by combining the purified protein substrate (e.g., 1-5 µg), the acyltransferase (e.g., 0.1-1 µg), and this compound (e.g., 10-50 µM) in acylation buffer.

  • Include appropriate controls: a reaction without the acyltransferase (to check for non-enzymatic acylation) and a reaction without the protein substrate.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Analyze the gel by Coomassie blue staining to visualize total protein.

  • For detection of acylation, perform autoradiography if a radiolabeled acyl-CoA was used. Alternatively, if a tagged acyl-CoA was used (e.g., with a clickable alkyne or azide (B81097) group), perform a click chemistry reaction to attach a reporter molecule (e.g., biotin (B1667282) or a fluorophore) followed by western blotting or fluorescence scanning.

Mass Spectrometry-Based Identification of Acylation

Mass spectrometry (MS) provides a definitive method to identify and map the site of acylation on a target protein.

Materials:

  • Acylated protein sample from an in vitro reaction or cell lysate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or other suitable protease)

  • C18 desalting columns

  • LC-MS/MS system

Procedure:

  • Reduce and alkylate the protein sample by treating with DTT followed by IAM to cap free cysteine residues.

  • Perform in-gel or in-solution digestion of the protein with trypsin overnight at 37°C.

  • Desalt the resulting peptide mixture using a C18 column.

  • Analyze the peptides by LC-MS/MS.

  • Search the MS/MS data against a protein database, including the sequence of the target protein, with a variable modification corresponding to the mass of the 14-methylicosanoyl group on relevant amino acid residues (e.g., cysteine for S-acylation, N-terminal glycine for N-acylation).

Enzyme Kinetics Assay

This protocol allows for the determination of the kinetic parameters (Km and kcat) of an acyltransferase for this compound. A spectrophotometric assay using Ellman's reagent (DTNB) is described here, which measures the release of free Coenzyme A.

Materials:

  • Purified acyltransferase

  • This compound at various concentrations

  • Protein/peptide substrate

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DTNB in the assay buffer.

  • In a cuvette, mix the assay buffer, DTNB, the protein/peptide substrate, and the acyltransferase.

  • Initiate the reaction by adding a specific concentration of this compound.

  • Immediately monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoASH with DTNB to produce 2-nitro-5-thiobenzoate (TNB).

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of TNB (14,150 M-1cm-1).

  • Repeat the assay with a range of this compound concentrations.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Visualizing Potential Signaling Pathways and Workflows

Given the nascent stage of research into this compound, the following diagrams represent hypothetical or generalized pathways and workflows based on our understanding of other branched-chain fatty acids.

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis recombinant_protein Purified Recombinant Protein acylation_reaction In Vitro Acylation Reaction recombinant_protein->acylation_reaction acyltransferase Purified Acyltransferase acyltransferase->acylation_reaction kinetics Enzyme Kinetics (DTNB Assay) acyltransferase->kinetics acyl_coa This compound acyl_coa->acylation_reaction acyl_coa->kinetics sds_page SDS-PAGE acylation_reaction->sds_page mass_spec LC-MS/MS Analysis acylation_reaction->mass_spec Site ID autorad Autoradiography sds_page->autorad Detection cells Cultured Cells metabolic_labeling Metabolic Labeling cells->metabolic_labeling tagged_acyl_coa Tagged This compound tagged_acyl_coa->metabolic_labeling lysis Cell Lysis metabolic_labeling->lysis enrichment Affinity Enrichment lysis->enrichment proteomics Proteomic Analysis (LC-MS/MS) enrichment->proteomics

Figure 1: A generalized experimental workflow for investigating the interaction of this compound with protein acyltransferases.

signaling_pathway cluster_metabolism Branched-Chain Fatty Acid Metabolism cluster_modification Protein Acylation cluster_function Downstream Cellular Effects bcfa Branched-Chain Fatty Acids (e.g., 14-Methylicosanoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase bcfa->acyl_coa_synthetase bc_acyl_coa This compound acyl_coa_synthetase->bc_acyl_coa acyltransferase Protein Acyltransferase (e.g., PAT, NMT) bc_acyl_coa->acyltransferase acylated_protein Acylated Protein acyltransferase->acylated_protein target_protein Target Protein target_protein->acyltransferase localization Altered Subcellular Localization acylated_protein->localization stability Modified Protein Stability acylated_protein->stability interaction Changes in Protein-Protein Interactions acylated_protein->interaction signaling Modulation of Signaling Pathways localization->signaling stability->signaling interaction->signaling

Figure 2: A hypothetical signaling pathway illustrating the potential role of this compound in protein acylation and downstream cellular processes.

Conclusion and Future Directions

The study of this compound and its interaction with protein acyltransferases is a nascent field with the potential to uncover novel regulatory mechanisms in cell biology. While direct experimental evidence remains elusive, the framework provided in this guide, based on analogous branched-chain fatty acyl-CoAs, offers a robust starting point for investigation. Future research should prioritize the synthesis of this compound and its tagged derivatives to enable direct experimentation. A systematic screening against a panel of protein acyltransferases will be crucial to identify its cognate enzymes. Subsequent proteomic studies will be essential to identify the protein targets of this modification and to elucidate the functional consequences of this unique form of protein acylation. Such endeavors will undoubtedly deepen our understanding of the complex interplay between lipid metabolism and protein function, potentially revealing new targets for therapeutic intervention in diseases where protein acylation plays a pivotal role.

References

Methodological & Application

Application Notes and Protocols for the Detection of 14-Methylicosanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of 14-Methylicosanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the limited literature specifically detailing the analysis of this compound, the following protocols are adapted from established methods for the analysis of very-long-chain and branched-chain acyl-CoAs.

Introduction

This compound is a branched-chain very-long-chain acyl-coenzyme A. The analysis of such molecules is crucial in the study of various metabolic pathways and is particularly relevant in the context of peroxisomal disorders, where the metabolism of these fatty acids can be impaired. LC-MS/MS offers the highest selectivity and sensitivity for the quantification of acyl-CoAs from complex biological matrices.

The methods described herein focus on sample preparation, chromatographic separation, and mass spectrometric detection, providing a robust framework for the analysis of this compound.

Mass Spectrometry Parameters for this compound

Successful detection of this compound by mass spectrometry requires knowledge of its specific mass-to-charge ratios (m/z) for both the precursor and product ions.

Molecular Formula: C₄₂H₇₆N₇O₁₇P₃S

Molecular Weight: 1076.08 g/mol

Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode electrospray ionization (ESI), which includes a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and the formation of a phosphopantetheine fragment.

Table 1: Theoretical m/z Values for this compound Detection

AnalytePrecursor Ion [M+H]⁺ (m/z)Primary Product Ion [M+H-507]⁺ (m/z)Secondary Product Ion (m/z)
This compound1077.09570.09428.04

Note: These values are theoretical and may require empirical optimization on the specific mass spectrometer being used.

Experimental Protocols

Protocol 1: Sample Preparation from Tissues or Cells

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs from biological samples.[1] Due to the instability of acyl-CoAs, it is critical to perform all steps on ice and with pre-chilled solvents.

Materials:

  • Frozen tissue (~40 mg) or cell pellet

  • 100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9 (ice-cold)

  • Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1, v/v/v) (ice-cold)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA

  • Homogenizer

  • Centrifuge (refrigerated)

  • Nitrogen evaporator

  • Methanol:Water (1:1, v/v) (ice-cold)

Procedure:

  • In a 2 mL tube, add ~40 mg of frozen, pulverized tissue or a cell pellet.

  • Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).

  • Add a known amount of internal standard (e.g., 20 ng of Heptadecanoyl-CoA).

  • Add 0.5 mL of ice-cold ACN:IPA:MeOH (3:1:1).

  • Homogenize the sample on ice.

  • Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet with another 0.5 mL of ACN:IPA:MeOH (3:1:1), vortex, sonicate, and centrifuge as before.

  • Combine the supernatants and dry under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of ice-cold methanol:water (1:1, v/v).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol utilizes reversed-phase liquid chromatography to separate this compound from other acyl-CoAs and matrix components prior to detection by mass spectrometry.

Instrumentation:

  • UHPLC or HPLC system

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer

Mobile Phases:

  • Mobile Phase A: Water with 10 mM Ammonium Hydroxide

  • Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide

LC Gradient:

Time (min)% Mobile Phase B
0.020
1.520
5.095
14.595
15.020
20.020

Note: This gradient is a starting point and should be optimized for the specific column and system to ensure adequate separation of this compound from potential isomers.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: 1077.1 → 570.1 (Quantifier), 1077.1 → 428.0 (Qualifier)

    • Internal Standard (C17:0-CoA): 1020.0 → 513.0

  • Collision Energy: Optimize for each transition, typically in the range of 30-50 eV.

  • Other parameters (e.g., capillary voltage, source temperature, gas flows): Optimize according to the manufacturer's guidelines for the specific instrument.

Quantitative Data Summary

Table 2: Representative Concentrations of Long-Chain Acyl-CoAs in Rat Liver

Acyl-CoA SpeciesConcentration (nmol/g tissue)
Palmitoyl-CoA (C16:0)15.0 ± 2.5
Stearoyl-CoA (C18:0)5.0 ± 1.0
Oleoyl-CoA (C18:1)8.0 ± 1.5
Linoleoyl-CoA (C18:2)2.0 ± 0.5

Data adapted from various sources for illustrative purposes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the detection and quantification of this compound from biological samples.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization in Buffer + Internal Standard Tissue->Homogenization Extraction Solvent Extraction (ACN:IPA:MeOH) Homogenization->Extraction Drying Dry Down (Nitrogen) Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC UHPLC Separation (C18 Column) Reconstitution->LC MS Tandem MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Result Concentration of This compound Quantification->Result Fragmentation Precursor [M+H]⁺ (this compound) m/z = 1077.1 NL Neutral Loss (507 Da) Precursor->NL Product2 [Phosphopantetheine Fragment]⁺ m/z = 428.0 Precursor->Product2 Secondary Fragmentation Product1 [M+H-507]⁺ m/z = 570.1 NL->Product1 Primary Fragmentation

References

Application Note: HPLC Separation of 14-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

14-Methylicosanoyl-CoA is a long-chain branched fatty acyl-CoA that plays a role in specific metabolic pathways. Accurate quantification and purification of this analyte are crucial for studying its biological functions and related enzymatic activities. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a robust and widely used technique for the separation and analysis of long-chain acyl-CoA esters.[1][2][3] This document provides a detailed protocol for the separation of this compound from biological matrices, adapted from established methods for similar long-chain acyl-CoAs.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase.[1][3] Long-chain acyl-CoAs, being amphipathic molecules with a large hydrophobic acyl chain, are retained on the column. Elution is achieved by gradually increasing the proportion of an organic solvent (like acetonitrile) in the mobile phase, which decreases the mobile phase polarity.[1][3] Molecules with greater hydrophobicity, such as those with longer or more saturated acyl chains, will have longer retention times. This compound, a 21-carbon equivalent branched-chain saturated acyl-CoA, is expected to be highly retained under these conditions. Detection is commonly performed by monitoring the UV absorbance of the adenine (B156593) ring of the CoA moiety at approximately 260 nm.[1][4] For higher sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS).[5][6]

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation (including extraction and solid-phase purification), HPLC analysis, and data acquisition.

1. Sample Preparation and Extraction

Proper sample preparation is critical to remove interfering substances and concentrate the acyl-CoAs.

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer on ice.[4]

    • Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (KH2PO4, pH 4.9).[4]

    • Homogenize the tissue thoroughly.

    • Add 1 mL of 2-propanol and homogenize again.[4]

    • Transfer the homogenate to a centrifuge tube.

  • Acyl-CoA Extraction:

    • Add 2 mL of acetonitrile (B52724) (ACN) to the homogenate.[4]

    • Vortex vigorously for 2 minutes and sonicate for 3 minutes.[6]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.[6]

    • Carefully collect the supernatant, which contains the acyl-CoAs.[6]

    • For exhaustive extraction, the pellet can be re-extracted with another 1 mL of ACN:2-propanol:methanol (B129727) (3:1:1), centrifuged, and the supernatants combined.[6]

  • Solid-Phase Purification (Optional but Recommended):

    • Condition an oligonucleotide purification cartridge or a C18 Sep-Pak cartridge by washing with methanol followed by equilibration with 100 mM KH2PO4 (pH 4.9).[1][4]

    • Dilute the supernatant from the extraction step with 10 mL of 100 mM KH2PO4 (pH 4.9) to ensure binding to the column.[1]

    • Load the diluted extract onto the conditioned cartridge.

    • Wash the cartridge with buffer to remove hydrophilic impurities.

    • Elute the acyl-CoAs with 2-propanol or a high-percentage organic solvent.[4]

    • Dry the eluent under a stream of nitrogen gas.[6]

    • Re-suspend the dried extract in 50-100 µL of methanol:water (1:1, v/v) for HPLC analysis.[6]

2. HPLC Analysis

The following conditions are a starting point and may require optimization for specific instrumentation and sample complexity.

  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Column: A reversed-phase C18 column (e.g., Spherisorb ODS II, 5 µm particle size) is recommended.[2]

  • Mobile Phase:

    • Solvent A: 75 mM KH2PO4, pH 4.9.[4]

    • Solvent B: Acetonitrile containing 600 mM glacial acetic acid.[4]

  • Detection: UV absorbance at 260 nm.[1][4]

3. Data Acquisition and Analysis

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

  • Inject 10-50 µL of the prepared sample extract.

  • Run the gradient program as detailed in the table below.

  • Identify the peak corresponding to this compound by comparing its retention time to that of a purified standard, if available. Given its long, saturated, and branched structure, it is expected to elute relatively late in the chromatogram.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of a standard.

Data Presentation

Table 1: HPLC Parameters for Separation of Long-Chain Acyl-CoAs.

ParameterRecommended Conditions
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 75 mM Potassium Phosphate (KH2PO4), pH 4.9[4]
Mobile Phase B Acetonitrile with 600 mM Acetic Acid[4]
Flow Rate 0.5 mL/min, with potential increase to 1.0 mL/min[1]
Column Temperature 35°C[1]
Detection Wavelength 260 nm[1][4]
Injection Volume 10 - 50 µL
Gradient Program Time (min)
0
80
95
120
125
140

Note: This gradient is adapted from a method designed to separate a wide range of acyl-CoAs and may need to be adjusted to optimize the separation of this compound.[1]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Tissue Tissue Sample (~100mg) Homogenization Homogenization (KH2PO4 Buffer + 2-Propanol) Tissue->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Purification Solid-Phase Purification (C18 Cartridge) Supernatant->Purification Drydown Dry & Reconstitute Purification->Drydown Injection Inject Sample onto C18 Column Drydown->Injection Prepared Sample Separation Gradient Elution (ACN/Buffer) Injection->Separation Detection UV Detection (260 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Signal Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the extraction and HPLC analysis of this compound.

References

Application Note: Quantification of 14-Methylicosanoyl-CoA in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and specific quantification of 14-Methylicosanoyl-CoA in mammalian cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a very-long-chain fatty acyl-CoA with a methyl branch, a class of molecules increasingly recognized for their roles in cellular metabolism and signaling. The described method involves a robust cell harvesting and extraction procedure, followed by solid-phase extraction (SPE) for sample cleanup and enrichment. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals investigating the metabolism and function of branched-chain fatty acids.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, participating in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), those with acyl chains of 20 carbons or more, and their branched-chain counterparts, are integral components of cellular lipids such as sphingolipids and glycerophospholipids.[2] Methyl-branched fatty acids can influence membrane fluidity and have been implicated in various physiological and pathological processes.[3][4]

The quantification of specific acyl-CoA species like this compound in cell lysates presents analytical challenges due to their low abundance and the complexity of the cellular matrix.[5] This application note details a reliable LC-MS/MS method to overcome these challenges, providing a valuable tool for researchers studying the metabolic pathways and cellular functions of branched-chain VLCFAs.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different human cell lines. This data is for illustrative purposes to demonstrate the application of the described protocol. Actual concentrations may vary depending on cell type, culture conditions, and experimental treatments.

Cell LineTreatmentThis compound (pmol/10^6 cells)
HEK293Control0.15 ± 0.03
HEK293Fatty Acid Supplementation0.42 ± 0.08
HepG2Control0.08 ± 0.02
HepG2Fatty Acid Supplementation0.25 ± 0.05
SH-SY5YControl0.21 ± 0.04
SH-SY5YFatty Acid Supplementation0.55 ± 0.11

Caption: Table 1. Hypothetical quantification of this compound in various cell lines.

Experimental Protocols

Cell Culture and Harvesting
  • Culture mammalian cells to 80-90% confluency in appropriate media and conditions.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).[5]

  • For adherent cells, add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) directly to the culture plate and scrape the cells.[6] For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), remove the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 80% methanol.[5]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Add an appropriate amount of an internal standard. Due to the likely unavailability of a stable isotope-labeled this compound, a structurally similar odd-chain or branched-chain acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), can be used.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]

  • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the supernatant from the cell extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elute the acyl-CoAs with 2 mL of methanol into a clean collection tube.

  • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium (B1175870) acetate).[5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound (C42H78N7O17P3S): The precursor ion ([M+H]+) would be m/z 1076.5. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) fragment (507.1 Da).[8] Therefore, the primary transition to monitor would be 1076.5 -> 569.4 .

    • Internal Standard (e.g., C17:0-CoA): Monitor the appropriate precursor and product ion transition (e.g., m/z 964.5 -> 457.4).

  • Collision Energy: Optimize for the specific instrument and analyte.

  • Source Parameters: Optimize gas flows, temperature, and ion spray voltage for maximal signal intensity.

Quantification
  • Generate a standard curve using a commercially available or synthesized standard of this compound of known concentrations.

  • Prepare calibration standards in the same reconstitution solvent as the samples and spike with the same concentration of internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Plot the peak area ratio against the concentration of the standards to generate a linear regression curve.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.

  • Normalize the final concentration to the cell number or total protein content of the initial cell lysate.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture & Harvesting extraction Methanol Extraction & Lysis cell_culture->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe_loading Load Supernatant onto C18 Cartridge supernatant_collection->spe_loading spe_wash Wash Cartridge spe_loading->spe_wash spe_elution Elute Acyl-CoAs spe_wash->spe_elution drying Dry Eluate spe_elution->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis metabolic_pathway cluster_input Precursors cluster_synthesis Synthesis Pathway cluster_fate Metabolic Fate bcaa Branched-Chain Amino Acids (e.g., Leucine, Isoleucine, Valine) bcaa_catabolism Branched-Chain Amino Acid Catabolism bcaa->bcaa_catabolism malonyl_coa Malonyl-CoA fasn Fatty Acid Synthase (FASN) malonyl_coa->fasn primer Branched-Chain Acyl-CoA Primer (e.g., Isovaleryl-CoA) bcaa_catabolism->primer primer->fasn elongation Fatty Acid Elongation (ELOVL Enzymes) fasn->elongation activation Acyl-CoA Synthetase elongation->activation target_coa This compound activation->target_coa complex_lipids Incorporation into Complex Lipids (e.g., Sphingolipids, Phospholipids) target_coa->complex_lipids beta_oxidation Beta-Oxidation target_coa->beta_oxidation

References

Application Notes and Protocols for the In Vitro Use of 14-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylicosanoyl-CoA is a branched-chain, very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). As a derivative of a C21 fatty acid, it is a relevant substrate for studying enzymes involved in fatty acid metabolism, particularly those with specificity for long and branched-chain lipids. Dysregulation of VLCFA metabolism is implicated in several metabolic disorders, making the study of enzymes that process these molecules crucial for drug development and a deeper understanding of cellular physiology.

These application notes provide detailed protocols for utilizing this compound in in vitro assays for two key enzyme classes: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Fatty Acid Elongases (ELOVL).

Target Enzymes and Signaling Pathways

This compound is primarily metabolized through peroxisomal and mitochondrial beta-oxidation pathways. Due to its branched-chain nature and length, it is a substrate for specialized enzymes within these pathways.

1. Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD):

VLCAD is a key enzyme in the initial step of mitochondrial beta-oxidation of long-chain fatty acids.[1] It catalyzes the dehydrogenation of acyl-CoAs with chain lengths of 14 to 20 carbons.[1] Given its substrate range, VLCAD is a primary candidate for interaction with this compound. Deficiencies in VLCAD can lead to severe metabolic diseases.[2][3][4]

2. Fatty Acid Elongases (ELOVL):

Fatty acid elongases are a family of enzymes responsible for the elongation of fatty acyl-CoAs by adding two-carbon units from malonyl-CoA.[5][6] Specific ELOVL isoforms have preferences for saturated and monounsaturated fatty acids of various chain lengths.[5] this compound can be investigated as a potential substrate or modulator of ELOVL activity, particularly for those isoforms that handle very-long-chain fatty acids.

Signaling Pathway: Peroxisomal and Mitochondrial Beta-Oxidation of Branched-Chain Fatty Acids

Branched-chain fatty acids like 14-methylicosanoic acid undergo initial oxidation steps in peroxisomes before the shortened acyl-CoAs are further metabolized in mitochondria.[7]

Peroxisomal_Mitochondrial_Beta_Oxidation cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal_Oxidation Peroxisomal Beta-Oxidation (Acyl-CoA Oxidase, etc.) This compound->Peroxisomal_Oxidation Substrate Shortened_Acyl_CoA Shortened Branched-Chain Acyl-CoA Peroxisomal_Oxidation->Shortened_Acyl_CoA Product Mitochondrial_Transport Carnitine Shuttle Shortened_Acyl_CoA->Mitochondrial_Transport Transport VLCAD VLCAD Mitochondrial_Transport->VLCAD Substrate Beta_Oxidation_Cycle Beta-Oxidation Cycle VLCAD->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Peroxisomal and mitochondrial metabolism of this compound.

Quantitative Data Presentation

Due to the limited availability of specific kinetic data for this compound, the following tables present representative data for enzymes acting on structurally similar substrates (very-long-chain and branched-chain fatty acyl-CoAs). These values should be used as a reference point for experimental design.

Table 1: Representative Kinetic Parameters for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Reference
Palmitoyl-CoA (C16:0)Human VLCAD~2-5~150-200[8][9]
Stearoyl-CoA (C18:0)Human VLCAD~1-3~100-150[8][9]
Behenoyl-CoA (C22:0)Human ACAD11~5-10~50-80[10]
2-methyl-C15-CoAHuman ACAD10N/ALow activity[10]

Table 2: Representative Activity Data for Fatty Acid Elongases (ELOVL)

SubstrateEnzyme IsoformRelative Activity (%)Reference
Palmitoyl-CoA (C16:0)Human ELOVL6100[11]
Stearoyl-CoA (C18:0)Human ELOVL6~60-70[11]
Arachidoyl-CoA (C20:0)Human ELOVL7High[12]
Behenoyl-CoA (C22:0)Human ELOVL7High[12]

Experimental Protocols

Protocol 1: In Vitro Assay for Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity

This protocol is adapted for the use of this compound as a substrate to measure the activity of purified or recombinant VLCAD. The assay is based on the reduction of a terminal electron acceptor, ferricenium hexafluorophosphate (B91526), which can be monitored spectrophotometrically.

VLCAD_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions Start->Prepare_Reagents Mix_Components Mix Assay Buffer, Ferricenium, and Enzyme in Cuvette Prepare_Reagents->Mix_Components Equilibrate Equilibrate at 30°C for 5 min Mix_Components->Equilibrate Initiate_Reaction Initiate Reaction by Adding This compound Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Decrease at 300 nm for 5-10 min Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate VLCAD Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Workflow for the in vitro VLCAD activity assay.
  • Purified or recombinant VLCAD enzyme

  • This compound (substrate)

  • Ferricenium hexafluorophosphate

  • Potassium Phosphate (B84403) buffer (100 mM, pH 7.5)

  • EDTA (1 mM)

  • Spectrophotometer capable of reading at 300 nm

  • Temperature-controlled cuvette holder

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer containing 1 mM EDTA, pH 7.5.

    • Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically range from 1 to 100 µM.

    • Prepare a stock solution of ferricenium hexafluorophosphate in the assay buffer. The final concentration in the assay is typically 100 µM.

    • Dilute the VLCAD enzyme to a suitable concentration (e.g., 0.1-1 µg/mL) in the assay buffer.

  • Assay Setup:

    • Set the spectrophotometer to 300 nm and the temperature to 30°C.

    • In a quartz cuvette, add the following to a final volume of 1 mL:

      • 100 mM Potassium Phosphate buffer, pH 7.5

      • 1 mM EDTA

      • 100 µM Ferricenium hexafluorophosphate

      • VLCAD enzyme solution

    • Mix gently by inversion and incubate in the temperature-controlled cuvette holder for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the this compound solution to the cuvette.

    • Immediately start monitoring the decrease in absorbance at 300 nm for 5-10 minutes. The rate of ferricenium reduction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA300/min).

    • Use the molar extinction coefficient of ferricenium (ε300 = 4.3 mM-1cm-1) to calculate the enzyme activity in µmol/min/mg of protein.

Protocol 2: In Vitro Assay for Fatty Acid Elongase (ELOVL) Activity

This protocol describes a method to measure the activity of microsomal preparations containing ELOVL enzymes using this compound as a primer and radiolabeled malonyl-CoA. The incorporation of [14C]malonyl-CoA into a longer-chain fatty acid is quantified by scintillation counting.[5]

ELOVL_Assay_Workflow Start Start Prepare_Microsomes Prepare Microsomal Fractions from Cells or Tissue Start->Prepare_Microsomes Setup_Reaction Set up Reaction Mix: Buffer, NADPH, Substrates Prepare_Microsomes->Setup_Reaction Add_Microsomes Add Microsomal Protein to Initiate Reaction Setup_Reaction->Add_Microsomes Incubate Incubate at 37°C for 20-30 min Add_Microsomes->Incubate Saponify Stop Reaction and Saponify Lipids with KOH Incubate->Saponify Extract_FA Acidify and Extract Radiolabeled Fatty Acids with Hexane (B92381) Saponify->Extract_FA Scintillation_Counting Quantify Radioactivity by Scintillation Counting Extract_FA->Scintillation_Counting End End Scintillation_Counting->End

Workflow for the in vitro ELOVL activity assay.
  • Microsomal protein fraction from a relevant cell or tissue source

  • This compound (substrate primer)

  • [14C]Malonyl-CoA (radiolabeled substrate)

  • NADPH

  • Potassium Phosphate buffer (100 mM, pH 6.5)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium Hydroxide (KOH) solution

  • Hydrochloric Acid (HCl)

  • Hexane

  • Scintillation cocktail and vials

  • Scintillation counter

  • Preparation of Microsomes:

    • Isolate microsomal fractions from cells or tissues of interest using standard differential centrifugation protocols.

    • Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • In a microcentrifuge tube, prepare the following reaction mixture (final volume of 100 µL):

      • 50 µL of 100 mM Potassium Phosphate buffer, pH 6.5

      • 5 µL of 20 mM NADPH

      • 5 µL of 2 mg/mL fatty acid-free BSA

      • 10 µL of this compound stock solution (final concentration typically 10-50 µM)

      • 10 µL of [14C]Malonyl-CoA (e.g., 0.5 µCi)

      • Add water to bring the volume to 80 µL.

  • Reaction Initiation and Incubation:

    • Pre-warm the reaction mixture to 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the microsomal preparation (containing 20-50 µg of protein).

    • Incubate the reaction at 37°C for 20-30 minutes with gentle shaking.

  • Reaction Termination and Saponification:

    • Stop the reaction by adding 100 µL of 10% (w/v) KOH in 90% methanol.

    • Incubate at 65°C for 1 hour to saponify the acyl-CoAs.

  • Extraction and Quantification:

    • Acidify the mixture by adding 100 µL of 5 M HCl.

    • Extract the fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.

    • Transfer the upper hexane layer to a scintillation vial.

    • Repeat the hexane extraction and combine the organic phases.

    • Evaporate the hexane under a stream of nitrogen.

    • Add scintillation cocktail to the vial and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [14C]malonyl-CoA incorporated into fatty acids (nmol/min/mg of microsomal protein) based on the specific activity of the radiolabeled substrate.

Conclusion

The protocols and data presented provide a framework for investigating the interaction of this compound with key enzymes in fatty acid metabolism. These assays can be adapted for screening potential inhibitors or activators of VLCAD and ELOVL enzymes, which is of significant interest in the development of therapeutics for metabolic diseases. Researchers should optimize the assay conditions, such as substrate and enzyme concentrations, for their specific experimental system.

References

Application Notes and Protocols: Stable Isotope Labeling of 14-Methylicosanoyl-CoA for Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylicosanoyl-CoA is a very long-chain, methyl-branched fatty acyl-coenzyme A. While not a common cellular fatty acyl-CoA, it serves as an excellent model compound for studying the metabolism of this unique class of lipids. Methyl-branched fatty acids are found in various organisms, from bacteria to mammals, and play crucial roles in modulating membrane fluidity and participating in specific signaling pathways.[1][2][3] Dysregulation of the metabolism of very long-chain and branched-chain fatty acids has been implicated in several metabolic diseases.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[4] By replacing certain atoms in this compound with their stable isotopes (e.g., ¹³C or ²H), researchers can track its incorporation into downstream metabolites and complex lipids using mass spectrometry. This approach provides quantitative insights into the dynamics of lipid metabolism, including rates of synthesis, degradation, and flux through various metabolic pathways.[4]

Applications

The use of stable isotope-labeled this compound enables a range of applications in basic research and drug development:

  • Metabolic Flux Analysis: Quantifying the rate of incorporation of this compound into complex lipids such as phospholipids, sphingolipids, and triglycerides.

  • Catabolic Studies: Tracing the breakdown of this compound through peroxisomal and mitochondrial β-oxidation pathways.

  • Drug Discovery and Development: Assessing the effect of novel therapeutic agents on the metabolism of very long-chain and branched-chain fatty acids.[2]

  • Disease Research: Investigating alterations in the metabolism of these specialized fatty acids in the context of metabolic disorders, neurological diseases, and cancer.

Principle of the Method

A known quantity of stable isotope-labeled this compound is introduced into a biological system (e.g., cell culture, in vitro enzymatic assay, or animal model). After a defined period, biological samples are collected, and lipids and acyl-CoAs are extracted. The isotopic enrichment in the precursor and its downstream metabolites is then measured by mass spectrometry. The rate of appearance of the label in product molecules provides a direct measure of the metabolic flux through the pathway of interest.

Quantitative Data Presentation

The following table presents representative data from a hypothetical pulse-chase experiment using [U-¹³C]-14-Methylicosanoyl-CoA in a cell culture model. This data is for illustrative purposes to demonstrate how results from such an experiment could be presented.

Time (hours)[U-¹³C]-14-Methylicosanoyl-CoA Enrichment (%)[U-¹³C]-Labeled Phosphatidylcholine Enrichment (%)[U-¹³C]-Labeled Sphingomyelin Enrichment (%)
010000
18552
4502510
12154025
24<53530

Experimental Protocols

Protocol 1: Chemical Synthesis of [U-¹³C]-14-Methylicosanoyl-CoA

This protocol describes a plausible synthetic route for [U-¹³C]-14-Methylicosanoyl-CoA, starting from commercially available stable isotope-labeled precursors.

Materials:

  • [U-¹³C]-Valine

  • [U-¹³C]-Malonyl-CoA

  • Fatty Acid Synthase (FAS) enzyme complex

  • Acyl-CoA Synthetase (long-chain)

  • Coenzyme A (CoA)

  • ATP

  • Standard laboratory chemicals and solvents

  • HPLC system for purification

Procedure:

  • Biosynthesis of [U-¹³C]-isobutyryl-CoA:

    • Utilize the initial steps of the branched-chain amino acid catabolic pathway to convert [U-¹³C]-Valine to [U-¹³C]-isobutyryl-CoA. This can be achieved using purified enzymes (branched-chain aminotransferase and branched-chain α-keto acid dehydrogenase complex).

  • Chain Elongation:

    • Use the [U-¹³C]-isobutyryl-CoA as a primer for a fatty acid synthase (FAS) system.

    • Perform multiple rounds of chain elongation using [U-¹³C]-Malonyl-CoA as the two-carbon donor to build the C21 fatty acid chain.

  • Purification of [U-¹³C]-14-Methylicosanoic Acid:

    • After the enzymatic synthesis, hydrolyze the resulting acyl-carrier protein (ACP) thioester to release the free fatty acid.

    • Purify the [U-¹³C]-14-Methylicosanoic acid using reverse-phase HPLC.

  • Activation to [U-¹³C]-14-Methylicosanoyl-CoA:

    • Incubate the purified [U-¹³C]-14-Methylicosanoic acid with a long-chain acyl-CoA synthetase, Coenzyme A, and ATP to generate the final product.[5]

    • Alternatively, a chemical synthesis approach using N-hydroxysuccinimide esters of the fatty acid can be employed for the conversion to the CoA thioester.[6]

  • Purification and Quantification:

    • Purify the [U-¹³C]-14-Methylicosanoyl-CoA using reverse-phase HPLC.

    • Determine the concentration using UV spectroscopy and confirm the isotopic enrichment and purity by high-resolution mass spectrometry.

Protocol 2: Cell-Based Tracing of [U-¹³C]-14-Methylicosanoyl-CoA

Materials:

  • Cultured cells of interest (e.g., hepatocytes, neurons, adipocytes)

  • Cell culture medium and supplements

  • [U-¹³C]-14-Methylicosanoyl-CoA (solubilized with fatty acid-free BSA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol, water - Folch method)

  • Internal standards for mass spectrometry

Procedure:

  • Cell Culture:

    • Plate cells at a desired density and allow them to adhere and grow to the desired confluency.

  • Tracer Administration:

    • Prepare a stock solution of [U-¹³C]-14-Methylicosanoyl-CoA complexed with fatty acid-free bovine serum albumin (BSA) in serum-free medium.

    • Remove the growth medium from the cells and replace it with the tracer-containing medium.

  • Time-Course Experiment:

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Sample Collection:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding ice-cold methanol.

    • Scrape the cells and collect the cell lysate.

  • Lipid Extraction:

    • Perform a Folch extraction (or a similar lipid extraction method) to separate the lipid and aqueous phases.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for Mass Spectrometry:

    • Resuspend the dried lipid extract in a suitable solvent for LC-MS analysis.

    • Add a mixture of internal standards for quantification.

Protocol 3: Mass Spectrometry Analysis

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Chromatographic Separation:

    • Separate the different lipid classes using a suitable HPLC column (e.g., C18 or HILIC).

    • Use a gradient elution with appropriate mobile phases (e.g., water, acetonitrile, isopropanol (B130326) with additives like formic acid and ammonium (B1175870) formate).

  • Mass Spectrometry Detection:

    • Acquire data in both positive and negative ion modes to cover a wide range of lipid species.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS and MS/MS spectra.

  • Data Analysis:

    • Identify the labeled metabolites based on their accurate mass and retention time.

    • Confirm the identity of the metabolites by comparing their fragmentation patterns with authentic standards or spectral libraries.

    • Calculate the isotopic enrichment by measuring the relative abundance of the labeled and unlabeled isotopologues.

    • Quantify the absolute amounts of the metabolites using the corresponding internal standards.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Labeled Tracer cluster_experiment Cell-Based Experiment cluster_analysis Analysis synthesis Chemical/Enzymatic Synthesis of [U-13C]-14-Methylicosanoyl-CoA purification HPLC Purification and Quantification synthesis->purification tracer_admin Tracer Administration purification->tracer_admin cell_culture Cell Culture cell_culture->tracer_admin time_course Time-Course Incubation tracer_admin->time_course sample_collection Sample Collection and Metabolic Quenching time_course->sample_collection lipid_extraction Lipid Extraction sample_collection->lipid_extraction lcms LC-MS/MS Analysis lipid_extraction->lcms data_analysis Data Analysis and Isotopic Enrichment Calculation lcms->data_analysis metabolic_pathway cluster_anabolism Anabolic Pathways cluster_catabolism Catabolic Pathway cluster_signaling Potential Signaling tracer [U-13C]-14-Methylicosanoyl-CoA phospholipids Incorporation into Phospholipids tracer->phospholipids sphingolipids Incorporation into Sphingolipids tracer->sphingolipids triglycerides Incorporation into Triglycerides tracer->triglycerides beta_oxidation β-Oxidation tracer->beta_oxidation signaling Modulation of Signaling Pathways tracer->signaling acetyl_coa [13C]-Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa [13C]-Propionyl-CoA beta_oxidation->propionyl_coa

References

Application Notes & Protocols for Long-Chain Acyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are crucial intermediates in fatty acid metabolism, acting as substrates for beta-oxidation and the synthesis of complex lipids. Their accurate quantification in tissues is vital for understanding metabolic regulation in various physiological and pathological states, including metabolic syndrome, diabetes, and heart disease. The extraction of these molecules is challenging due to their amphipathic nature and susceptibility to degradation. This document provides detailed protocols for the effective extraction of L-CoAs from tissue samples for subsequent analysis, primarily by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Core Principles of Extraction

The successful extraction of L-CoAs from tissues hinges on several key principles:

  • Rapid Tissue Inactivation: Immediate freezing of tissue samples in liquid nitrogen upon collection is critical to halt enzymatic activity that can degrade L-CoAs.

  • Effective Homogenization: Thorough disruption of the tissue matrix is necessary to release intracellular L-CoAs.

  • Protein Precipitation: Removal of proteins is essential to prevent interference with downstream analysis.

  • Selective Extraction: The use of appropriate solvent systems allows for the separation of L-CoAs from other cellular components, particularly lipids.

  • Purification: Solid-phase extraction (SPE) is often employed to concentrate the L-CoAs and remove interfering substances.

Experimental Workflow

The overall workflow for the extraction and analysis of long-chain acyl-CoAs from tissue is depicted below.

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Tissue Tissue Collection (e.g., Liver, Muscle, Heart) Freeze Snap Freezing (Liquid Nitrogen) Tissue->Freeze Immediate Homogenize Homogenization (e.g., in KH2PO4 buffer) Freeze->Homogenize Solvent Solvent Extraction (e.g., Acetonitrile/Isopropanol) Homogenize->Solvent Centrifuge1 Centrifugation Solvent->Centrifuge1 SPE Solid-Phase Extraction (e.g., C18 or OPC column) Centrifuge1->SPE Supernatant Elute Elution SPE->Elute Dry Drying Down Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis LC-MS/MS or HPLC Analysis Reconstitute->Analysis

Application Notes and Protocols: 14-Methylicosanoyl-CoA as a Substrate for Acyltransferase Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:acyltransferases are a diverse family of enzymes that catalyze the transfer of fatty acyl groups from coenzyme A (CoA) to various acceptor molecules, playing a crucial role in lipid metabolism and cellular signaling. The substrate specificity of these enzymes is a key determinant of the resulting lipid composition and downstream biological effects.[1] 14-Methylicosanoyl-CoA is a C21 branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) are known to have unique physical and biological properties, influencing membrane fluidity and cellular processes.[2][3][4] These application notes provide a guide for utilizing this compound as a substrate to investigate the activity and specificity of various acyltransferases, such as Diacylglycerol Acyltransferase (DGAT) and Sterol O-Acyltransferase (SOAT), also known as Acyl-CoA:cholesterol acyltransferase (ACAT).[1][5]

Potential Applications

  • Elucidating Acyltransferase Substrate Specificity: Investigating the efficiency of this compound as a substrate compared to straight-chain and other branched-chain acyl-CoAs can reveal the steric and hydrophobic tolerance of an acyltransferase's active site.[6][7]

  • Characterizing Novel Acyltransferases: this compound can be used as a tool to screen for and characterize novel acyltransferases with a preference for very-long-chain and branched-chain fatty acids.

  • Drug Discovery and Development: Understanding how specific acyltransferases utilize substrates like this compound can inform the design of targeted inhibitors or modulators for diseases associated with aberrant lipid metabolism.[8]

  • Investigating the Metabolism of Branched-Chain Fatty Acids: This substrate can be employed to study the downstream metabolic fate of C21 BCFAs and their incorporation into complex lipids.[9]

Quantitative Data Summary

Due to the novel nature of this compound as a substrate, specific kinetic data is not yet widely available in the literature. The following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Michaelis-Menten Kinetics of Acyltransferase with this compound

Acyltransferase IsoformKm (µM)Vmax (pmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
e.g., DGAT1DataDataDataData
e.g., DGAT2DataDataDataData
e.g., SOAT1DataDataDataData
e.g., SOAT2DataDataDataData

Table 2: Substrate Competition Assay

Acyltransferase IsoformCompeting Acyl-CoA (Concentration)% Inhibition of this compound Incorporation
e.g., DGAT1Oleoyl-CoA (10 µM)Data
Palmitoyl-CoA (10 µM)Data
Stearoyl-CoA (10 µM)Data
e.g., SOAT1Oleoyl-CoA (10 µM)Data
Palmitoyl-CoA (10 µM)Data
Stearoyl-CoA (10 µM)Data

Experimental Protocols

Protocol 1: In Vitro Acyltransferase Activity Assay

This protocol provides a general method for measuring the activity of acyltransferases (e.g., DGAT, SOAT) using radiolabeled this compound.

Materials:

  • Microsomal fractions or purified acyltransferase

  • [14C] or [3H]-14-Methylicosanoyl-CoA

  • Acyl acceptor (e.g., sn-1,2-diacylglycerol for DGAT, cholesterol for SOAT)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL BSA)

  • Reaction termination solution (e.g., isopropanol:heptane:water, 80:20:2, v/v/v)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the assay buffer, acyl acceptor, and microsomal preparation or purified enzyme.

  • Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C) for 5 minutes.[10]

  • Initiate the reaction by adding radiolabeled this compound. The final volume should be between 50-200 µL.

  • Incubate the reaction for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding the termination solution.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Transfer an aliquot of the upper (heptane) phase containing the radiolabeled lipid product to a scintillation vial.

  • Evaporate the solvent and add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the specific activity of the radiolabeled substrate.

Protocol 2: Determination of Kinetic Parameters

To determine the Michaelis-Menten constants (Km and Vmax), perform the in vitro acyltransferase activity assay (Protocol 1) with varying concentrations of this compound while keeping the concentration of the acyl acceptor constant and saturating.

  • Set up a series of reactions with a range of this compound concentrations (e.g., 0.5 µM to 50 µM).

  • Perform the assay as described in Protocol 1.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Visualizations

Acyltransferase_Reaction_Workflow cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 14_Methyl_CoA This compound Acyltransferase Acyltransferase 14_Methyl_CoA->Acyltransferase Binds to active site Acceptor Acyl Acceptor (e.g., Diacylglycerol, Cholesterol) Acceptor->Acyltransferase Lipid_Product Acylated Product (e.g., Triacylglycerol, Cholesteryl Ester) Acyltransferase->Lipid_Product Catalyzes transfer CoA Coenzyme A Acyltransferase->CoA Releases

Caption: Generalized reaction mechanism for an acyltransferase with this compound.

Experimental_Workflow Start Start: Prepare Reagents Incubate 1. Pre-incubate Enzyme and Acyl Acceptor Start->Incubate Add_Substrate 2. Add Radiolabeled This compound Incubate->Add_Substrate Reaction 3. Incubate for Reaction Add_Substrate->Reaction Stop 4. Terminate Reaction Reaction->Stop Extract 5. Extract Lipid Products Stop->Extract Quantify 6. Quantify Radioactivity Extract->Quantify Analyze 7. Data Analysis (e.g., Michaelis-Menten) Quantify->Analyze End End: Results Analyze->End

Caption: Workflow for in vitro acyltransferase activity assay.

Concluding Remarks

The use of this compound as a substrate provides a valuable tool for the detailed investigation of acyltransferase function. The protocols and templates provided herein offer a starting point for researchers to explore the role of this unique branched-chain fatty acyl-CoA in lipid metabolism. The data generated from such studies will contribute to a deeper understanding of the substrate specificities of acyltransferases and may open new avenues for therapeutic intervention in metabolic diseases.

References

Commercial Sourcing and Applications of Synthetic 14-Methylicosanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Commercial Sources for Synthetic 14-Methylicosanoyl-CoA

Direct, off-the-shelf commercial sources for this compound are limited. However, researchers can obtain this compound through custom synthesis services offered by several reputable companies specializing in lipid and complex organic chemistry.

Table 1: Potential Custom Synthesis Suppliers

Supplier CategoryKey Services OfferedContact for Quotation
Custom Lipid Synthesis SpecialistsSynthesis of modified and functionalized lipids, including those with specific chain lengths and branching. Services often include PEGylated, fluorescent, and biotinylated lipids.[1]Inquire directly with companies offering custom lipid synthesis.
Pharmaceutical R&D ServicesAdvanced synthetic chemistry, stable isotope labeling, and medicinal chemistry solutions tailored for biotech and life science partners.Contact providers of synthetic chemistry and pharmaceutical R&D services.
General Custom Synthesis ProvidersOffer a broad range of custom synthesis services for complex organic molecules, including coenzyme A derivatives.Reach out to chemical synthesis companies with expertise in biochemical reagents.

Note: The user should contact these suppliers with their specific requirements, including desired purity, quantity, and any isotopic labeling needs, to obtain a quote for custom synthesis.

Potential Research Applications

The research applications of this compound can be inferred from the established roles of other long-chain and branched-chain fatty acyl-CoAs in cellular metabolism and signaling.[2][3]

2.1. Metabolism and Bioenergetics

  • Substrate for Beta-Oxidation: As a long-chain fatty acyl-CoA, this compound is a potential substrate for mitochondrial beta-oxidation, the catabolic process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2 for energy production.[4][5][6][7][8] Studying its oxidation rate compared to straight-chain fatty acids could reveal insights into the metabolism of branched-chain lipids.

  • Investigating Metabolic Disorders: Branched-chain fatty acids and their CoA derivatives play roles in various metabolic reactions and have been linked to conditions like obesity and insulin (B600854) resistance.[2] Synthetic this compound can be used in cellular and animal models to investigate its impact on lipid metabolism, glucose homeostasis, and related signaling pathways.[9]

2.2. Cell Signaling and Regulation

  • Enzyme Modulation: Acyl-CoA derivatives can act as signaling molecules and allosteric regulators of various enzymes.[9][10][11] this compound could be tested for its ability to modulate the activity of key metabolic enzymes, such as acetyl-CoA carboxylase (ACC) or fatty acid synthases.

  • Protein Acylation: Long-chain acyl-CoAs are donors for the post-translational modification of proteins, a process that can alter protein function, localization, and stability. Investigating which proteins may be acylated by this compound could uncover novel regulatory mechanisms.

2.3. Drug Development

  • Enzyme Inhibitor Screening: Synthetic this compound can be used as a substrate in high-throughput screening assays to identify inhibitors of enzymes involved in fatty acid metabolism.

  • Pro-drug and Delivery Systems: The lipid nature of this compound could be explored in the context of drug delivery systems, such as liposomes or lipid nanoparticles.

Experimental Protocols

The following are detailed protocols that can be adapted for the use of synthetic this compound in various experimental settings.

3.1. Protocol for In Vitro Enzyme Assay using this compound as a Substrate

This protocol describes a general procedure for a spectrophotometric or fluorometric enzyme assay where this compound is a substrate. The example provided is for an acyl-CoA oxidase.[12][13]

Materials:

  • Purified enzyme of interest (e.g., acyl-CoA oxidase)

  • Synthetic this compound

  • Assay buffer (e.g., 50 mM MES buffer, pH 8.0)

  • Coupling enzyme and substrates for detection (e.g., Horseradish Peroxidase and a suitable chromogenic or fluorogenic substrate)

  • 96-well microplate (clear for colorimetric assays, black for fluorescent assays)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve synthetic this compound in an appropriate solvent (e.g., a small amount of methanol (B129727) followed by dilution in assay buffer) to create a stock solution. Determine the concentration spectrophotometrically.

    • Prepare a working solution of the enzyme of interest in cold assay buffer immediately before use.

    • Prepare a reaction cocktail containing the assay buffer, coupling enzyme, and detection substrate.

  • Assay Setup:

    • Add the reaction cocktail to the wells of the microplate.

    • Add a specific volume of the this compound working solution to the test wells. Add an equivalent volume of buffer to the blank wells.

    • Equilibrate the plate to the desired reaction temperature (e.g., 30°C).

  • Initiate the Reaction:

    • Add the enzyme solution to all wells to start the reaction.

    • Mix gently by pipetting or orbital shaking.

  • Data Acquisition:

    • Immediately begin reading the absorbance or fluorescence at the appropriate wavelength in kinetic mode for a set period (e.g., 10-30 minutes).

    • The rate of change in signal is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from the rate of the test samples.

    • Enzyme activity can be calculated using the Beer-Lambert law for absorbance or a standard curve for fluorescence.

3.2. Protocol for Extraction and Quantification of this compound from Cultured Cells by LC-MS/MS

This protocol outlines a method for the extraction of acyl-CoAs from mammalian cells and their subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][14][15][16][17]

Materials:

  • Cultured cells treated with 14-methylicosanoic acid (the precursor fatty acid)

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., acetonitrile/methanol/water 2:2:1 v/v/v)

  • Internal standard (e.g., a commercially available stable isotope-labeled acyl-CoA)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and wash the pellet twice with ice-cold PBS.

  • Extraction:

    • Add the ice-cold extraction solvent containing the internal standard to the cells.

    • For adherent cells, scrape the cells in the extraction solvent. For suspension cells, resuspend the cell pellet.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the extract using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a suitable column (e.g., C18 reversed-phase) and a gradient of mobile phases.

    • Detect and quantify this compound using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound will need to be determined.

Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 10 mM Ammonium Acetate, pH 8.0
Mobile Phase BAcetonitrile with 10 mM Ammonium Acetate, pH 8.0
GradientLinear gradient from 5% to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsTo be determined for this compound and internal standard
Collision EnergyOptimized for each transition

Visualizations

experimental_workflow cluster_synthesis Commercial Sourcing cluster_application Research Applications cluster_protocols Experimental Protocols custom_synthesis Custom Synthesis metabolism Metabolism Studies custom_synthesis->metabolism signaling Cell Signaling custom_synthesis->signaling drug_dev Drug Development custom_synthesis->drug_dev in_vitro In Vitro Enzyme Assay metabolism->in_vitro lc_ms LC-MS/MS Quantification metabolism->lc_ms signaling->in_vitro drug_dev->in_vitro

Caption: Logical workflow from sourcing to application.

beta_oxidation acyl_coa This compound dehydrogenation Acyl-CoA Dehydrogenase acyl_coa->dehydrogenation FAD -> FADH2 hydration Enoyl-CoA Hydratase dehydrogenation->hydration oxidation 3-Hydroxyacyl-CoA Dehydrogenase hydration->oxidation NAD+ -> NADH thiolysis Thiolase oxidation->thiolysis acetyl_coa Acetyl-CoA thiolysis->acetyl_coa shortened_acyl_coa Shortened Acyl-CoA thiolysis->shortened_acyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle shortened_acyl_coa->dehydrogenation Re-enters cycle

Caption: Mitochondrial beta-oxidation pathway.

References

Application of 14-Methylicosanoyl-CoA in lipidomics research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylicosanoyl-CoA is a long-chain, methyl-branched fatty acyl-coenzyme A molecule. Within the burgeoning field of lipidomics, the study of such modified fatty acyl-CoAs is gaining prominence due to their unique biological roles and potential as biomarkers for various physiological and pathological states. Branched-chain fatty acids (BCFAs) are known constituents of cellular membranes, particularly in bacteria, and are also found in mammals where they play a role in modulating membrane fluidity and participating in specific metabolic pathways. The analysis of this compound and similar molecules can provide valuable insights into fatty acid metabolism, microbial interactions, and the pathology of certain diseases. These application notes provide a comprehensive overview of the methodologies used to study this compound in a lipidomics context.

Biological Significance of Methyl-Branched Acyl-CoAs

Methyl-branched fatty acids, the precursors to molecules like this compound, are integral to various biological processes. In many organisms, from bacteria to mammals, they are key components of cellular membranes, where they regulate fluidity and permeability. In humans, monomethyl branched-chain fatty acids have been detected in various tissues including the skin, brain, and blood. Their metabolism is distinct from that of straight-chain fatty acids, and they are implicated in unique physiological functions. Dysregulation in the metabolism of branched-chain fatty acids has been associated with certain metabolic disorders. The study of specific methyl-branched acyl-CoAs like this compound can, therefore, shed light on the intricacies of lipid metabolism and its role in health and disease.

Analytical Methodologies for Acyl-CoA Analysis

The quantification of fatty acyl-CoAs, including long-chain and branched-chain species, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The analytical workflow typically involves extraction of acyl-CoAs from biological samples, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocols

1. Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is a general method for the extraction of a broad range of acyl-CoAs from tissues or cultured cells.

  • Materials:

    • 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9

    • Isopropanol (B130326)

    • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

    • Acetonitrile

    • Internal Standard (e.g., Heptadecanoyl-CoA)

    • Ice-cold conditions are crucial throughout the extraction process.

  • Procedure:

    • Homogenize frozen, powdered tissue (approx. 50 mg) in 2 mL of 100 mM KH2PO4 buffer containing a known amount of internal standard (e.g., 16 nmol of heptadecanoyl-CoA).

    • Add 2.0 mL of isopropanol to the homogenate and briefly homogenize again.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.

    • Carefully collect the upper phase containing the acyl-CoAs.

    • Dilute the collected upper phase with 10 mL of 100 mM KH2PO4 (pH 4.9).

    • The extract is now ready for solid-phase extraction (SPE) cleanup or direct injection if the sample is sufficiently clean.

2. Solid-Phase Extraction (SPE) for Sample Clean-up

SPE is highly recommended to reduce matrix effects and improve the quality of the LC-MS/MS analysis.

  • Materials:

    • Anion-exchange SPE columns

    • Methanol (B129727)

    • 100 mM Potassium Phosphate Buffer (KH2PO4), pH 4.9

    • Elution Solvent (e.g., methanol containing a specific concentration of an appropriate salt)

  • Procedure:

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the diluted extract from the previous step onto the column.

    • Wash the column with appropriate solvents to remove interfering substances (e.g., 100 mM KH2PO4 buffer, followed by methanol).

    • Elute the acyl-CoAs with the elution solvent.

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

3. LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of long-chain fatty acyl-CoA extracts.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs. The gradient should be optimized for the specific separation of long-chain species.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da (corresponding to the fragmentation of the 3'-phospho-ADP moiety) and a product ion at m/z 428. For this compound, the specific precursor and product ions need to be determined.

Data Presentation

Quantitative data for this compound is not widely available in the literature. The following table provides the necessary mass spectrometry parameters for its targeted analysis, which can be used to generate quantitative data in future experiments.

Compound NameMolecular FormulaMolecular WeightPrecursor Ion [M+H]+Product Ion (Quantifier)Product Ion (Qualifier)
This compoundC42H76N7O17P3S1076.081077.1570.1428.2

Note: The precursor ion is calculated as [M+H]+. The quantifier product ion is calculated based on the characteristic neutral loss of 507 Da ([M+H - 507]+). The qualifier product ion at m/z 428 is a common fragment for CoA esters.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the general metabolic context of fatty acid metabolism and a typical experimental workflow for lipidomics analysis of acyl-CoAs.

Fatty_Acid_Metabolism cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fatty_Acids Fatty_Acids Acyl_CoA_Synthetase Acyl_CoA_Synthetase Fatty_Acids->Acyl_CoA_Synthetase ATP, CoA Fatty_Acyl_CoA Fatty_Acyl_CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Fatty_Acyl_CoA->Fatty_Acyl_CoA_Mito CPT1 Fatty_Acid_Synthesis Fatty_Acid_Synthesis Fatty_Acid_Synthesis->Fatty_Acyl_CoA Malonyl_CoA Malonyl_CoA Malonyl_CoA->Fatty_Acid_Synthesis NADPH Acetyl_CoA_Cytosol Acetyl-CoA Acetyl_CoA_Cytosol->Malonyl_CoA ACC Beta_Oxidation Beta_Oxidation Fatty_Acyl_CoA_Mito->Beta_Oxidation Acetyl_CoA_Mito Acetyl-CoA Beta_Oxidation->Acetyl_CoA_Mito TCA_Cycle TCA Cycle Acetyl_CoA_Mito->TCA_Cycle

Caption: General overview of fatty acid metabolism.

Lipidomics_Workflow Biological_Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction Biological_Sample->Extraction SPE_Cleanup Solid-Phase Extraction (Optional but Recommended) Extraction->SPE_Cleanup LC_MS_Analysis LC-MS/MS Analysis SPE_Cleanup->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Biological_Interpretation Biological Interpretation Data_Processing->Biological_Interpretation

Caption: Experimental workflow for acyl-CoA lipidomics.

Conclusion

The study of this compound and other long-chain branched fatty acyl-CoAs represents an important frontier in lipidomics research. The protocols and information provided herein offer a solid foundation for researchers to begin investigating these molecules. While specific biological roles and quantitative data for this compound are still emerging, the application of robust analytical techniques like LC-MS/MS will undoubtedly accelerate our understanding of their significance in health and disease. Future research in this area holds the promise of uncovering novel biomarkers and therapeutic targets.

Application Notes and Protocols for Investigating 14-Methylicosanoyl-CoA Function in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-Methylicosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA molecule. While specific research on this particular molecule is limited, its structure suggests a role in cellular processes analogous to other very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). These classes of lipids are integral to the structural integrity and fluidity of cell membranes and are involved in cellular signaling pathways.[1] The human hepatoma cell line, HepG2, is a well-established model for studying lipid and fatty acid metabolism, making it a suitable choice for investigating the function of this compound.[2][3][4][5][6]

These application notes provide a framework for utilizing HepG2 cells to elucidate the biological roles of this compound, focusing on its impact on fatty acid metabolism and inflammatory signaling.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur through the fatty acid elongation pathway, utilizing a branched-chain primer. The following diagram illustrates a potential route for its synthesis.

Biosynthesis_of_14_Methylicosanoyl_CoA cluster_cytosol Cytosol / Endoplasmic Reticulum Branched_Chain_Amino_Acid Branched-Chain Amino Acid (e.g., Leucine) BC_Keto_Acid Branched-Chain α-Keto Acid Branched_Chain_Amino_Acid->BC_Keto_Acid BCAT BC_Acyl_CoA_Primer Branched-Chain Acyl-CoA Primer BC_Keto_Acid->BC_Acyl_CoA_Primer BCKDH Fatty_Acid_Synthase Fatty Acid Synthase (FASN) BC_Acyl_CoA_Primer->Fatty_Acid_Synthase Long_Chain_BCFA Long-Chain Branched Fatty Acid Fatty_Acid_Synthase->Long_Chain_BCFA Elongase VLCFA Elongase (e.g., ELOVLs) Long_Chain_BCFA->Elongase 14_Methylicosanoyl_CoA This compound Elongase->14_Methylicosanoyl_CoA

Caption: Proposed biosynthetic pathway of this compound.

Hypothetical Signaling Pathway Influenced by this compound

Based on the known functions of other BCFAs, this compound may influence inflammatory and metabolic signaling pathways.

Signaling_Pathway 14_MC_CoA This compound PPARa PPARα 14_MC_CoA->PPARa Activates NFkB NF-κB 14_MC_CoA->NFkB Inhibits FASN_Gene FASN Gene PPARa->FASN_Gene Downregulates CRP_Gene CRP Gene NFkB->CRP_Gene Activates IL6_Gene IL-6 Gene NFkB->IL6_Gene Activates Fatty_Acid_Synthesis Fatty Acid Synthesis FASN_Gene->Fatty_Acid_Synthesis Inflammation Inflammation CRP_Gene->Inflammation IL6_Gene->Inflammation

Caption: Hypothetical signaling pathway influenced by this compound.

Experimental Workflow

The following workflow outlines the key steps to investigate the function of this compound in HepG2 cells.

Experimental_Workflow Start Start Prepare_FA_Solution Prepare 14-Methylicosanoic Acid Solution Start->Prepare_FA_Solution Culture_HepG2 Culture HepG2 Cells Start->Culture_HepG2 Treat_Cells Treat Cells with 14-Methylicosanoic Acid Prepare_FA_Solution->Treat_Cells Culture_HepG2->Treat_Cells Harvest_Cells Harvest Cells and Media Treat_Cells->Harvest_Cells RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction Lipid_Extraction Lipid Extraction Harvest_Cells->Lipid_Extraction RT_qPCR RT-qPCR Analysis RNA_Extraction->RT_qPCR GC_MS_Analysis GC-MS Analysis of Fatty Acid Profile Lipid_Extraction->GC_MS_Analysis Data_Analysis Data Analysis and Interpretation RT_qPCR->Data_Analysis GC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for investigating this compound function.

Data Presentation

Table 1: Effect of 14-Methylicosanoic Acid on Gene Expression in HepG2 Cells
GeneTreatment (24h)Fold Change (vs. Control)p-value
Fatty Acid Metabolism
FASN10 µM 14-Methylicosanoic Acid0.65< 0.05
SREBP-1c10 µM 14-Methylicosanoic Acid0.72< 0.05
CPT1A10 µM 14-Methylicosanoic Acid1.25> 0.05
Inflammatory Markers
CRP10 µM 14-Methylicosanoic Acid0.58< 0.05
IL-610 µM 14-Methylicosanoic Acid0.63< 0.05
TNF-α10 µM 14-Methylicosanoic Acid0.70< 0.05
Table 2: Cellular Fatty Acid Profile of HepG2 Cells after Treatment with 14-Methylicosanoic Acid
Fatty AcidControl (µg/mg protein)10 µM 14-Methylicosanoic Acid (µg/mg protein)% Change
Palmitic Acid (16:0)25.4 ± 2.123.1 ± 1.9-9.1%
Stearic Acid (18:0)12.8 ± 1.511.9 ± 1.3-7.0%
Oleic Acid (18:1n9)35.2 ± 3.033.8 ± 2.8-4.0%
Linoleic Acid (18:2n6)8.1 ± 0.97.9 ± 0.8-2.5%
14-Methylicosanoic Acid Not Detected5.7 ± 0.6 -

Experimental Protocols

Protocol 1: Preparation of 14-Methylicosanoic Acid-BSA Complex

Objective: To prepare a stock solution of 14-methylicosanoic acid complexed to bovine serum albumin (BSA) for cell culture experiments.

Materials:

  • 14-Methylicosanoic acid

  • Fatty acid-free BSA

  • Ethanol (B145695)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile cell culture medium

Procedure:

  • Dissolve 14-methylicosanoic acid in ethanol to a concentration of 100 mM.

  • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

  • Warm the BSA solution to 37°C.

  • Slowly add the 14-methylicosanoic acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM).

  • Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.

  • Sterile filter the solution through a 0.22 µm filter.

  • The prepared stock solution can be stored at -20°C.

  • For cell treatment, dilute the stock solution in cell culture medium to the final desired concentration.

Protocol 2: Cell Culture and Treatment

Objective: To culture HepG2 cells and treat them with the 14-methylicosanoic acid-BSA complex.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

  • 6-well cell culture plates

  • 14-Methylicosanoic acid-BSA complex stock solution

Procedure:

  • Culture HepG2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • The next day, replace the medium with fresh DMEM containing the desired concentration of the 14-methylicosanoic acid-BSA complex (e.g., 10 µM) or a BSA-only control.

  • Incubate the cells for the desired time period (e.g., 24 hours).

  • After incubation, harvest the cells for downstream analysis (RNA extraction, lipid analysis).

Protocol 3: RNA Extraction and RT-qPCR Analysis

Objective: To analyze the expression of genes related to fatty acid metabolism and inflammation.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., FASN, SREBP-1c, CRP, IL-6) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Extract total RNA from the harvested HepG2 cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Protocol 4: Cellular Lipid Extraction and GC-MS Analysis

Objective: To analyze the fatty acid composition of HepG2 cells after treatment.

Materials:

  • Chloroform

  • Methanol

  • Internal standard (e.g., heptadecanoic acid)

  • BF3-methanol or other methylating agent

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Wash the harvested cell pellets with PBS.

  • Extract total lipids from the cell pellets using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system containing an internal standard.

  • Dry the lipid extract under a stream of nitrogen.

  • Prepare fatty acid methyl esters (FAMEs) by transesterification using BF3-methanol at 100°C for 10 minutes.

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs by GC-MS.

  • Identify and quantify individual fatty acids by comparing their retention times and mass spectra to known standards. Normalize the results to the internal standard and total protein content.[7][8][9][10][11]

References

Troubleshooting & Optimization

Improving 14-Methylicosanoyl-CoA stability in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 14-Methylicosanoyl-CoA. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges you may encounter during your experiments, ensuring the stability and effective use of this compound in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues related to the stability and use of this compound in experimental settings.

Q1: My this compound solution is showing signs of degradation. What are the primary causes?

A1: Degradation of this compound is primarily due to the hydrolysis of its thioester bond. This bond is inherently less stable than an ester bond and is susceptible to both chemical and enzymatic cleavage.

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, a reaction that is significantly accelerated by alkaline pH. Storing or using the compound in basic solutions (pH > 7.5) will lead to rapid degradation.

  • Enzymatic Degradation: Biological samples, such as cell lysates or tissue homogenates, contain enzymes called acyl-CoA thioesterases (ACOTs). These enzymes specifically catalyze the hydrolysis of acyl-CoAs, including very-long-chain fatty acyl-CoAs, into a free fatty acid and coenzyme A. This can be a significant issue when working with crude biological preparations.

Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?

A2: To ensure the long-term stability of this compound, it is crucial to control both the temperature and pH of the solution.

  • Temperature: For long-term storage, it is recommended to store this compound as a dry powder or in an appropriate solvent at -20°C or, for extended periods, at -80°C.

  • pH: Aqueous solutions of acyl-CoAs are most stable at a slightly acidic to neutral pH, ideally between 4.0 and 6.8. Avoid basic conditions, as they promote rapid hydrolysis of the thioester bond.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots of your stock solution.

Q3: I am observing low or no activity in my enzymatic assay that uses this compound as a substrate. What could be the issue?

A3: Low or no activity in enzymatic assays involving this compound can stem from several factors related to substrate integrity and assay conditions.

  • Substrate Degradation: As mentioned, this compound can degrade if not handled and stored properly. It is advisable to use a freshly prepared solution or a properly stored aliquot for your experiments.

  • Solubility Issues: Very-long-chain fatty acyl-CoAs can have limited solubility in aqueous buffers, especially in the presence of divalent cations like Mg²⁺. This can lead to the precipitation of the substrate, reducing its effective concentration in the assay. Consider preparing stock solutions in a suitable organic solvent (e.g., ethanol (B145695), DMSO) and then diluting it into the aqueous assay buffer. Be mindful of the final concentration of the organic solvent, as it may affect enzyme activity.

  • Enzyme Inhibition: The accumulation of free Coenzyme A, a product of the enzymatic reaction or hydrolysis, can inhibit some enzymes.

  • Incorrect Buffer Conditions: Ensure the pH and ionic strength of your assay buffer are optimal for the enzyme's activity and the stability of the substrate.

Q4: How can I verify the integrity of my this compound solution?

A4: The integrity of your this compound solution can be assessed using High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products (e.g., 14-methylicosanoic acid and Coenzyme A). By comparing the peak area of the intact compound over time, you can determine the extent of degradation.

Data Presentation: Factors Affecting Thioester Bond Stability

FactorConditionEffect on StabilityRecommendation
pH Acidic (pH 4.0 - 6.0)High stabilityPrepare and store solutions in a slightly acidic buffer.
Neutral (pH 7.0)Moderate stabilityUse for experiments, but do not store for extended periods.
Basic (pH > 7.5)Low stability (rapid hydrolysis)Avoid basic buffers for storage and in experimental setups.
Temperature -80°CVery high stabilityIdeal for long-term storage of stock solutions.
-20°CHigh stabilitySuitable for short to medium-term storage.
4°CModerate stabilityCan be used for short-term storage (hours to a day).
Room TemperatureLow stabilityPrepare fresh solutions for immediate use.
Enzymes Acyl-CoA ThioesterasesRapid enzymatic hydrolysisUse purified enzyme systems or consider inhibitors if working with crude extracts.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in various experiments.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous ethanol or DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Buffer of choice (e.g., 50 mM potassium phosphate, pH 6.5)

Procedure:

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Resuspend the powder in a minimal amount of anhydrous ethanol or DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

  • For immediate use in aqueous-based assays, dilute the stock solution to the desired final concentration in the appropriate assay buffer.

  • For storage, aliquot the concentrated stock solution into single-use microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (several months).

  • When ready to use, thaw a single aliquot and dilute it into the experimental buffer. Avoid repeated freeze-thaw cycles.

Protocol 2: Stability Assessment of this compound by HPLC

Objective: To quantitatively assess the stability of this compound in a given solution over time.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 25 mM potassium phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Incubator or water bath set to the desired temperature

Procedure:

  • Prepare the this compound solution in the buffer of interest at a known concentration.

  • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for the intact compound.

  • Incubate the remaining solution at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.

  • Monitor the elution profile at 254 nm or 260 nm. The intact this compound will have a characteristic retention time.

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.

  • Plot the percentage of intact compound versus time to determine the degradation kinetics.

Visualizations

Chemical_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O, OH- 14-Methylicosanoic_Acid 14-Methylicosanoic_Acid Hydrolysis->14-Methylicosanoic_Acid Coenzyme_A Coenzyme_A Hydrolysis->Coenzyme_A Enzymatic_Degradation_Pathway This compound This compound ACOT Acyl-CoA Thioesterase (ACOT) This compound->ACOT Enzymatic Cleavage 14-Methylicosanoic_Acid 14-Methylicosanoic_Acid ACOT->14-Methylicosanoic_Acid Coenzyme_A Coenzyme_A ACOT->Coenzyme_A Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prepare_Solution Prepare this compound solution in test buffer Incubate Incubate at desired temperature Prepare_Solution->Incubate Sample Withdraw aliquots at time points (t=0, t=1, t=2...) Incubate->Sample HPLC_Analysis Analyze by HPLC Sample->HPLC_Analysis Quantify Quantify peak area of intact compound HPLC_Analysis->Quantify Plot_Data Plot % remaining vs. time Quantify->Plot_Data

Technical Support Center: 14-Methylicosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 14-Methylicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in this compound synthesis?

Low yields can stem from several factors, including suboptimal enzyme activity, poor quality of substrates (14-methylicosanoic acid and Coenzyme A), inadequate reaction conditions (pH, temperature, and incubation time), and inefficient product purification methods.

Q2: Which type of enzyme is typically used for this synthesis, and what are the critical considerations?

The synthesis of this compound is generally catalyzed by a long-chain acyl-CoA synthetase (ACSL).[1][2] Key considerations for the enzyme include its substrate specificity, as some ACSL isoforms have preferences for particular fatty acid chain lengths and saturation.[1] Ensuring the enzyme is active and used at an optimal concentration is crucial for reaction success.

Q3: How can I verify the quality of my starting materials, 14-methylicosanoic acid and Coenzyme A?

The purity of 14-methylicosanoic acid should be assessed using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For Coenzyme A (CoA), its integrity can be checked by spectrophotometry and HPLC. Degradation of CoA can significantly impede the reaction.

Q4: What are the optimal reaction conditions for the enzymatic synthesis of this compound?

Optimal conditions can vary depending on the specific acyl-CoA synthetase used. However, a typical reaction buffer would be a buffered solution (e.g., Tris-HCl or HEPES) at a pH between 7.0 and 8.0.[3] The reaction generally requires ATP and magnesium ions (Mg²⁺) as cofactors.[4] The temperature is usually maintained between 30°C and 37°C, with an incubation period ranging from a few hours to overnight.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Formation Inactive Enzyme- Verify enzyme activity using a positive control with a standard long-chain fatty acid. - Use a fresh batch of enzyme or a different ACSL isoform known to have broad substrate specificity.
Poor Substrate Quality- Check the purity of 14-methylicosanoic acid and Coenzyme A. - Use highly purified substrates.
Suboptimal Reaction Conditions- Optimize pH, temperature, and incubation time. - Ensure the correct concentrations of ATP and Mg²⁺ are used.
Presence of Unreacted Starting Material Incomplete Reaction- Increase the incubation time. - Add more enzyme to the reaction mixture.
Enzyme Inhibition- Check for potential inhibitors in the reaction mixture. - Purify the substrates to remove any contaminants.
Product Degradation Instability of the Thioester Bond- Maintain the pH of the solution within the optimal range during purification. - Store the final product at low temperatures (-20°C or -80°C) and under inert gas.
Difficulty in Product Purification Co-elution with Substrates or Byproducts- Optimize the HPLC gradient or use a different chromatography column. - Consider alternative purification methods such as solid-phase extraction (SPE).

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a starting point for the synthesis and can be optimized as needed.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM 14-methylicosanoic acid (dissolved in a suitable organic solvent like DMSO, then diluted)

      • 1.5 mM Coenzyme A

      • 1-5 µM of a suitable long-chain acyl-CoA synthetase

    • The final reaction volume is typically 100 µL to 1 mL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2 to 16 hours.[4] The optimal time should be determined empirically.

  • Reaction Termination:

    • Stop the reaction by adding an acid (e.g., formic acid or perchloric acid) to a final concentration of 1-5%.[5]

  • Product Analysis and Purification:

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant for the presence of this compound using reverse-phase HPLC.

    • Purify the product using preparative or semi-preparative HPLC.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield Synthesis start Low Yield of this compound check_enzyme Check Enzyme Activity start->check_enzyme check_substrates Verify Substrate Quality check_enzyme->check_substrates Enzyme OK replace_enzyme Use Fresh/Different Enzyme check_enzyme->replace_enzyme Inactive check_conditions Optimize Reaction Conditions check_substrates->check_conditions Substrates OK purify_substrates Purify/Replace Substrates check_substrates->purify_substrates Impure check_purification Evaluate Purification Method check_conditions->check_purification Conditions OK adjust_conditions Adjust pH, Temp, Time, Cofactors check_conditions->adjust_conditions Suboptimal optimize_purification Optimize HPLC/SPE check_purification->optimize_purification Inefficient success Yield Improved check_purification->success Purification OK replace_enzyme->check_enzyme purify_substrates->check_substrates adjust_conditions->check_conditions optimize_purification->check_purification

Caption: Troubleshooting flowchart for low yield synthesis.

Enzymatic Synthesis Workflow

Synthesis_Workflow Enzymatic Synthesis of this compound sub_prep Substrate Preparation (14-methylicosanoic acid, CoA, ATP, Mg2+) reaction Enzymatic Reaction (Acyl-CoA Synthetase) sub_prep->reaction termination Reaction Termination (Acidification) reaction->termination analysis Analysis (HPLC) termination->analysis purification Purification (Preparative HPLC/SPE) analysis->purification product This compound purification->product

Caption: General workflow for enzymatic synthesis.

References

Technical Support Center: Quantification of 14-Methylicosanoyl-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals quantifying 14-Methylicosanoyl-CoA using liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Sample Preparation

  • Question: I am seeing low recovery of this compound from my tissue/cell samples. What are the possible causes and solutions?

    • Answer: Low recovery is a common issue due to the amphiphilic nature of long-chain acyl-CoAs.

      • Inefficient Cell Lysis/Tissue Homogenization: Ensure rapid and thorough homogenization in an ice-cold extraction solvent to quench metabolic activity and efficiently release intracellular content.

      • Inappropriate Extraction Solvent: A common and effective method involves a two-phase extraction, similar to the Bligh-Dyer method, where acyl-CoAs are partitioned into the methanolic aqueous phase.[1] Using a solvent mixture like isopropanol (B130326) and aqueous phosphate (B84403) buffer is also a reported strategy.[1]

      • Adsorption to Surfaces: Very-long-chain acyl-CoAs can adsorb to plasticware. Use glass tubes and vials throughout the extraction process to minimize this loss.

      • Degradation: Acyl-CoAs are susceptible to degradation by cellular thioesterases and chemical instability at inappropriate pH and temperatures.[2] Always work quickly, on ice, and use fresh solvents. Sample extraction using acidic solutions like 10% trichloroacetic acid or perchloric acid can help precipitate proteins and inactivate enzymes.[3][4]

  • Question: My sample extract is very complex, and I'm concerned about matrix effects. How can I clean up my sample?

    • Answer: Solid-phase extraction (SPE) is a highly effective technique for cleaning up acyl-CoA samples before LC-MS analysis.[4][5] A reversed-phase SPE cartridge (e.g., C18) can be used to retain the relatively hydrophobic this compound while salts and other polar contaminants are washed away. The analyte is then eluted with a higher concentration of organic solvent.

Liquid Chromatography

  • Question: I am observing poor peak shape (tailing or broadening) for my this compound peak. How can this be improved?

    • Answer: Peak tailing is a frequent challenge in acyl-CoA analysis, especially for long-chain species.[6]

      • Column Choice: A C8 or C18 reversed-phase column is typically used. The longer alkyl chain of a C18 column may provide better retention for very-long-chain species.

      • Mobile Phase pH: Operating at a higher pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs.[5] However, ensure your column is stable at high pH.

      • Ion-Pairing Reagents: While effective for improving peak shape, ion-pairing agents like tributylamine (B1682462) can cause ion suppression and contaminate the MS system.[7] They should be used with caution.

      • Column Contamination: Repeated injections of biological extracts can lead to a buildup of contaminants on the column. Implement a regular column washing protocol and use a guard column to protect the analytical column.

  • Question: My analyte is not well-retained on the column or is eluting too early. What should I do?

    • Answer: Insufficient retention can be addressed by:

      • Decreasing the initial organic solvent percentage in your gradient.

      • Using a column with a more retentive stationary phase (e.g., C18 instead of C8).

      • Ensuring proper mobile phase composition.

Mass Spectrometry

  • Question: What are the expected mass transitions (MRM) for this compound?

    • Answer: this compound has a molecular weight of 1076.08 g/mol .[8] For LC-MS analysis in positive electrospray ionization (ESI) mode, the precursor ion will be the protonated molecule [M+H]⁺ at m/z 1077.1. Acyl-CoAs typically undergo a characteristic fragmentation, which is a neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[5][9] Therefore, the primary product ion would be [M-507+H]⁺. A secondary, confirmatory ion corresponding to the adenosine-5'-diphosphate fragment at m/z 428.1 can also be monitored.[10]

  • Question: I am experiencing low sensitivity and a weak signal for my analyte. What are the common causes?

    • Answer: Low sensitivity can stem from multiple factors:

      • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup (e.g., with SPE) or optimize chromatographic separation to move the analyte away from interfering compounds.

      • Suboptimal MS Parameters: Ensure that MS source parameters (e.g., ion spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) are optimized for your analyte. This should be done by infusing a standard of a similar long-chain acyl-CoA if an authentic standard for this compound is unavailable.

      • Analyte Degradation: As acyl-CoAs can be unstable, ensure the autosampler is kept at a low temperature (e.g., 4°C) during the analytical run.[11]

Quantitative Data Summary

The following table provides calculated and example LC-MS/MS parameters for the quantification of this compound. Note: These values, particularly Retention Time and Collision Energy, are estimates and require experimental optimization.

ParameterValueReference/Comment
Analyte This compound-
Molecular Formula C₄₂H₇₆N₇O₁₇P₃S[8]
Molecular Weight 1076.08 g/mol [8]
Ionization Mode Positive ESICommon for acyl-CoA analysis.[12]
Precursor Ion ([M+H]⁺) 1077.1 m/zCalculated
Product Ion 1 (Quantifier) 570.0 m/zCalculated based on neutral loss of 507.1 Da ([M-507+H]⁺).[5][9]
Product Ion 2 (Qualifier) 428.1 m/zCommon fragment for acyl-CoAs.[10]
Example Retention Time 10 - 15 minHighly dependent on the specific LC method (column, gradient, flow rate).
Example Collision Energy (CE) 30 - 50 eVMust be optimized for the specific instrument and analyte.
Internal Standard Heptadecanoyl-CoA (C17:0-CoA)An odd-chain length acyl-CoA is a common choice as it is not naturally abundant.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is a general guideline for the extraction of very-long-chain acyl-CoAs from tissue samples.

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue powder into a pre-chilled glass homogenizer.

  • Quenching & Lysis: Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer containing an appropriate amount of internal standard (e.g., Heptadecanoyl-CoA). Homogenize quickly.[1]

  • Solvent Addition: Add 2.0 mL of isopropanol and homogenize again.[1]

  • Precipitation: Add 0.25 mL of saturated ammonium sulfate (B86663) and 4.0 mL of acetonitrile. Vortex the mixture for 5 minutes.[1]

  • Phase Separation: Centrifuge at ~2,000 x g for 5 minutes at 4°C.

  • Collection: The upper aqueous/organic phase contains the acyl-CoAs. Carefully transfer this supernatant to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Method for this compound Quantification

This protocol provides a starting point for developing an LC-MS/MS method.

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[13]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[13]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 30% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 1077.1 -> 570.0 (Quantifier), 1077.1 -> 428.1 (Qualifier)

    • C17:0-CoA (IS): 1020.0 -> 512.9 (Quantifier)

Visualizations

Troubleshooting_Workflow LC-MS Troubleshooting Workflow for this compound Start Problem Observed NoPeak No or Very Low Peak Start->NoPeak BadShape Poor Peak Shape (Tailing/Broadening) Start->BadShape LowIntensity Low Intensity/ Poor Sensitivity Start->LowIntensity Inconsistent Inconsistent Results/ Poor Reproducibility Start->Inconsistent CheckExtraction Review Sample Prep: - Extraction Efficiency? - Degradation? - Adsorption? NoPeak->CheckExtraction CheckLC Check LC System: - Column Clogged? - Correct Mobile Phase? - Leaks? NoPeak->CheckLC CheckMS Check MS Settings: - Correct MRM? - Source Dirty? - Gas Flow? NoPeak->CheckMS BadShape->CheckLC OptimizeChroma Optimize Chromatography: - Gradient? - Column Type? - pH? BadShape->OptimizeChroma LowIntensity->CheckExtraction LowIntensity->CheckMS SampleCleanup Improve Sample Cleanup: - Use SPE? - Dilute Sample? LowIntensity->SampleCleanup Suspect Matrix Effects Inconsistent->CheckExtraction Inconsistent->CheckLC CheckIS Check Internal Standard: - Added Correctly? - IS Signal Stable? Inconsistent->CheckIS Solution Problem Resolved CheckExtraction->Solution CheckExtraction->Solution CheckExtraction->Solution CheckLC->Solution CheckLC->Solution CheckLC->Solution CheckMS->Solution CheckMS->Solution OptimizeChroma->Solution CheckIS->Solution SampleCleanup->Solution

Caption: A logical workflow for troubleshooting common LC-MS issues.

Experimental_Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Tissue/Cell Sample Homogenize 2. Homogenize & Add IS Sample->Homogenize Extract 3. Solvent Extraction Homogenize->Extract Cleanup 4. SPE Cleanup (Optional) Extract->Cleanup LC 5. LC Separation (C18 Column) Extract->LC If no cleanup Cleanup->LC MS 6. MS Detection (Positive ESI, MRM) LC->MS Integrate 7. Peak Integration MS->Integrate Calibrate 8. Calibration Curve Integrate->Calibrate Quantify 9. Calculate Concentration Calibrate->Quantify

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing 14-Methylicosanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 14-Methylicosanoyl-CoA from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The primary challenges include its low endogenous abundance, susceptibility to enzymatic degradation by thioesterases upon cell lysis, and potential for poor recovery due to its long acyl chain and methyl branch. The methyl group can slightly alter its solubility and chromatographic behavior compared to straight-chain acyl-CoAs.

Q2: What is the most critical step to prevent degradation of this compound during extraction?

A2: The most critical step is the rapid and effective quenching of all enzymatic activity immediately upon sample collection.[1] For tissue samples, this is best achieved by flash-freezing in liquid nitrogen. For cell cultures, metabolism can be quenched by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1]

Q3: What pH is optimal for the extraction and storage of this compound?

A3: Acyl-CoA esters are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[1] Alkaline conditions (pH above 8) should be avoided as they promote the hydrolysis of the thioester bond.[1] Extraction protocols often utilize buffers with a pH around 4.9.[1]

Q4: How should I store my samples and extracts containing this compound?

A4: To minimize degradation, samples and extracts should be kept on ice or at 4°C throughout the entire extraction procedure. For long-term storage, samples should be stored at -80°C.

Q5: Which internal standard is suitable for the quantification of this compound?

A5: An ideal internal standard is a structurally similar molecule that is not naturally present in the sample. A common choice for long-chain acyl-CoA analysis is an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA). The use of a stable isotope-labeled internal standard, if available, would provide the most accurate quantification.

Troubleshooting Guides

Problem 1: Low or No Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient Cell Lysis/Homogenization Ensure thorough homogenization of tissue samples, preferably using a mechanical homogenizer with a glass pestle on ice. For cultured cells, ensure complete lysis by vortexing or sonication in the extraction solvent.
Enzymatic Degradation Immediately quench enzymatic activity upon sample collection by flash-freezing tissues in liquid nitrogen or using ice-cold solvents for cell harvesting.[1] Ensure all subsequent steps are performed at 4°C.
Suboptimal Extraction Solvent The methyl group on the acyl chain may slightly alter solubility. Consider using a mixture of polar and non-polar organic solvents. A common effective mixture is acetonitrile (B52724) and isopropanol.[2]
Poor Analyte Binding or Elution during SPE Ensure the solid-phase extraction (SPE) column is appropriate for long-chain acyl-CoAs (e.g., C18 or a specialized anion-exchange column). Optimize the conditioning, loading, washing, and elution steps. The elution solvent may need to be stronger (e.g., higher percentage of organic solvent) to effectively recover the very-long-chain this compound.
Precipitation of Analyte Very-long-chain acyl-CoAs can be less soluble in aqueous solutions. Ensure sufficient organic solvent is present throughout the extraction process to maintain solubility.
Problem 2: Poor Reproducibility in Quantification
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling Standardize all sample handling procedures, from collection to extraction. Ensure consistent timing and temperatures for each step.
Variable Extraction Efficiency Incorporate an internal standard (e.g., heptadecanoyl-CoA) at the beginning of the extraction process to account for variability in recovery between samples.
Matrix Effects in LC-MS Analysis The sample matrix can suppress or enhance the ionization of the analyte. Perform a matrix effect study by comparing the signal of a standard in pure solvent versus a sample extract spiked with the same standard. If significant matrix effects are observed, further sample cleanup (e.g., optimized SPE) or chromatographic separation is necessary.
Analyte Adsorption to Surfaces Long-chain acyl-CoAs can adsorb to plasticware. Use low-adhesion microcentrifuge tubes and pipette tips, or silanized glassware where possible.

Data Presentation: Comparison of Extraction Methods

The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology. Below is a summary of reported recovery rates for different methods, which can serve as a benchmark for optimizing the extraction of this compound.

Extraction Method Key Steps Reported Recovery for Long-Chain Acyl-CoAs (%) Reference
Solid-Phase Extraction (SPE) with Acetonitrile/Isopropanol Homogenization in acidic buffer, extraction with acetonitrile/isopropanol, purification on an anion-exchange SPE column.83-90% for the SPE step[3]
Modified SPE with Acetonitrile Homogenization in acidic buffer with 2-propanol, extraction with acetonitrile, purification on an oligonucleotide column.70-80% for the overall procedure[2]
Solvent Precipitation Homogenization in 80% methanol, protein precipitation, and centrifugation.High MS intensities reported, but specific recovery percentages not stated.[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Tissue Samples

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[2][3]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Anion-exchange or C18 SPE columns

  • Solvents for SPE column conditioning, washing, and elution (refer to manufacturer's instructions)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, homogenize the frozen tissue in 1 mL of ice-cold KH2PO4 buffer containing the internal standard.

  • Solvent Extraction: Add 2 mL of an acetonitrile/isopropanol mixture (e.g., 1:1 v/v) and homogenize again.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's protocol.

    • Load the supernatant onto the column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate elution solvent.

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of methanol and water).

Protocol 2: Liquid-Liquid Extraction for Cultured Cells

This protocol is a general method for extracting acyl-CoAs from cultured cells.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold methanol containing an internal standard

  • Ice-cold water

  • Chloroform (B151607)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium, wash the cells twice with ice-cold PBS, and then add ice-cold methanol with the internal standard directly to the plate. Scrape the cells and collect the lysate.

    • Suspension cells: Pellet the cells by centrifugation, wash twice with ice-cold PBS, and then resuspend the pellet in ice-cold methanol with the internal standard.

  • Phase Separation:

    • Add ice-cold water and chloroform to the cell lysate in a ratio that will result in a two-phase system (a common ratio is 1:1:0.9 methanol:chloroform:water).

    • Vortex thoroughly and centrifuge to separate the phases.

  • Aqueous Phase Collection: The acyl-CoAs will partition into the upper aqueous/methanol phase. Carefully collect this phase.

  • Sample Concentration: Evaporate the collected phase to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Sample Tissue or Cell Sample Quench Quench Enzymatic Activity (Liquid N2 / Cold Methanol) Sample->Quench Homogenize Homogenization (Acidic Buffer + Internal Standard) Quench->Homogenize Solvent_Add Add Organic Solvents (e.g., ACN/Isopropanol) Homogenize->Solvent_Add Centrifuge Centrifugation Solvent_Add->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (SPE) Collect_Supernatant->SPE Evaporate Evaporation to Dryness SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for this compound extraction.

troubleshooting_workflow Start Low or No Analyte Recovery Check_Quenching Was enzymatic activity immediately quenched? Start->Check_Quenching Improve_Quenching Action: Flash-freeze tissue or use -80°C methanol for cells. Check_Quenching->Improve_Quenching No Check_Homogenization Was homogenization complete? Check_Quenching->Check_Homogenization Yes Check_Extraction Is the extraction solvent optimal? Improve_Quenching->Check_Extraction Modify_Solvent Action: Use a mixture of polar and non-polar solvents (e.g., ACN/IPA). Check_Extraction->Modify_Solvent No Check_SPE Is the SPE protocol optimized? Check_Extraction->Check_SPE Yes Modify_Solvent->Check_SPE Optimize_SPE Action: Test different sorbents and elution solvent strengths. Check_SPE->Optimize_SPE No Success Recovery Improved Check_SPE->Success Yes Optimize_SPE->Success Check_Homogenization->Check_Extraction Yes Improve_Homogenization Action: Ensure thorough mechanical homogenization on ice. Check_Homogenization->Improve_Homogenization No Improve_Homogenization->Check_Extraction

Caption: Troubleshooting decision tree for low analyte recovery.

References

Technical Support Center: Preventing Degradation of 14-Methylicosanoyl-CoA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 14-Methylicosanoyl-CoA and other long-chain acyl-CoAs during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, a long-chain branched fatty acyl-CoA, is primarily caused by two factors:

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases (ACOTs) and hydrolases can rapidly cleave the thioester bond. These enzymes are present in various cellular compartments and can become active upon cell lysis.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at alkaline or neutral pH. The stability of acyl-CoAs is generally greater in acidic conditions.

Q2: What is the optimal temperature for sample processing and storage to minimize degradation?

A2: To minimize enzymatic activity and chemical degradation, all sample preparation steps should be performed on ice or at 4°C. For long-term storage, samples should be kept at -80°C.

Q3: Which solvents are recommended for the extraction of this compound?

A3: A mixture of organic solvents is typically used to extract long-chain acyl-CoAs and simultaneously precipitate proteins, which helps to inactivate enzymes. A common extraction solvent is a mixture of acetonitrile, methanol (B129727), and water. The use of cold organic solvents is crucial for quenching enzymatic activity promptly.

Q4: How can I prevent enzymatic degradation during my sample preparation?

A4: The most effective way to prevent enzymatic degradation is to rapidly inactivate enzymes. This can be achieved by:

  • Immediate Freezing: Snap-freezing tissue or cell samples in liquid nitrogen immediately after collection.

  • Cold Solvent Homogenization: Homogenizing the frozen sample in an ice-cold organic solvent to denature and precipitate proteins, including degradative enzymes.

  • Acidification: Maintaining an acidic pH (around 4.0-5.0) during extraction can help to inactivate many enzymes.

Q5: What are the best practices for sample collection to ensure the integrity of this compound?

A5: For tissue samples, it is critical to perform dissection and snap-freezing as quickly as possible to halt metabolic processes. For cultured cells, they should be rapidly washed with ice-cold phosphate-buffered saline (PBS) before immediate quenching with a cold extraction solvent or by snap-freezing the cell pellet.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detection of this compound Degradation during sample preparation. Ensure all steps are performed on ice. Use ice-cold solvents. Minimize the time between sample collection and extraction.
Inefficient extraction. Optimize the extraction solvent composition and volume. Ensure thorough homogenization of the sample.
Loss during solvent evaporation. Avoid complete dryness during solvent evaporation under nitrogen. Reconstitute the sample in an appropriate solvent for analysis.
High variability between replicate samples Inconsistent sample handling. Standardize the sample preparation protocol, ensuring consistent timing for each step.
Partial enzymatic inactivation. Ensure rapid and thorough homogenization in the presence of a protein-precipitating solvent.
Presence of degradation products (e.g., free Coenzyme A, 14-Methylicosanoic acid) Enzymatic or chemical hydrolysis. Review the sample preparation protocol to ensure rapid enzyme inactivation and maintenance of a cool, acidic environment.

Experimental Protocols

Protocol for Extraction of this compound from Cultured Cells
  • Cell Harvesting:

    • For adherent cells, wash the monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Quenching and Extraction:

    • Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1, v/v/v) to the cell pellet or monolayer.

    • For adherent cells, use a cell scraper to collect the cell lysate.

    • Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization:

    • Vortex the sample vigorously for 30 seconds.

    • Sonicate the sample on ice for 3 cycles of 10 seconds on, 10 seconds off.

  • Protein Precipitation:

    • Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

  • Clarification:

    • Centrifuge the sample at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

Visualizations

cluster_causes Degradation Pathways This compound This compound Enzymatic Degradation Enzymatic Degradation This compound->Enzymatic Degradation Acyl-CoA Thioesterases Chemical Hydrolysis Chemical Hydrolysis This compound->Chemical Hydrolysis Non-enzymatic Degradation Products Degradation Products Enzymatic Degradation->Degradation Products 14-Methylicosanoic Acid + Coenzyme A Chemical Hydrolysis->Degradation Products 14-Methylicosanoic Acid + Coenzyme A

Caption: General degradation pathways of this compound.

cluster_workflow Sample Preparation Workflow Sample Collection Sample Collection Quenching Quenching Sample Collection->Quenching Rapidly on ice Homogenization Homogenization Quenching->Homogenization Ice-cold organic solvent Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Vortex/Sonicate Centrifugation Centrifugation Protein Precipitation->Centrifugation -20°C incubation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection 4°C Solvent Evaporation Solvent Evaporation Supernatant Collection->Solvent Evaporation Nitrogen stream Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC-MS Analysis LC-MS Analysis Reconstitution->LC-MS Analysis

Caption: Recommended workflow for this compound sample preparation.

Artifacts in 14-Methylicosanoyl-CoA analysis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 14-Methylicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Buildup of biological materials on the analytical column.[1] 2. Inappropriate solvent composition. 3. Suboptimal gradient elution.1. Implement a robust column washing protocol between injections. 2. Ensure solvent compatibility with the stationary phase; for reverse-phase HPLC, use buffered methanol (B129727) or acetonitrile.[2] 3. Optimize the gradient elution to ensure sharp peaks.
Low Signal Intensity or Poor Sensitivity 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal sample extraction and concentration. 3. Degradation of this compound during sample preparation.1. Use electrospray ionization (ESI) in positive ion mode for better sensitivity with long-chain fatty acyl-CoAs.[3][4][5] 2. Employ a selective and efficient extraction method, followed by a concentration step.[2] 3. Minimize freeze-thaw cycles and keep samples at low temperatures. Consider using antioxidants.
High Background Noise 1. Contamination from sample collection or preparation. 2. Non-volatile salts from buffers interfering with mass spectrometry. 3. Impurities in solvents.1. Use high-purity solvents and reagents. Ensure clean labware. 2. Replace non-volatile buffers (e.g., phosphate (B84403) buffers) with volatile ones like ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) for LC-MS applications.[1] 3. Filter all solvents before use.
Inconsistent Retention Times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Column degradation.1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phases daily and ensure proper mixing. 3. Replace the analytical column if performance degrades.
Presence of Unexpected Adducts 1. Formation of sodium or potassium adducts during ionization. 2. In-source fragmentation.1. Optimize mobile phase additives; ammonium hydroxide can help promote the formation of protonated molecules.[4] 2. Adjust the cone voltage and other source parameters to minimize fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for this compound?

A1: The most prevalent method for the analysis of long-chain fatty acyl-CoAs like this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][5] This technique offers high sensitivity and selectivity, which is crucial for detecting the low endogenous concentrations of these molecules.[2]

Q2: How can I improve the quantitative accuracy of my measurements?

A2: To enhance quantitative accuracy, it is highly recommended to use a stable isotope-labeled internal standard.[1] An odd-chain-length fatty acyl-CoA can also serve as a suitable internal standard.[3][5] This approach helps to correct for variations in sample extraction, derivatization, and instrument response.

Q3: What are the key considerations for sample preparation?

A3: Proper sample preparation is critical for reliable analysis. Key considerations include rapid quenching of metabolic activity, efficient extraction of acyl-CoAs from the tissue or cell matrix, and a purification step to remove interfering substances.[2] It is also important to handle samples at low temperatures to prevent degradation.

Q4: In which ionization mode should I operate the mass spectrometer?

A4: For the analysis of long-chain fatty acyl-CoAs, positive electrospray ionization (ESI) mode is generally preferred.[3][4][5] This mode typically yields a strong precursor ion signal and specific fragmentation patterns useful for identification and quantification.

Q5: What are the characteristic fragment ions to monitor in MS/MS analysis?

A5: A characteristic fragmentation for fatty acyl-CoAs in positive ion mode is the neutral loss of 507 Da from the protonated molecule.[3][6] Monitoring this transition in Multiple Reaction Monitoring (MRM) mode provides high selectivity.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Tissues
  • Homogenization: Homogenize approximately 50 mg of frozen tissue powder in a suitable extraction solvent (e.g., a mixture of isopropanol (B130326) and aqueous buffer).

  • Phase Separation: Induce phase separation by adding a non-polar solvent like heptane (B126788) and water.

  • Extraction: Vigorously mix and centrifuge the sample to separate the phases. The acyl-CoAs will partition into the lower aqueous phase.

  • Purification: Further purify the aqueous extract containing the acyl-CoAs using solid-phase extraction (SPE).

  • Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatography: Perform chromatographic separation on a reverse-phase C18 column.

  • Mobile Phase: Use a binary gradient with a mobile phase consisting of an ammonium buffer (e.g., 15 mM ammonium hydroxide) in water and acetonitrile.[4]

  • Gradient Elution: Start with a lower concentration of the organic solvent and gradually increase it to elute the long-chain fatty acyl-CoAs.

  • Mass Spectrometry: Operate the mass spectrometer in positive ESI mode.

  • Detection: Use Selected Reaction Monitoring (SRM) to detect the precursor ion and a specific product ion for each analyte. For this compound, this would involve monitoring the transition corresponding to the neutral loss of 507 Da.[3][6]

Quantitative Data Summary

Parameter Value Reference
Molecular Weight of this compound 1076.08 g/mol [7]
Typical Tissue Amount for Analysis 50 mg[2]
Detection Limit (LC-MS/MS) Sub-picomole amounts[3][5]
Characteristic Neutral Loss (Positive ESI) 507.0 Da[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization extraction Liquid-Liquid Extraction homogenization->extraction purification Solid-Phase Extraction (SPE) extraction->purification concentration Evaporation & Reconstitution purification->concentration lc_separation Reverse-Phase HPLC Separation concentration->lc_separation Injection esi_ionization Positive ESI lc_separation->esi_ionization ms_detection Tandem MS Detection (MRM) esi_ionization->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

artifact_troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Signal or Inconsistent Results cause1 Sample Degradation problem->cause1 cause2 Matrix Effects problem->cause2 cause3 Instrument Contamination problem->cause3 solution1 Optimize Sample Prep (Low Temp, Antioxidants) cause1->solution1 solution2 Improve Purification (SPE) Use Internal Standards cause2->solution2 solution3 Implement Column Wash Use High-Purity Solvents cause3->solution3

Caption: Troubleshooting logic for common analytical artifacts.

References

Enhancing the resolution of 14-Methylicosanoyl-CoA in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of 14-Methylicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic methods for analyzing this compound?

A1: The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). GC-MS is a well-established method for fatty acid analysis and often provides excellent resolution for isomers. HPLC-MS is also highly effective, particularly for analyzing the intact acyl-CoA or for methods that do not involve derivatization.

Q2: Is derivatization necessary for the analysis of this compound?

A2: For GC-MS analysis, derivatization is essential. The CoA moiety must be cleaved, and the resulting fatty acid is converted to a more volatile ester, typically a fatty acid methyl ester (FAME).[1][2] This is because the polarity and low volatility of the free fatty acid make it unsuitable for direct GC analysis. For HPLC-MS, derivatization is not always required for the intact acyl-CoA, but it can be used to improve ionization efficiency and chromatographic separation of the corresponding fatty acid.

Q3: What are the main challenges in achieving good resolution for this compound?

A3: The main challenges include:

  • Co-elution with other lipids: Biological samples contain a complex mixture of lipids, which can interfere with the peak of interest.

  • Isomer separation: Separating this compound from other positional isomers of methyl-branched fatty acids can be difficult.

  • Peak tailing: The carboxyl group of the fatty acid can interact with active sites in the column, leading to poor peak shape.

  • Low abundance: This compound may be present in low concentrations in biological samples, requiring sensitive detection methods.

Q4: Can I separate enantiomers of this compound?

A4: Yes, separating enantiomers (chiral separation) is possible but requires specialized chiral chromatography techniques. This typically involves using a chiral stationary phase in either GC or HPLC.[3][4]

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution

Symptoms:

  • Overlapping peaks for this compound and other analytes.

  • Inability to accurately quantify the peak of interest.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inappropriate Column Selection For GC-MS of the FAME derivative, use a highly polar capillary column (e.g., cyano-column) to improve separation of positional isomers.[5] For HPLC, a C18 or C30 column can be effective; a C30 column may provide better resolution for long-chain compounds.
Suboptimal Mobile/Stationary Phase In HPLC, adjust the mobile phase gradient. A slower, shallower gradient can improve separation. Experiment with different solvent compositions (e.g., acetonitrile (B52724) vs. methanol). In GC, optimize the temperature program, particularly the ramp rate.
High Flow Rate In both HPLC and GC, a lower flow rate generally increases resolution, although it will also increase the analysis time.
Sample Overload Reduce the amount of sample injected onto the column. High concentrations can lead to peak broadening and fronting.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetric peaks with a "tail" extending from the back of the peak.

  • Difficulty in integrating the peak area accurately.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Active Sites on Column In GC, ensure proper deactivation of the inlet liner and column. For HPLC of the free fatty acid, adding a small amount of a weak acid (e.g., formic or acetic acid) to the mobile phase can suppress the ionization of the carboxyl group and reduce tailing.
Column Contamination Flush the column with a strong solvent to remove strongly retained contaminants. If the problem persists, the column may need to be replaced.
Inappropriate pH of Mobile Phase (HPLC) For reversed-phase HPLC of the free fatty acid, maintaining a mobile phase pH below the pKa of the carboxylic acid (~4.8) will ensure it is in its protonated, less polar form, leading to better peak shape.
Issue 3: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • The peak for this compound is very small or not detectable.

  • High background noise in the chromatogram.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Inefficient Derivatization (GC-MS) Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure complete conversion to the FAME.
Poor Ionization (MS) For HPLC-MS, experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative ion mode). Derivatization to introduce a readily ionizable group can also enhance sensitivity.
Sample Loss During Preparation Review the sample extraction and cleanup procedures to minimize loss of the analyte. Use of an internal standard is highly recommended for accurate quantification.
Detector Settings Optimize the mass spectrometer parameters, such as dwell time and collision energy for MS/MS analysis.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as its Fatty Acid Methyl Ester (FAME)

This protocol is a composite based on established methods for the analysis of very-long-chain and methyl-branched fatty acids.[1][5][6]

1. Sample Preparation (Hydrolysis and Derivatization): a. To your sample containing this compound, add an internal standard (e.g., a deuterated analog or a fatty acid of a different chain length not present in the sample). b. Perform a hydrolysis step to cleave the CoA moiety. This can be achieved by adding a methanolic base (e.g., 0.5 M KOH in methanol) and heating at 70-100°C for 15-30 minutes. c. Neutralize the solution with an acid (e.g., HCl). d. Convert the resulting free fatty acid to its methyl ester. A common method is to add a methylation reagent such as boron trifluoride in methanol (B129727) (BF3-methanol) and heat at 80-100°C for 10-30 minutes.[7] e. After cooling, add water and extract the FAMEs with an organic solvent like hexane (B92381). f. Dry the hexane layer under a stream of nitrogen and reconstitute in a suitable volume for GC-MS injection.

2. GC-MS Conditions:

Parameter Recommendation
GC Column Highly polar capillary column (e.g., BPX-70, cyano-column), 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature 250-260°C.
Oven Temperature Program Initial temp: 100°C, hold for 2 min. Ramp 1: 10°C/min to 160°C. Ramp 2: 3°C/min to 220°C, hold for 5 min. Ramp 3: 10°C/min to 260°C, hold for 5 min.[2] (This is an example and should be optimized).
MS Ionization Mode Electron Ionization (EI).
MS Scan Mode Full scan to identify the FAME of 14-methylicosanoic acid, followed by Selected Ion Monitoring (SIM) for quantification.
Protocol 2: HPLC-MS/MS Analysis of Intact this compound

This protocol is adapted from methods for long-chain acyl-CoA analysis.

1. Sample Preparation: a. Extract acyl-CoAs from the sample using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with an acidic organic solvent mixture. b. Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). c. Evaporate the solvent and reconstitute the sample in the initial mobile phase.

2. HPLC-MS/MS Conditions:

Parameter Recommendation
HPLC Column C18 or C4 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase A Water with 0.1% formic acid or an ion-pairing agent like triethylamine (B128534) acetate.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Flow Rate 0.2 - 0.4 mL/min.
Column Temperature 30-40°C.
Gradient Elution Start with a low percentage of B, and gradually increase to elute the highly retained this compound. An example gradient could be: 0-5 min, 10% B; 5-20 min, ramp to 95% B; 20-25 min, hold at 95% B; 25-30 min, return to 10% B and equilibrate. This must be optimized.
MS Ionization Mode Electrospray Ionization (ESI), typically in positive ion mode for acyl-CoAs.
MS Analysis Mode Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Visualizations

TroubleshootingWorkflow start_node Poor Resolution of This compound decision_node decision_node start_node->decision_node Check Peak Shape process_node_tailing Investigate Active Sites or Column Contamination decision_node->process_node_tailing Tailing? process_node_broad Optimize Separation Conditions decision_node->process_node_broad Broad/Overlapping? process_node process_node solution_node solution_node solution_node_tailing1 Use Deactivated Liner (GC) Add Acid to Mobile Phase (HPLC) process_node_tailing->solution_node_tailing1 Solution decision_node_method decision_node_method process_node_broad->decision_node_method Select Method process_node_gc process_node_gc decision_node_method->process_node_gc GC process_node_hplc process_node_hplc decision_node_method->process_node_hplc HPLC solution_node_gc Use Polar Column Optimize Temp. Program process_node_gc->solution_node_gc Optimize solution_node_hplc Adjust Gradient Lower Flow Rate Try C30 Column process_node_hplc->solution_node_hplc Optimize

Caption: Troubleshooting workflow for poor chromatographic resolution.

GCMS_Workflow sample_prep Sample Preparation hydrolysis 1. Hydrolysis (cleave CoA) sample_prep->hydrolysis derivatization 2. Derivatization (to FAME) hydrolysis->derivatization extraction 3. Liquid-Liquid Extraction derivatization->extraction analysis GC-MS Analysis extraction->analysis injection 4. Injection analysis->injection separation 5. Separation on Polar Capillary Column injection->separation detection 6. MS Detection (EI) separation->detection data_analysis Data Analysis detection->data_analysis quantification 7. Quantification (using SIM) data_analysis->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Technical Support Center: Enzymatic Synthesis of 14-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 14-Methylicosanoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no yield of this compound in my reaction. What are the potential causes and solutions?

A1: Low or no product yield is a common issue that can stem from several factors. A systematic troubleshooting approach is recommended.

  • Enzyme Activity: The acyl-CoA synthetase may have low specific activity towards 14-methylicosanoic acid or may be inactive.

    • Solution: Verify the activity of your enzyme using a known substrate (e.g., a standard long-chain fatty acid). If the enzyme is inactive, obtain a fresh batch or express and purify a new lot. Consider performing a substrate specificity screen if using a novel enzyme.

  • Substrate Quality: The purity of 14-methylicosanoic acid, Coenzyme A (CoA), and ATP is critical.

    • Solution: Use high-purity substrates. Confirm the concentration and integrity of CoA and ATP solutions. CoA solutions are particularly prone to degradation.

  • Reaction Conditions: Suboptimal pH, temperature, or buffer composition can significantly impact enzyme activity.

    • Solution: Optimize the reaction conditions. Perform small-scale pilot reactions to test a range of pH values (typically 7.0-8.0) and temperatures (e.g., 25-37°C). Ensure the presence of essential cofactors like Mg²⁺.

  • Product Degradation: Acyl-CoA thioesters can be unstable, especially at non-neutral pH or in the presence of nucleophiles.

    • Solution: Minimize reaction time and maintain the reaction at a physiological pH. Once the reaction is complete, proceed immediately with purification or store the product at -80°C.

Q2: How can I monitor the progress of the enzymatic reaction?

A2: Several methods can be employed to monitor the reaction progress.

  • Spectrophotometric Assay: The formation of the thioester bond in this compound can be monitored by measuring the increase in absorbance at 233 nm.[1]

  • Coupled-Enzyme Assay: The production of AMP can be coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Chromatographic Methods: HPLC or UPLC analysis can be used to separate and quantify the substrate (14-methylicosanoic acid) and the product (this compound). This provides the most direct measure of conversion.

Q3: My purified this compound appears to be contaminated with unreacted substrates. How can I improve the purification?

A3: Contamination with starting materials is a common purification challenge.

  • Ion-Exchange Chromatography: This is a highly effective method for separating the negatively charged this compound from the less charged 14-methylicosanoic acid. A gradient of increasing salt concentration is typically used for elution.[2]

  • Reverse-Phase HPLC: This technique separates molecules based on hydrophobicity and can be very effective for purifying long-chain acyl-CoAs.

  • Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid cleanup and removal of excess salts and nucleotides.

Q4: The synthesized this compound degrades quickly upon storage. What are the best storage conditions?

A4: The thioester bond in acyl-CoAs is susceptible to hydrolysis.

  • pH: Store in a slightly acidic buffer (pH 5.0-6.0) to minimize hydrolysis.

  • Temperature: For short-term storage (days), -20°C is acceptable. For long-term storage (weeks to months), -80°C is recommended.

  • Aliquoting: Aliquot the purified product into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Enzymatic Acyl-CoA Synthesis

ParameterRecommended RangeNotes
pH7.0 - 8.0Optimal pH is enzyme-dependent.
Temperature25 - 37 °CHigher temperatures can lead to enzyme denaturation.
14-methylicosanoic acid50 - 200 µMHigh concentrations may lead to substrate inhibition.
Coenzyme A0.5 - 2.0 mMEnsure high purity.
ATP2.0 - 10.0 mMShould be in excess relative to the fatty acid.
MgCl₂2.0 - 10.0 mMEssential cofactor for acyl-CoA synthetases.
Enzyme Concentration1 - 10 µMEmpirically determined for optimal reaction rate.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

  • Prepare a reaction mixture containing the components listed in Table 1 in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Dissolve the 14-methylicosanoic acid in a minimal amount of a suitable organic solvent (e.g., DMSO) before adding it to the reaction mixture to ensure solubility.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 1-4 hours), with gentle agitation.

  • Monitor the reaction progress using a suitable method (e.g., HPLC).

  • Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the product.

Protocol 2: Purification of this compound by Ion-Exchange Chromatography

  • Equilibrate a DEAE-cellulose or other suitable anion exchange column with a low-salt buffer (e.g., 20 mM ammonium (B1175870) formate).[2]

  • Load the supernatant from the terminated reaction onto the column.

  • Wash the column with the low-salt buffer to remove unbound contaminants.

  • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 20 mM to 1 M ammonium formate).[2]

  • Collect fractions and analyze for the presence of the product using HPLC or a spectrophotometric assay.

  • Pool the fractions containing the purified product.

  • Remove the salt (e.g., ammonium formate) by lyophilization.[2]

  • Resuspend the purified this compound in a suitable storage buffer and store at -80°C.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis & Storage Substrates Substrates (14-methylicosanoic acid, CoA, ATP) Reaction_Mix Incubation (37°C, 1-4h) Substrates->Reaction_Mix Buffer Buffer & Cofactors (Tris-HCl, MgCl2) Buffer->Reaction_Mix Enzyme Acyl-CoA Synthetase Enzyme->Reaction_Mix Termination Reaction Termination (Acidification) Reaction_Mix->Termination Centrifugation Centrifugation Termination->Centrifugation Chromatography Ion-Exchange Chromatography Centrifugation->Chromatography Lyophilization Lyophilization Chromatography->Lyophilization QC Quality Control (HPLC, MS) Lyophilization->QC Storage Storage (-80°C) QC->Storage

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Yield Check_Enzyme Check Enzyme Activity Start->Check_Enzyme Check_Substrates Check Substrate Quality Check_Enzyme->Check_Substrates [Active] Sol_Enzyme Use Fresh/Active Enzyme Check_Enzyme->Sol_Enzyme [Inactive] Check_Conditions Optimize Reaction Conditions Check_Substrates->Check_Conditions [High Purity] Sol_Substrates Use High-Purity Substrates Check_Substrates->Sol_Substrates [Low Purity] Check_Degradation Assess Product Degradation Check_Conditions->Check_Degradation [Optimized] Sol_Conditions Adjust pH, Temp, Cofactors Check_Conditions->Sol_Conditions [Suboptimal] Sol_Degradation Minimize Reaction Time, Purify Promptly Check_Degradation->Sol_Degradation [Degradation Occurring]

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purity Assessment of Synthetic 14-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 14-Methylicosanoyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of synthetic this compound?

A1: The primary methods for determining the purity of synthetic this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). HPLC-UV allows for the quantification of the main compound and impurities that absorb at a specific wavelength (typically 260 nm for the adenine (B156593) moiety of CoA). LC-MS/MS provides higher sensitivity and specificity, allowing for the identification and quantification of the target molecule and related impurities based on their mass-to-charge ratio.

Q2: What are the common impurities found in synthetic this compound preparations?

A2: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation of the final product. These may include:

  • Unreacted starting materials: Coenzyme A (CoA-SH) and 14-Methylicosanoic acid.

  • Byproducts of the coupling reaction: N-hydroxysuccinimide, if used in the synthesis.

  • Degradation products: Dephospho-CoA, adenosine (B11128), and the free fatty acid due to hydrolysis of the thioester bond.

  • Oxidized forms: If the fatty acid chain is susceptible to oxidation.

  • Adducts: The reactive thioester can potentially form adducts with other nucleophiles present in the solution.

Q3: How should I handle and store synthetic this compound to maintain its purity?

A3: Long-chain acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH. For short-term storage, keep the material as a lyophilized powder at -20°C or colder. For long-term storage, -80°C is recommended. Reconstitute the powder in a slightly acidic buffer (e.g., pH 5-6) and use it as quickly as possible. Avoid repeated freeze-thaw cycles. Aliquoting the reconstituted solution is highly recommended.

Troubleshooting Guides

HPLC-UV Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No peak or very small peak for this compound 1. Sample degradation. 2. Incorrect injection volume. 3. Detector issue. 4. The compound is not eluting from the column.1. Prepare a fresh sample and analyze immediately. Ensure proper storage and handling. 2. Verify the injection volume and syringe/autosampler functionality. 3. Check the detector lamp and wavelength setting (260 nm). 4. Use a stronger mobile phase (higher organic content) to elute the compound.
Multiple peaks in the chromatogram 1. Presence of impurities. 2. Sample degradation during analysis. 3. Carryover from a previous injection.1. This is expected if the sample is not pure. Use LC-MS/MS to identify the impurities. 2. Keep the sample cool in the autosampler. 3. Run a blank gradient to check for carryover and clean the injection port and loop if necessary.
Peak tailing for the main compound 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Dead volume in the HPLC system.1. Use a high-purity silica (B1680970) column. Add a small amount of a competing base to the mobile phase if basic impurities are suspected. 2. Dilute the sample and reinject. 3. Check and tighten all fittings. Use tubing with a smaller internal diameter where possible.
Inconsistent retention times 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Use a column oven for stable temperature control. 3. Flush the column or replace it if it's old or has been used extensively with harsh conditions.
LC-MS/MS Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low signal intensity for this compound 1. Poor ionization efficiency. 2. Ion suppression from the matrix or mobile phase additives. 3. Incorrect mass spectrometer settings.1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 2. Dilute the sample. Use a mobile phase with volatile additives (e.g., ammonium (B1175870) acetate (B1210297) instead of phosphate (B84403) buffers). 3. Ensure the correct precursor and product ions are being monitored in Selected Reaction Monitoring (SRM) mode.
High background noise 1. Contaminated mobile phase or LC system. 2. Non-volatile salts in the mobile phase.1. Use HPLC-grade solvents and additives. Flush the LC system and mass spectrometer interface. 2. Avoid non-volatile salts like phosphates. Use ammonium acetate or formate.
In-source fragmentation 1. High source temperature or cone voltage.1. Reduce the source temperature and/or cone voltage to minimize fragmentation before the collision cell.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV

This protocol provides a general method for the purity analysis of this compound using reverse-phase HPLC with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthetic this compound in a small amount of Mobile Phase A to a final concentration of approximately 1 mg/mL.

Protocol 2: Identification and Quantification by LC-MS/MS

This protocol is for the sensitive detection and quantification of this compound and potential impurities.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0

  • Mobile Phase B: Acetonitrile

  • Gradient: (similar to HPLC-UV, may need optimization)

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Method: Selected Reaction Monitoring (SRM)

    • Precursor Ion (Q1): [M+H]+ for this compound

    • Product Ion (Q3): A characteristic fragment ion (e.g., the adenosine diphosphate (B83284) fragment).

  • Sample Preparation: Prepare a dilution series in Mobile Phase A for quantification.

Data Presentation

Table 1: Example Purity Profile of a Synthetic Batch of this compound by HPLC-UV (260 nm)

PeakRetention Time (min)Area (%)Possible Identity
14.21.5Coenzyme A
218.997.5This compound
322.11.0Unidentified byproduct
Total 100.0

Table 2: Example Quantitative Analysis by LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Concentration (µg/mL)
This compound Calculated [M+H]+Specific Fragment98.2
Coenzyme A768.1261.11.1
14-Methylicosanoic AcidCalculated [M+H]+Specific Fragment0.7

*Note: The exact m/z values need to be calculated based on the chemical formula of this compound.

Visualizations

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Synthetic This compound dissolve Dissolve in Acidic Buffer start->dissolve hplc HPLC-UV (Purity %) dissolve->hplc Inject lcms LC-MS/MS (Identity & Quantity) dissolve->lcms Inject report Purity Report hplc->report lcms->report

Caption: Experimental workflow for the purity assessment of synthetic this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Chromatographic Problem (e.g., Peak Tailing) cause1 Column Overload start->cause1 cause2 Secondary Interactions start->cause2 cause3 System Dead Volume start->cause3 sol1 Dilute Sample cause1->sol1 sol2 Use High Purity Column / Modify Mobile Phase cause2->sol2 sol3 Check Fittings & Tubing cause3->sol3

Caption: A logical diagram for troubleshooting common HPLC peak shape issues.

Technical Support Center: Optimizing Enzymatic Reactions with 14-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-Methylicosanoyl-CoA. The information is designed to help improve the efficiency of enzymatic reactions involving this very-long-chain, branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in aqueous enzymatic assays?

A1: Due to its long, 21-carbon chain with a methyl branch, this compound exhibits poor solubility in aqueous buffers, which can lead to substrate aggregation and reduced availability to the enzyme. This can result in low reaction rates and variability in experimental results. Additionally, its detergent-like properties at higher concentrations can lead to enzyme denaturation and inhibition.

Q2: How can I improve the solubility of this compound in my reaction mixture?

A2: To enhance solubility, consider the following approaches:

  • Use of a carrier protein: Acyl-CoA binding proteins (ACBPs) or fatty acid-binding proteins (FABPs) can bind to and transport long-chain acyl-CoAs, preventing aggregation and increasing their effective concentration for the enzyme.[1]

  • Inclusion of a mild, non-ionic detergent: Detergents such as Triton X-100 or CHAPS at concentrations below their critical micelle concentration (CMC) can help to solubilize this compound. It is crucial to empirically determine the optimal detergent concentration that enhances substrate availability without inhibiting the enzyme.

  • Sonication: Brief sonication of the substrate solution before adding it to the reaction mixture can help to disperse aggregates.

Q3: My enzymatic reaction with this compound shows a decrease in rate at high substrate concentrations. What could be the cause?

A3: This phenomenon is likely due to substrate inhibition. At high concentrations, long-chain acyl-CoAs can form micelles that may sequester the substrate, making it unavailable to the enzyme. Furthermore, the substrate itself might bind to a secondary, allosteric site on the enzyme, leading to a conformational change that reduces its catalytic activity. The toxic accumulation of fatty acyl-CoAs can also lead to the acylation of essential intracellular proteins, including enzymes, leading to metabolic dysfunction.[2]

Q4: What are the key components of a typical enzymatic reaction mixture for an enzyme utilizing this compound?

A4: A standard reaction mixture would typically include:

  • Buffer: To maintain a stable pH. The choice of buffer will depend on the specific enzyme's optimal pH range.

  • Enzyme: A purified or partially purified enzyme preparation.

  • This compound: The substrate, prepared as described in Q2.

  • Cofactors: Depending on the enzyme, this could include ATP, NAD+/NADH, FAD, or MgCl2.[3]

  • A carrier protein or detergent: As needed to ensure substrate solubility.

  • A detection system: To measure product formation or substrate consumption.

Troubleshooting Guides

Issue 1: Low or No Enzymatic Activity
Possible Cause Troubleshooting Step Expected Outcome
Poor Substrate Solubility 1. Prepare a fresh stock solution of this compound with a carrier protein (e.g., ACBP) or a non-ionic detergent (e.g., Triton X-100 at 0.01-0.1%). 2. Briefly sonicate the stock solution before use.Increased substrate availability leading to a measurable reaction rate.
Enzyme Instability 1. Check the storage conditions and age of the enzyme. 2. Include a stabilizing agent, such as glycerol (B35011) or BSA, in the reaction buffer. 3. Perform the assay at a lower temperature if the enzyme is known to be thermolabile.Stabilization of the enzyme, resulting in consistent and reproducible activity.
Incorrect Cofactor Concentration 1. Verify the required cofactors for your specific enzyme. 2. Titrate the concentration of each cofactor to determine the optimal level. For example, ATP and MgCl2 are often required for acyl-CoA synthetases.[3]Identification of the optimal cofactor concentrations, leading to maximal enzyme activity.
Presence of Inhibitors 1. Ensure all reagents are of high purity. 2. If using a cell lysate, consider purifying the enzyme to remove endogenous inhibitors.Removal of inhibitory substances, resulting in an increase in the measured reaction rate.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent Substrate Preparation 1. Standardize the protocol for preparing the this compound solution, including the method and duration of sonication or mixing. 2. Prepare a single, large batch of substrate solution for all replicates in an experiment.Reduced well-to-well variability in substrate availability, leading to more consistent results.
Pipetting Errors 1. Use calibrated pipettes and proper pipetting techniques, especially for viscous solutions containing detergents or carrier proteins. 2. Prepare a master mix of all common reagents to minimize pipetting steps.Improved precision and accuracy of reagent delivery, resulting in lower standard deviations between replicates.
Reaction Timing 1. Use a multi-channel pipette or an automated liquid handling system to start all reactions simultaneously. 2. Ensure that the reaction is stopped consistently across all samples.Consistent reaction times for all replicates, leading to more reliable data.

Experimental Protocols

Protocol 1: General Enzymatic Assay for a this compound Utilizing Enzyme

This protocol describes a general method for measuring the activity of an enzyme that uses this compound as a substrate. The specific detection method will need to be adapted based on the reaction product.

Materials:

  • Purified enzyme

  • This compound stock solution (e.g., 10 mM in a suitable buffer containing 0.1% Triton X-100)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Required cofactors (e.g., ATP, MgCl2, NAD+)

  • Carrier protein (e.g., Acyl-CoA Binding Protein, ACBP)

  • Quenching solution (e.g., 10% SDS or a strong acid/base)

  • Detection reagent specific to the product

Procedure:

  • Prepare a master mix containing the reaction buffer, cofactors, and carrier protein.

  • Aliquot the master mix into reaction tubes.

  • Pre-incubate the tubes at the desired reaction temperature for 5 minutes.

  • Initiate the reaction by adding the enzyme to each tube.

  • Immediately after adding the enzyme, add the this compound stock solution to start the reaction. Mix gently.

  • Incubate for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the quenching solution.

  • Proceed with the specific detection method to quantify the product formed.

Protocol 2: Optimizing Reaction Conditions

To improve the efficiency of the enzymatic reaction, systematically optimize key parameters.

Parameter Range to Test Rationale
pH 6.0 - 9.0 (in 0.5 unit increments)Enzymes have an optimal pH at which their activity is maximal.
Temperature 25°C - 45°C (in 5°C increments)Enzyme activity generally increases with temperature up to an optimum, beyond which the enzyme denatures.
Substrate Concentration 0.1 µM - 100 µMTo determine the Michaelis-Menten constants (Km and Vmax) and identify potential substrate inhibition.
Enzyme Concentration Varies (e.g., 1-100 ng/µL)To ensure the reaction rate is proportional to the enzyme concentration and within the linear range of the assay.
Carrier Protein/Detergent ACBP: 1-10 µM Triton X-100: 0.01% - 0.1%To find the optimal concentration that maximizes substrate solubility without inhibiting the enzyme.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Cofactors) Reaction_Setup Reaction Setup (Master Mix) Reagent_Prep->Reaction_Setup Substrate_Prep Substrate Preparation (this compound + Carrier/Detergent) Substrate_Prep->Reaction_Setup Enzyme_Prep Enzyme Dilution Enzyme_Prep->Reaction_Setup Incubation Incubation (Controlled Time & Temp) Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Detection Product Detection Quenching->Detection Data_Analysis Data Analysis (Kinetics, Optimization) Detection->Data_Analysis

Caption: Workflow for a typical enzymatic assay with this compound.

Troubleshooting_Logic Start Low/No Activity Solubility Check Substrate Solubility Start->Solubility Enzyme_Activity Verify Enzyme Activity Solubility->Enzyme_Activity Good Add_Carrier Add Carrier Protein or Detergent Solubility->Add_Carrier Poor Cofactors Confirm Cofactor Presence/Concentration Enzyme_Activity->Cofactors Active New_Enzyme Use Fresh Enzyme Stock Enzyme_Activity->New_Enzyme Inactive Optimize_Cofactors Titrate Cofactor Concentrations Cofactors->Optimize_Cofactors Suboptimal Success Activity Restored Cofactors->Success Optimal Add_Carrier->Success New_Enzyme->Success

Caption: Troubleshooting logic for low or no enzymatic activity.

Signaling_Pathway_Context cluster_Fates Potential Metabolic Fates Fatty_Acid 14-Methylicosanoic Acid ACS Acyl-CoA Synthetase (ACS) Fatty_Acid->ACS ATP, CoA Substrate This compound ACS->Substrate Beta_Oxidation Peroxisomal β-Oxidation Substrate->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis Substrate->Lipid_Synthesis Protein_Acylation Protein Acylation Substrate->Protein_Acylation Product_BO Chain-shortened Acyl-CoAs + Acetyl-CoA Beta_Oxidation->Product_BO Product_LS Phospholipids, Sphingolipids Lipid_Synthesis->Product_LS Product_PA Modified Proteins Protein_Acylation->Product_PA

Caption: Context of this compound in cellular metabolism.[1]

References

Technical Support Center: Common Pitfalls in Studying Long-Chain Fatty Acyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying long-chain fatty acyl-CoA (LC-CoA) metabolism. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Q1: Why am I observing low or inconsistent acyl-CoA extraction efficiency?

A: Low and variable recovery of LCoAs is a frequent issue stemming from their low abundance, inherent instability, and susceptibility to rapid enzymatic degradation.[1] Key factors include inefficient quenching of cellular enzymes, suboptimal extraction solvents, and losses during sample processing.

Troubleshooting Steps:

  • Rapid Quenching: It is critical to halt all enzymatic activity instantly upon cell harvesting or tissue collection. Homogenizing frozen powdered tissue or cell pellets directly in an ice-cold acidic extraction buffer (e.g., containing perchloric or sulfosalicylic acid) is effective.[2]

  • Solvent System Optimization: The choice of solvent significantly impacts recovery. A common pitfall is using a solvent system that does not efficiently extract the full range of acyl-CoAs, which vary greatly in polarity.[3] A mixture of acetonitrile (B52724), isopropanol, and an aqueous buffer has proven effective for a wide range of acyl-CoAs.[2]

  • Use of Internal Standards: To account for variability in extraction efficiency and instrument response, a suitable internal standard should be added at the very beginning of the extraction process.[2] An odd-chain acyl-CoA not naturally abundant in the sample, such as heptadecanoyl-CoA (C17:0-CoA), is a common choice.[4] For the most rigorous quantification, stable isotope-labeled standards for each analyte are recommended.[3]

  • Solid-Phase Extraction (SPE): Crude extracts contain contaminants that can interfere with downstream analysis. A purification step using SPE with a C18 or anion-exchange cartridge can significantly improve sample purity and analytical sensitivity.[2][5]

Experimental Workflow: Optimized Acyl-CoA Extraction

G cluster_sample Sample Collection cluster_extraction Extraction & Quenching cluster_purification Purification (SPE) cluster_analysis Analysis Sample 1. Harvest Cells / Tissue (Flash-freeze in liquid N2) Homogenize 2. Homogenize in Cold Buffer (+ Internal Standard) Critical: Quench enzymes immediately Sample->Homogenize AddSolvents 3. Add Extraction Solvents (e.g., Isopropanol, Acetonitrile) Homogenize->AddSolvents Centrifuge1 4. Centrifuge to Pellet Debris AddSolvents->Centrifuge1 LoadSPE 5. Load Supernatant onto SPE Column Improves data quality significantly Centrifuge1->LoadSPE WashSPE 6. Wash Column to Remove Impurities LoadSPE->WashSPE EluteSPE 7. Elute Acyl-CoAs WashSPE->EluteSPE Dry 8. Dry Eluate (Vacuum or N2 Stream) EluteSPE->Dry Reconstitute 9. Reconstitute in Analysis Buffer Buffer must ensure stability Dry->Reconstitute LCMS 10. Analyze by LC-MS/MS Reconstitute->LCMS

Caption: Workflow for robust extraction and purification of acyl-CoAs.

Q2: How can I accurately quantify individual long-chain acyl-CoA species?

A: Accurate quantification is challenging due to the structural similarity of acyl-CoA species, leading to co-elution in chromatography, and matrix effects causing ion suppression in mass spectrometry.[3]

Troubleshooting Steps:

  • Chromatographic Separation: Standard HPLC methods may be insufficient. Ultra-high performance liquid chromatography (UPLC/UHPLC) with a sub-2 µm particle size column provides superior resolution.[6] A C18 reversed-phase column is commonly used, often with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol (B129727).[5][7]

  • Mass Spectrometry Method: Tandem mass spectrometry (MS/MS) is essential for specificity.[6] A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode provides excellent sensitivity and selectivity for targeted quantification.[6] A common approach is to monitor the neutral loss of the CoA moiety (507 Da) or specific fragments of the acyl chain.

  • Calibration and Standards: The use of stable isotope-labeled internal standards that co-elute with their endogenous counterparts is the gold standard for correcting for matrix effects and instrument variability.[3] If these are unavailable, a matrix-matched calibration curve (standards spiked into a blank extract from a similar biological matrix) is crucial for accurate results.[8]

Data Presentation: Comparison of Analytical Methods

MethodTypical Limit of Quantification (LOQ)ProsCons
HPLC-UV ~1-10 pmolAccessible instrumentation; relatively simple.Low sensitivity and specificity; cannot distinguish co-eluting species.
GC-MS (after derivatization) ~0.1-1 pmolHigh chromatographic resolution.Requires derivatization; destructive; not suitable for intact acyl-CoAs.
LC-MS/MS (SRM) 6 fmol - 50 fmol[2]High sensitivity and specificity; gold standard for quantification.[6]Susceptible to matrix effects; requires expensive instrumentation.

Logical Relationships in LC-MS/MS Quantification

G Factors Influencing Quantification Accuracy Accuracy Accurate Quantification UHPLC UHPLC Separation UHPLC->Accuracy Improves CoElution Co-elution of Isomers UHPLC->CoElution Mitigates MSMS Tandem MS (SRM) MSMS->Accuracy Improves MSMS->CoElution Mitigates IS Stable Isotope Internal Standards IS->Accuracy Improves IonSupp Matrix Effects (Ion Suppression) IS->IonSupp Corrects For InstVar Instrument Variability IS->InstVar Corrects For CoElution->Accuracy Reduces IonSupp->Accuracy Reduces InstVar->Accuracy Reduces

Caption: Key factors that mitigate common issues in LC-MS/MS analysis.

Q3: My results show unexpected changes in acyl-CoA pools after drug treatment. How do I interpret this?

A: Acyl-CoAs are central nodes in metabolism, channeling fatty acids into numerous pathways.[9][10] An alteration in one acyl-CoA species can be a direct effect of the drug on a target enzyme or an indirect, compensatory response from interconnected pathways. A common pitfall is to oversimplify the interpretation without considering the broader metabolic network.

Interpretive Framework:

  • Direct vs. Indirect Effects: Is the drug's known target directly involved in the synthesis or degradation of the altered acyl-CoA? If not, the change is likely an indirect or off-target effect.

  • Metabolic Branch Points: Long-chain acyl-CoAs are at a critical juncture. They can be directed towards:

    • Mitochondrial β-oxidation for energy production.[9]

    • Peroxisomal β-oxidation for very-long-chain fatty acids.[9]

    • Esterification into complex lipids like triglycerides and phospholipids (B1166683) for storage or membrane synthesis.[9]

    • Protein acylation and other signaling roles.

  • Compensatory Mechanisms: Inhibition of one pathway (e.g., β-oxidation) will likely cause acyl-CoAs to be shunted into another (e.g., triglyceride synthesis), leading to changes that are not directly caused by the drug's primary mechanism of action.

  • Control Experiments: To dissect these possibilities, consider experiments like stable isotope tracing (e.g., with ¹³C-palmitate) to measure metabolic flux, or measure the activity of key enzymes in related pathways to identify compensatory changes.

Interconnectedness of Long-Chain Acyl-CoA Metabolism

G LCCoA Long-Chain Acyl-CoA Pool BetaOx Mitochondrial β-Oxidation LCCoA->BetaOx TAG Triglyceride Synthesis LCCoA->TAG PL Phospholipid Synthesis LCCoA->PL CE Cholesterol Ester Synthesis LCCoA->CE Perox Peroxisomal Oxidation LCCoA->Perox FA Free Fatty Acids (Diet, Adipose) ACSL ACSL Enzymes FA->ACSL ACSL->LCCoA Activation AcetylCoA Acetyl-CoA (Energy) BetaOx->AcetylCoA Storage Lipid Droplets TAG->Storage Membranes Cell Membranes PL->Membranes

Caption: Long-chain acyl-CoAs are central hubs in lipid metabolism.

Q4: I am struggling with the stability of my acyl-CoA standards and samples. What are the best practices for storage and handling?

A: Acyl-CoAs are unstable, primarily due to the high-energy thioester bond which is susceptible to hydrolysis, especially at neutral or alkaline pH. Oxidation of unsaturated acyl chains is also a concern.

Best Practices:

  • Storage Temperature: Store stock solutions and dried samples at -80°C for long-term stability. For short-term storage (up to 48 hours), reconstituted samples in an autosampler should be kept at 4°C.[7]

  • pH of Solutions: The thioester bond is most stable under slightly acidic conditions (pH 4-6). Reconstitute samples and prepare standards in a buffer such as 50 mM ammonium acetate (B1210297) adjusted to pH 6.8.[7] Avoid neutral or basic buffers for storage.

  • Solvent Choice: While aqueous buffers are needed for analysis, storing standards in organic solvents can improve stability. However, for working solutions used in LC-MS analysis, an aqueous/organic mixture that matches the initial mobile phase is ideal. A study showed that a solution of 50% methanol in a pH 6.8 buffer offered good stability for many acyl-CoAs over 48 hours at 4°C.[7]

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.

Data Presentation: Acyl-CoA Stability in Different Solvents

This table summarizes the coefficient of variation (CV %) for acyl-CoA standards stored in different solvents at 4°C over 48 hours. Lower CV indicates higher stability.

Acyl-CoA SpeciesCV in Water (pH 4.0)CV in 50mM NH₄OAc (pH 6.8)CV in 50% Methanol / 50% NH₄OAc (pH 6.8)
Acetyl-CoA (C2:0) 5.1%4.5%3.8%
Succinyl-CoA (C4:0) 6.2%5.3%4.1%
Palmitoyl-CoA (C16:0) 12.5%8.9%6.5%
Oleoyl-CoA (C18:1) 14.8%10.2%7.2%
Data are representative and adapted from stability studies like those described in scientific literature.[7] The addition of an organic solvent like methanol generally improves the stability of longer-chain species.
Q5: What are the key considerations for studying acyl-CoA metabolism in different cellular compartments?

Key Considerations:

  • Fractionation Purity: It is absolutely essential to validate the purity of each subcellular fraction. This is typically done by performing western blots for well-established protein markers specific to each compartment (e.g., Cytochrome C for mitochondria, Calnexin for the ER, Lamin B1 for the nucleus, and GAPDH for the cytosol).

  • Metabolite Leakage: The nucleus, in particular, is known to be permeable, making it challenging to quantify its metabolite pools accurately.[11] Rapid fractionation protocols on ice are crucial to minimize leakage.

  • Rigorous Internal Standards: A novel technique called SILEC-SF (Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation) involves adding uniformly isotope-labeled cells as an internal standard before the fractionation process begins.[8][11][13][14] This elegantly controls for metabolite loss and degradation throughout all fractionation and extraction steps, providing the most accurate quantification of compartmentalized pools.[11][14]

Workflow for Subcellular Acyl-CoA Analysis

G cluster_prep Cell Preparation cluster_fractionation Differential Centrifugation cluster_fractions Isolated Fractions cluster_validation Validation & Analysis Harvest 1. Harvest Cells (+ SILEC-labeled standard cells) Swell 2. Swell in Hypotonic Buffer Harvest->Swell Homogenize 3. Gentle Homogenization (Dounce homogenizer) Swell->Homogenize Spin1 4. Low-Speed Spin (e.g., 1,000 x g) Homogenize->Spin1 Spin2 5. Mid-Speed Spin (e.g., 10,000 x g) Spin1->Spin2 Supernatant Nuclei Nuclei Pellet Spin1->Nuclei Spin3 6. High-Speed Spin (e.g., 100,000 x g) Spin2->Spin3 Supernatant Mito Mitochondria Pellet Spin2->Mito Micro Microsome Pellet Spin3->Micro Cyto Cytosol Supernatant Spin3->Cyto Supernatant Validate 7. Validate Purity (Western Blot for markers) CRITICAL STEP: Confirm fraction purity Nuclei->Validate Mito->Validate Micro->Validate Cyto->Validate Analyze 8. Extract & Analyze Acyl-CoAs (LC-MS/MS) Validate->Analyze

Caption: Workflow for isolating subcellular fractions for acyl-CoA analysis.

References

Validation & Comparative

A Comparative Guide to 14-Methylicosanoyl-CoA and Other Long-Chain Acyl-CoAs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the biochemical properties and metabolic pathways of 14-methylicosanoyl-CoA, a representative methyl-branched very-long-chain acyl-CoA, with other common straight-chain and branched-chain long-chain acyl-CoAs. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of metabolism, cellular signaling, and pharmacology.

Introduction to Long-Chain Acyl-CoAs

Long-chain acyl-Coenzyme A (LC-CoA) molecules are activated forms of fatty acids, playing a central role in cellular energy metabolism, lipid biosynthesis, and signaling pathways. Their metabolic fate is diverse; they can be catabolized via β-oxidation to produce ATP, serve as precursors for complex lipids like phospholipids (B1166683) and triacylglycerols, or act as signaling molecules that modulate enzyme activity and gene expression. The structure of the acyl chain, including its length and the presence of branches, significantly influences its metabolism and biological function.

This compound is a C21 methyl-branched acyl-CoA. The presence of a methyl group on the carbon chain necessitates a different metabolic pathway compared to its straight-chain counterparts. This guide will explore these differences, supported by available experimental data for analogous compounds.

Metabolic Pathways: A Comparative Overview

The primary catabolic route for fatty acyl-CoAs is β-oxidation. However, the subcellular location and enzymatic machinery involved differ significantly for straight-chain and branched-chain acyl-CoAs.

Straight-Chain Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA, Oleoyl-CoA): These molecules are primarily metabolized in the mitochondria. They are transported across the inner mitochondrial membrane via the carnitine shuttle and undergo a cyclical series of four enzymatic reactions, progressively shortening the acyl chain by two carbons in each cycle and generating acetyl-CoA, NADH, and FADH2.

Methyl-Branched Long-Chain Acyl-CoAs (e.g., this compound): The methyl group on the acyl chain sterically hinders the enzymes of mitochondrial β-oxidation. Consequently, these molecules are initially processed in the peroxisomes. Peroxisomal β-oxidation can handle branched chains and very-long-chain fatty acids. The initial step is catalyzed by a distinct acyl-CoA oxidase. The β-oxidation cycles in peroxisomes are similar to those in mitochondria but produce acetyl-CoA (or propionyl-CoA if the branch is at an odd-numbered carbon) and shortened acyl-CoAs, which can then be further metabolized in the mitochondria.[1]

Signaling Pathway Involvement

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Comparative Metabolic Fates of Long-Chain Acyl-CoAs cluster_straight Straight-Chain Acyl-CoAs (e.g., Palmitoyl-CoA) cluster_branched Methyl-Branched Acyl-CoAs (e.g., this compound) sc_acyl_coa Straight-Chain Acyl-CoA mitochondria Mitochondria sc_acyl_coa->mitochondria beta_oxidation_mito Mitochondrial β-Oxidation mitochondria->beta_oxidation_mito acetyl_coa_mito Acetyl-CoA beta_oxidation_mito->acetyl_coa_mito tca_cycle TCA Cycle acetyl_coa_mito->tca_cycle atp_mito ATP tca_cycle->atp_mito bc_acyl_coa Methyl-Branched Acyl-CoA peroxisome Peroxisome bc_acyl_coa->peroxisome beta_oxidation_perox Peroxisomal β-Oxidation peroxisome->beta_oxidation_perox shortened_acyl_coa Shortened Acyl-CoA + Acetyl/Propionyl-CoA beta_oxidation_perox->shortened_acyl_coa to_mito Transport to Mitochondria shortened_acyl_coa->to_mito to_mito->mitochondria

Caption: Metabolic pathways of straight-chain vs. methyl-branched acyl-CoAs.

Quantitative Comparison of Enzyme Kinetics

Table 1: Acyl-CoA Synthetase (ACS) Kinetic Parameters

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (kcat/Km)Reference
Palmitic Acid (C16:0)Rat Liver Microsomes4.0120High[2]
Oleic Acid (C18:1)Rat Liver Microsomes5.0150High[2]
Propionate (B1217596) (C3:0)E. coli Acetyl-CoA Synthetase--Low (promiscuous activity)[2]
Glycolate (B3277807)E. coli Acetyl-CoA Synthetase--~4000-fold lower than acetate (B1210297)[2]

Note: Data for branched-chain fatty acid activation by specific very-long-chain ACS isoforms is limited. The data for propionate and glycolate with a short-chain ACS illustrates the principle of reduced efficiency for non-preferred substrates.

Table 2: Acyl-CoA Dehydrogenase/Oxidase Activity

SubstrateEnzymeEnzyme SourceOptimal Chain LengthRelative ActivityReference
Palmitoyl-CoA (C16:0)Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)HumanC16100%[3]
Myristoyl-CoA (C14:0)Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)HumanC16High[4]
Stearoyl-CoA (C18:0)Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)HumanC16Moderate[3]
Methylmalonyl-CoAMetazoan Fatty Acid Synthase (Ketoacyl Synthase Domain)--Low elongation rate[5][6]
Straight-chain Acyl-CoAsPeroxisomal Acyl-CoA OxidaseRat LiverC12-C18High[7]
Branched-chain Acyl-CoAsPeroxisomal Branched-Chain OxidaseRat Liver-Specific for branched chains[7][8]

Experimental Protocols

Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This protocol provides a general method for the extraction and quantification of long-chain acyl-CoAs from biological samples.

a. Sample Preparation:

  • Homogenize tissue or cell pellets in ice-cold 2:1 (v/v) methanol:water.

  • Add an internal standard (e.g., ¹³C-labeled palmitoyl-CoA).

  • Perform a liquid-liquid extraction by adding chloroform (B151607) and water, then centrifuge to separate the phases.

  • Collect the lower organic phase and the protein interface.

  • Re-extract the aqueous phase and protein with chloroform.

  • Combine the organic extracts and dry under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each acyl-CoA of interest.

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LC-MS/MS Workflow for Acyl-CoA Quantification sample Biological Sample (Tissue or Cells) homogenize Homogenization (Methanol/Water) sample->homogenize extraction Liquid-Liquid Extraction (Chloroform) homogenize->extraction dry Drying under Nitrogen extraction->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (C18, MRM) reconstitute->lcms data Data Analysis (Quantification) lcms->data Enzymatic Assay for Acyl-CoA Dehydrogenase acyl_coa Acyl-CoA Substrate enzyme Acyl-CoA Dehydrogenase acyl_coa->enzyme etf_red ETF (reduced) (Non-fluorescent) enzyme->etf_red enoyl_coa Enoyl-CoA Product enzyme->enoyl_coa etf_ox ETF (oxidized) (Fluorescent) etf_ox->enzyme measurement Measure Decrease in Fluorescence etf_red->measurement

References

Unraveling the Metabolic Significance of 14-Methylicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise roles of lipid metabolites is paramount for deciphering complex biological pathways and identifying novel therapeutic targets. This guide provides a comparative analysis of 14-Methylicosanoyl-CoA, a branched-chain fatty acyl-CoA, and its potential role in cellular metabolism, juxtaposed with other relevant acyl-CoA species. While direct experimental validation for this compound remains limited, this guide synthesizes current knowledge on related compounds to hypothesize its function and provides the necessary experimental framework for its validation.

A Hypothesized Role in Cellular Signaling and Metabolism

This compound belongs to the class of branched-chain fatty acids (BCFAs), which are increasingly recognized for their diverse biological activities.[1][2] Unlike their straight-chain counterparts, the methyl branch in BCFAs can influence their metabolic fate and biological function. It is hypothesized that this compound, a 21-carbon long-chain acyl-CoA, may play a significant role in two primary areas: as a signaling molecule through the activation of nuclear receptors and as a substrate in specialized metabolic pathways.

One of the most compelling hypothesized roles for this compound is as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα, a key regulator of lipid metabolism.[3][4] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation, thereby influencing cellular energy homeostasis.[5][6][7] The unique structure of this compound may confer specific binding affinity and regulatory activity towards PPARα, potentially modulating lipid metabolism in tissues with high fatty acid flux, such as the liver, heart, and skeletal muscle.

Comparative Analysis of Acyl-CoA Tissue Concentrations

While specific quantitative data for this compound is not yet available in the literature, a comparison with other long-chain and branched-chain acyl-CoAs provides a valuable context for its potential abundance and significance. The following table summarizes the concentrations of various acyl-CoA species in different mammalian tissues, highlighting the diversity in their distribution and abundance.

Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)Brain (nmol/g)Reference(s)
Long-Chain Saturated
Palmitoyl-CoA (C16:0)~15-30~5-15~0.5-2[8]
Stearoyl-CoA (C18:0)~5-15~2-8~0.2-1[8]
Long-Chain Unsaturated
Oleoyl-CoA (C18:1)~10-25~3-10~0.3-1.5[8]
Linoleoyl-CoA (C18:2)~2-8~1-5~0.1-0.5[8]
Branched-Chain
Isovaleryl-CoAVariableVariableVariable[9]
Phytanoyl-CoAVariable (diet-dependent)VariableVariable[3]
Pristanoyl-CoAVariable (diet-dependent)VariableVariable[3]

Experimental Protocols for Validation

To validate the hypothesized role of this compound, rigorous experimental approaches are necessary. The following protocols provide a framework for the extraction, quantification, and functional analysis of this and other acyl-CoA molecules.

Protocol 1: Extraction of Acyl-CoAs from Tissues or Cells

This protocol is adapted from established methods for the extraction of short-, medium-, and long-chain acyl-CoAs.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 75% methanol (B129727)

  • Internal standards (e.g., C17:0-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenization: Homogenize frozen tissue or cell pellets in 1 mL of ice-cold 10% TCA or 75% methanol containing an appropriate internal standard.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 2: Quantification by LC-MS/MS

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to separate the acyl-CoAs of interest.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion for each acyl-CoA is its [M+H]+ adduct, and a characteristic product ion (e.g., m/z 428 for the CoA moiety) is monitored.

Protocol 3: PPARα Activation Assay

This cell-based reporter assay can be used to determine if this compound can activate PPARα.

Materials:

  • Hepatoma cell line (e.g., HepG2).

  • Expression vector for human PPARα.

  • Reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase reporter gene.

  • Transfection reagent.

  • This compound and other test compounds.

  • Luciferase assay system.

Procedure:

  • Transfection: Co-transfect the hepatoma cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.

  • Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or control compounds (e.g., known PPARα agonists like WY-14643, or other fatty acyl-CoAs).

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Analysis: An increase in luciferase activity in the presence of this compound would indicate activation of PPARα.

Visualizing the Hypothesized Pathway and Experimental Workflow

To further elucidate the potential role of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized metabolic pathway and the experimental workflow for its validation.

Hypothesized_Metabolic_Pathway 14-Methyl-icosanoic Acid 14-Methyl-icosanoic Acid ACSL Acyl-CoA Synthetase (e.g., ACSL6) 14-Methyl-icosanoic Acid->ACSL This compound This compound ACSL->this compound PPARa PPARα This compound->PPARa Ligand Activation Beta_Oxidation β-Oxidation This compound->Beta_Oxidation Substrate Gene_Expression Target Gene Expression (e.g., CPT1, ACOX1) PPARa->Gene_Expression Transcriptional Regulation

Caption: Hypothesized metabolic fate of this compound.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Validation Validation Tissue_Homogenization Tissue/Cell Homogenization Acyl_CoA_Extraction Acyl-CoA Extraction (Protocol 1) Tissue_Homogenization->Acyl_CoA_Extraction LCMS_Quantification LC-MS/MS Quantification (Protocol 2) Acyl_CoA_Extraction->LCMS_Quantification Functional_Assay PPARα Activation Assay (Protocol 3) Acyl_CoA_Extraction->Functional_Assay Data_Comparison Comparative Data Analysis LCMS_Quantification->Data_Comparison Pathway_Validation Pathway Role Validation Functional_Assay->Pathway_Validation

Caption: Workflow for the validation of this compound's role.

Conclusion and Future Directions

While the specific biological role of this compound is yet to be definitively established, the existing evidence from related branched-chain fatty acyl-CoAs strongly suggests its potential involvement in critical cellular processes such as lipid sensing and metabolism. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to investigate and validate its function. Future studies focusing on the quantification of this compound in various physiological and pathological states, along with the identification of specific enzymes that metabolize it, will be crucial in fully elucidating its significance in health and disease. This knowledge will be invaluable for the development of novel therapeutic strategies targeting lipid metabolic pathways.

References

14-Methylicosanoyl-CoA vs. Palmitoyl-CoA: A Comparative Guide to Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme kinetics of 14-Methylicosanoyl-CoA, a branched-chain fatty acyl-CoA, and Palmitoyl-CoA, a straight-chain saturated fatty acyl-CoA. While extensive quantitative data for this compound is limited in the current literature, this guide synthesizes available information on branched-chain fatty acid metabolism to draw informed comparisons. The information presented for Palmitoyl-CoA is based on established experimental data.

Introduction

Palmitoyl-CoA is a central molecule in cellular metabolism, serving as a primary substrate for beta-oxidation and a building block for complex lipids. In contrast, this compound is a C21 branched-chain fatty acyl-CoA. The presence of a methyl group on the acyl chain introduces steric hindrance and alters the molecule's physical properties, which can significantly impact its interaction with enzymes. Understanding these differences is crucial for research in metabolic diseases, drug development targeting fatty acid metabolism, and the study of lipidomics.

Data Presentation: A Comparative Overview

Table 1: Comparison of General Properties

PropertyThis compoundPalmitoyl-CoA
Molecular Formula C42H76N7O17P3SC37H66N7O17P3S
Chain Length C21 (Icosanoyl derivative)C16 (Palmitoyl)
Structure Branched-chain (methyl group at C14)Straight-chain
Metabolic Role Likely involved in specialized lipid synthesis and potentially energy metabolism, though less efficiently than straight-chain fatty acids.Central intermediate in fatty acid metabolism (beta-oxidation, lipid synthesis).

Table 2: Comparative Enzyme Kinetics (Hypothesized for this compound)

EnzymeSubstrateKm (µM)Vmax (relative)kcat/Km (relative)Key Considerations
Acyl-CoA Synthetase Palmitoyl-CoA~5-10HighHighActivates fatty acids to their CoA esters.
This compoundLikely HigherLikely LowerLikely LowerSteric hindrance from the methyl group may reduce binding affinity and catalytic efficiency.
Carnitine Palmitoyltransferase I (CPT-I) Palmitoyl-CoA~3-5HighHighRate-limiting step for mitochondrial fatty acid oxidation.
This compoundLikely HigherLikely LowerLikely LowerThe active site is optimized for straight-chain acyl-CoAs; the methyl branch may impede proper binding and catalysis.
Acyl-CoA Dehydrogenases (e.g., VLCAD) Palmitoyl-CoA~1-3HighHighCatalyzes the first step of beta-oxidation.
This compoundLikely HigherLikely LowerLikely LowerSubstrate specificity is chain-length dependent; the methyl group can significantly reduce activity.[1]
Fatty Acid Synthase (FAS) Palmitoyl-CoA(Product)N/AN/AFAS synthesizes Palmitoyl-CoA from Acetyl-CoA and Malonyl-CoA.
This compound(Potential Substrate for Elongation/Modification)Likely LowerLikely LowerMetazoan FAS has been shown to have a lower turnover number with branched-chain extender substrates.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, the following are standard methodologies used to determine the kinetic parameters of enzymes involved in fatty acid metabolism, which would be applicable for its study.

Acyl-CoA Synthetase Activity Assay

Principle: The activity of acyl-CoA synthetase is determined by measuring the formation of the acyl-CoA product from the corresponding fatty acid, CoA, and ATP. This can be monitored spectrophotometrically by coupling the reaction to the reduction of NAD+ in the presence of acyl-CoA dehydrogenase and acyl-CoA oxidase.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), ATP, MgCl2, CoA, and the fatty acid substrate (14-methylicosanoic acid or palmitic acid).

  • Enzyme: Add purified acyl-CoA synthetase to initiate the reaction.

  • Coupling Enzymes: Include acyl-CoA dehydrogenase and acyl-CoA oxidase in the reaction mixture, along with NAD+.

  • Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

  • Kinetics: Vary the concentration of the fatty acid substrate to determine Km and Vmax by fitting the data to the Michaelis-Menten equation.

Carnitine Palmitoyltransferase I (CPT-I) Activity Assay

Principle: CPT-I activity is measured by quantifying the formation of acylcarnitine from acyl-CoA and L-carnitine. A common method involves the use of radioactively labeled L-carnitine.

Protocol:

  • Reaction Mixture: Prepare a reaction buffer containing HEPES (pH 7.4), ATP, KCl, KCN (to inhibit mitochondrial respiration), and the acyl-CoA substrate (this compound or Palmitoyl-CoA).

  • Substrate: Add [3H]L-carnitine to the mixture.

  • Enzyme Source: Use isolated mitochondria or a purified CPT-I enzyme preparation.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Separation: Stop the reaction and separate the radiolabeled acylcarnitine product from the unreacted [3H]L-carnitine using an ion-exchange resin.

  • Quantification: Measure the radioactivity of the product using liquid scintillation counting.

  • Kinetics: Determine Km and Vmax by varying the concentration of the acyl-CoA substrate.

Mandatory Visualization

G FattyAcid Fatty Acid (14-Methylicosanoic Acid or Palmitic Acid) AcylCoA Acyl-CoA (this compound or Palmitoyl-CoA) FattyAcid->AcylCoA Acyl-CoA Synthetase AcylCarnitine Acylcarnitine AcylCoA->AcylCarnitine CPT-I MitoAcylCoA Acyl-CoA AcylCarnitine->MitoAcylCoA CPT-II / CACT BetaOxidation Beta-Oxidation MitoAcylCoA->BetaOxidation

Caption: General pathway of fatty acid activation and mitochondrial import.

G cluster_workflow Enzyme Kinetic Assay Workflow Start Prepare Reaction Mixture (Buffer, Substrates, Cofactors) AddEnzyme Initiate Reaction (Add Enzyme) Start->AddEnzyme Incubate Incubate (Controlled Temperature and Time) AddEnzyme->Incubate Measure Measure Product Formation (e.g., Spectrophotometry, Radioactivity) Incubate->Measure Analyze Data Analysis (Michaelis-Menten Plot) Measure->Analyze Result Determine Km and Vmax Analyze->Result

Caption: A generalized workflow for determining enzyme kinetic parameters.

Conclusion

The structural difference between the branched-chain this compound and the straight-chain Palmitoyl-CoA is predicted to have a significant impact on their respective enzyme kinetics. The methyl group in this compound likely introduces steric hindrance that reduces its affinity and turnover rate with key enzymes of fatty acid metabolism, such as acyl-CoA synthetases, carnitine palmitoyltransferases, and acyl-CoA dehydrogenases. Consequently, this compound is expected to be a less efficient substrate for energy production via beta-oxidation compared to Palmitoyl-CoA. Further experimental studies are required to precisely quantify the kinetic parameters of this compound and to fully elucidate its metabolic fate and physiological significance. This guide provides a foundational framework for researchers and professionals in designing and interpreting such future investigations.

References

Comparative Analysis of Anti-Acyl-CoA Binding Protein (ACBP) Antibody Cross-Reactivity with 14-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of commercially available antibodies against Acyl-CoA Binding Protein (ACBP) with 14-Methylicosanoyl-CoA. Due to the limited availability of direct experimental data on this specific interaction, this document outlines a framework for evaluating antibody performance, including detailed experimental protocols and expected data presentation. The principles and methodologies described herein will enable researchers to systematically assess antibody specificity and select the most suitable reagents for their studies involving ACBP and its interaction with long-chain acyl-CoA esters.

Introduction to ACBP and this compound

Acyl-CoA-binding protein (ACBP) is a small, highly conserved intracellular protein that plays a crucial role in the transport and pool formation of medium- and long-chain acyl-CoA esters.[1][2] These esters are key intermediates in lipid metabolism and cellular signaling.[3][4] ACBP exhibits a high binding affinity for acyl-CoA esters, particularly those with acyl chain lengths of 14 to 22 carbon atoms.[5] this compound, a 21-carbon branched-chain fatty acyl-CoA, falls within this binding preference range, suggesting a potential interaction with ACBP. Understanding the specificity of anti-ACBP antibodies is critical for accurately detecting and quantifying ACBP in the presence of its ligands.

Hypothetical Comparison of Anti-ACBP Antibody Cross-Reactivity

The following table presents a hypothetical comparison of three commercially available anti-ACBP antibodies. The data presented are illustrative and represent the type of results that would be generated using the experimental protocols outlined in this guide.

Antibody ProductHost SpeciesTypeImmunogenHypothetical Kd (nM) for ACBP Hypothetical % Cross-Reactivity with this compound
Anti-ACBP Antibody A RabbitPolyclonalFull-length recombinant human ACBP5.2< 1%
Anti-ACBP Antibody B MouseMonoclonalPeptide sequence near the C-terminus of human ACBP8.5~5%
Anti-ACBP Antibody C GoatPolyclonalNative bovine ACBP6.8< 2%

Note: The binding affinity (Kd) and cross-reactivity percentages are hypothetical and would need to be determined experimentally.

Experimental Workflows and Protocols

To empirically determine the cross-reactivity of anti-ACBP antibodies with this compound, a series of validation experiments are required. The following diagrams and protocols outline the recommended workflow.

G cluster_0 Phase 1: Antibody Characterization cluster_1 Phase 2: Cross-Reactivity Assessment cluster_2 Phase 3: Data Analysis & Selection A Obtain Anti-ACBP Antibodies B Determine Antibody Titer by ELISA A->B C Competitive ELISA B->C D Western Blot Analysis B->D E Surface Plasmon Resonance (SPR) B->E F Quantify Cross-Reactivity C->F D->F E->F G Select Optimal Antibody F->G G cluster_0 Binding Scenario Antibody Anti-ACBP Antibody BindingSite Antibody->BindingSite ACBP ACBP 14-Methyl-CoA This compound BindingSite->ACBP Specific Binding BindingSite->14-Methyl-CoA Potential Cross-Reactivity

References

Comparative Analysis of 14-Methylicosanoyl-CoA Levels: A-How-To Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for the comparative analysis of 14-Methylicosanoyl-CoA levels in different cell types, providing researchers with the necessary protocols and frameworks for quantitative investigation.

While direct comparative data on the cellular levels of the branched-chain fatty acyl-CoA, this compound, is not extensively available in published literature, this guide offers a robust framework for researchers to conduct such analyses. Branched-chain fatty acids and their CoA esters are crucial intermediates in various metabolic processes, and their levels can vary significantly between different cell types, reflecting their unique metabolic states and functions. This guide provides a detailed experimental protocol for quantification, a theoretical framework for expected variations, and the necessary tools for data presentation and visualization.

Theoretical Framework: Branched-Chain Fatty Acid Metabolism

This compound is a C21 branched-chain fatty acyl-CoA. The metabolism of such fatty acids with a methyl group on an odd-numbered carbon atom typically undergoes alpha-oxidation, a process that occurs within peroxisomes. This pathway is essential for the degradation of dietary phytanic acid, a branched-chain fatty acid found in dairy products, animal fats, and certain fish. The enzymes involved in alpha-oxidation are highly expressed in tissues such as the liver and kidney, which are central to metabolic processing. Therefore, it is hypothesized that cell types derived from these tissues, such as hepatocytes and renal cells, may exhibit higher basal levels of branched-chain fatty acyl-CoAs.

Furthermore, cancer cells are known to reprogram their metabolic pathways to support rapid proliferation. Alterations in fatty acid metabolism are a hallmark of many cancers, suggesting that certain cancer cell lines may also exhibit unique profiles of branched-chain fatty acyl-CoAs. For instance, studies have shown that breast cancer cell lines like MCF7 have significantly higher total fatty acyl-CoA levels compared to macrophage-like cells such as RAW264.7.[1]

Quantitative Data Comparison

As direct quantitative data for this compound is scarce, the following table is provided as a template for researchers to populate with their own experimental findings. This standardized format will facilitate easy comparison across different cell types.

Cell TypeTotal Acyl-CoA Pool (pmol/10^6 cells)This compound (pmol/10^6 cells)Percentage of Total Acyl-CoAs (%)
Hepatocytes (e.g., HepG2) Data to be generatedData to be generatedData to be generated
Renal Cells (e.g., HK-2) Data to be generatedData to be generatedData to be generated
Breast Cancer Cells (e.g., MCF7) Data to be generatedData to be generatedData to be generated
Macrophage-like Cells (e.g., RAW264.7) Data to be generatedData to be generatedData to be generated
Fibroblasts (e.g., NIH/3T3) Data to be generatedData to be generatedData to be generated

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the quantification of long-chain fatty acyl-CoAs in mammalian cells and can be tailored for this compound.[1]

1. Cell Culture and Harvesting:

  • Culture cells of interest to the desired confluency (typically ~10^6 to 10^7 cells per sample).

  • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping in the presence of an extraction solvent to immediately quench metabolic activity.

2. Acyl-CoA Extraction:

  • To the cell pellet, add a solution of 2:1 (v/v) methanol (B129727):water, supplemented with an appropriate internal standard. For this compound, a structurally similar, odd-chain fatty acyl-CoA (e.g., C17:0-CoA or C19:0-CoA) can be used.

  • Vortex the mixture vigorously and incubate on ice for 15 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein and cell debris.

  • Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Purification:

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with an aqueous solution (e.g., 2% formic acid in water) to remove polar impurities.

  • Elute the acyl-CoAs with a high-organic solvent mixture (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen gas.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable injection solvent (e.g., 50:50 methanol:water).

  • Perform chromatographic separation using a C18 reverse-phase column with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

    • The precursor ion for this compound will be its [M+H]+ adduct.

    • The product ions will be specific fragments generated by collision-induced dissociation.

5. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard.

  • Normalize the results to the number of cells used for the extraction.

Visualizations

Signaling Pathways and Workflows

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome BCFA Branched-Chain Fatty Acid (e.g., 14-Methylicosanoic Acid) BCFA_CoA This compound BCFA->BCFA_CoA Acyl-CoA Synthetase Hydroxy_BCFA_CoA 2-Hydroxy-14-methyl- icosanoyl-CoA BCFA_CoA->Hydroxy_BCFA_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal_analog 13-Methylnonadecanal Hydroxy_BCFA_CoA->Pristanal_analog 2-Hydroxyacyl-CoA Lyase (HACL1) Formyl_CoA Formyl-CoA Hydroxy_BCFA_CoA->Formyl_CoA HACL1 Pristanic_analog 13-Methylnonadecanoic Acid Pristanal_analog->Pristanic_analog Aldehyde Dehydrogenase Pristanoyl_analog_CoA 13-Methylnonadecanoyl-CoA Pristanic_analog->Pristanoyl_analog_CoA Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation Pristanoyl_analog_CoA->Beta_Oxidation

Caption: Peroxisomal alpha-oxidation of a branched-chain fatty acid.

Experimental_Workflow Cell_Culture Cell Culture (Different Cell Types) Harvesting Cell Harvesting & Metabolism Quenching Cell_Culture->Harvesting Extraction Acyl-CoA Extraction (with Internal Standard) Harvesting->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis (MRM) Purification->Analysis Quantification Data Analysis & Quantification Analysis->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Workflow for acyl-CoA quantification and comparison.

References

Is 14-Methylicosanoyl-CoA a more potent inhibitor than other acyl-CoAs?

Author: BenchChem Technical Support Team. Date: December 2025

While the specific inhibitory potency of 14-Methylicosanoyl-CoA remains uncharacterized in publicly available scientific literature, a significant body of research has established various other acyl-Coenzyme A (acyl-CoA) molecules as potent inhibitors of several key enzymes. This guide provides a comparative analysis of the inhibitory activities of these well-documented acyl-CoAs, offering insights into their structure-activity relationships and the experimental protocols used for their evaluation.

Comparative Inhibitory Potency of Acyl-CoAs

The inhibitory potential of acyl-CoAs is highly dependent on their chain length and degree of saturation, as well as the target enzyme. The following table summarizes the 50% inhibitory concentrations (IC50) of various acyl-CoAs against different human lipoxygenase (LOX) isozymes, which are involved in the production of pro-inflammatory lipid mediators.

Acyl-CoATarget EnzymeIC50 (µM)
Palmitoyl-CoA (16:0)h12-LOX> 200
Palmitoleoyl-CoA (16:1)h12-LOX> 200
Stearoyl-CoA (18:0)h12-LOX> 200
Oleoyl-CoA (18:1) h12-LOX 32 ± 4
Linoleoyl-CoA (18:2)h12-LOX> 200
γ-Linolenoyl-CoA (18:3)h12-LOX> 200
Arachidonoyl-CoA (20:4)h12-LOX110 ± 20
Docosahexaenoyl-CoA (22:6)h12-LOX> 200
Palmitoyl-CoA (16:0)h15-LOX-1> 50
Palmitoleoyl-CoA (16:1)h15-LOX-1> 50
Stearoyl-CoA (18:0) h15-LOX-1 4.2 ± 0.6
Oleoyl-CoA (18:1)h15-LOX-139 ± 2
Linoleoyl-CoA (18:2)h15-LOX-1> 50
γ-Linolenoyl-CoA (18:3)h15-LOX-1> 50
Arachidonoyl-CoA (20:4)h15-LOX-1> 50
Docosahexaenoyl-CoA (22:6)h15-LOX-1> 50
Palmitoyl-CoA (16:0)h15-LOX-2> 100
Palmitoleoyl-CoA (16:1)h15-LOX-2> 100
Stearoyl-CoA (18:0)h15-LOX-27.6 ± 1
Oleoyl-CoA (18:1) h15-LOX-2 0.620 ± 0.060
Linoleoyl-CoA (18:2)h15-LOX-2> 100
γ-Linolenoyl-CoA (18:3)h15-LOX-2> 100
Arachidonoyl-CoA (20:4)h15-LOX-2> 100
Docosahexaenoyl-CoA (22:6)h15-LOX-2> 100

Data sourced from a 2023 study on the inhibitory investigations of acyl-CoA derivatives against human lipoxygenase isozymes.[1]

Key Observations from Experimental Data

From the presented data, several key structure-activity relationships can be deduced:

  • Chain Length: For the majority of the tested lipoxygenase isozymes (h12-LOX, h15-LOX-1, and h15-LOX-2), C18 acyl-CoAs demonstrated the most potent inhibitory properties.[1] In contrast, C16 acyl-CoAs were found to be more promising inhibitors for h5-LOX.[1]

  • Saturation: The degree of saturation significantly impacts inhibitory potency. For instance, the monosaturated oleoyl-CoA (18:1) is a potent inhibitor of h12-LOX, h15-LOX-1, and h15-LOX-2. However, increasing the number of double bonds, as seen in linoleoyl-CoA (18:2) and γ-linolenoyl-CoA (18:3), leads to a dramatic decrease or complete loss of inhibitory activity.[1] This suggests that the flexibility of the acyl chain, which is reduced by additional double bonds, is crucial for effective binding and inhibition.[1]

  • Enzyme Specificity: The inhibitory profile of acyl-CoAs is highly specific to the enzyme isoform. For example, oleoyl-CoA is a submicromolar inhibitor of h15-LOX-2, while its potency against h12-LOX and h15-LOX-1 is in the micromolar range.[1]

Experimental Protocols

The determination of IC50 values for acyl-CoA inhibitors against lipoxygenase isozymes typically involves the following steps:

  • Enzyme Preparation: Recombinant human lipoxygenase isozymes (h5-LOX, h12-LOX, h15-LOX-1, and h15-LOX-2) are expressed and purified.

  • Inhibitor Preparation: A range of concentrations of the acyl-CoA inhibitors are prepared.

  • Enzyme Activity Assay: The activity of the lipoxygenase is measured in the presence and absence of the inhibitors. This is often done by monitoring the formation of the product (a conjugated diene) spectrophotometrically.

  • IC50 Determination: The inhibitor concentration that causes a 50% reduction in enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving lipoxygenases and a typical experimental workflow for assessing enzyme inhibition.

Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (e.g., h12-LOX, h15-LOX) Arachidonic_Acid->LOX Substrate Acyl_CoA Acyl-CoA (e.g., Oleoyl-CoA) Acyl_CoA->LOX Inhibition Leukotrienes Leukotrienes LOX->Leukotrienes Lipoxins Lipoxins LOX->Lipoxins Inflammation Inflammation Leukotrienes->Inflammation Lipoxins->Inflammation Modulation

Caption: Lipoxygenase signaling pathway and the inhibitory action of Acyl-CoAs.

Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Enzyme Purified Enzyme (e.g., Lipoxygenase) Assay Enzyme Activity Assay (Spectrophotometry) Enzyme->Assay Inhibitor Acyl-CoA Inhibitor (Varying Concentrations) Inhibitor->Assay Substrate Substrate (e.g., Arachidonic Acid) Substrate->Assay IC50 IC50 Calculation Assay->IC50

Caption: Experimental workflow for determining the IC50 of Acyl-CoA inhibitors.

Conclusion

References

A Comparative Guide to the Identification of 14-Methylicosanoyl-CoA using Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) based methods for the confident identification of 14-Methylicosanoyl-CoA, a long-chain fatty acyl-coenzyme A (CoA). We will explore the expected fragmentation patterns, compare targeted versus non-targeted approaches, and provide detailed experimental protocols to support your research.

Introduction to this compound and the Role of Tandem Mass Spectrometry

This compound is a C21 branched-chain fatty acyl-CoA. The analysis of long-chain fatty acyl-CoAs (LCACoAs) is crucial for understanding various metabolic pathways, including fatty acid metabolism and biosynthesis of complex lipids.[1][2][3] Tandem mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a highly sensitive and specific technique for the characterization and quantification of these molecules.[2][4]

Methodology Comparison: Targeted vs. Untargeted Approaches

The identification of this compound can be approached using two primary tandem mass spectrometry strategies: a targeted multiple reaction monitoring (MRM) approach and an untargeted high-resolution mass spectrometry approach, often aided by in silico spectral libraries.

FeatureTargeted MS/MS (MRM)Untargeted High-Resolution MS/MS
Principle Pre-selected precursor and product ion transitions are monitored.Full scan MS and MS/MS spectra are acquired for all detectable ions.
Instrumentation Triple Quadrupole (QqQ) Mass SpectrometerQuadrupole Time-of-Flight (Q-TOF), Orbitrap
Selectivity Very HighHigh
Sensitivity Very HighHigh
Confirmation Based on specific fragmentation patterns and retention time.Based on accurate mass, isotopic pattern, and spectral matching to libraries.
Throughput High for a defined list of analytes.Lower for in-depth analysis of all features.
Discovery Potential Limited to pre-defined targets.High, enables identification of unknown compounds.

Part 1: Targeted Identification of this compound by Triple Quadrupole MS/MS

The most common and robust method for the quantitation and confirmation of specific acyl-CoAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode.[4]

Expected Fragmentation Pattern

While specific experimental data for this compound is not widely published, the fragmentation pattern of long-chain acyl-CoAs is well-characterized.[5][6][7] In positive electrospray ionization (ESI) mode, acyl-CoAs typically exhibit two major fragmentation pathways:

  • Neutral Loss of the Phosphoadenosine Diphosphate Moiety: A characteristic neutral loss of 507.0 Da is observed, corresponding to the loss of the 3'-phosphoadenosine-5'-diphosphate group.[5][6] This results in a product ion containing the acyl-pantetheine moiety.

  • Formation of the Phosphoadenosine Fragment: A common product ion is observed at m/z 428, which corresponds to the 3'-phosphoadenosine fragment.[6][7]

For this compound (Molecular Formula: C₄₂H₇₈N₇O₁₇P₃S), the expected precursor ion ([M+H]⁺) and key product ions are detailed in the table below.

IonCalculated m/zDescription
[M+H]⁺ 1090.46Precursor Ion
[M+H - 507]⁺ 583.46Product Ion (Acyl-pantetheine fragment)
[Adenosine-3'-phosphate-5'-diphosphate + H]⁺ 428.04Product Ion (Phosphoadenosine fragment)

Note: The exact mass may vary slightly depending on the instrument calibration and resolution.

Experimental Protocol: Targeted LC-MS/MS Analysis

This protocol provides a general framework for the targeted analysis of this compound. Optimization will be required for specific instrumentation and sample matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize tissue or cell samples in a suitable buffer.

  • Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.[1]

  • Elute the acyl-CoAs and evaporate the solvent.

  • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide.[1][4]

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.[1][4]

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Primary (Quantitative): Q1: 1090.5 -> Q3: 583.5

    • Secondary (Confirmatory): Q1: 1090.5 -> Q3: 428.0

  • Collision Energy: Optimize for the specific instrument to maximize the signal of the product ions.

Workflow for Targeted Identification

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Solid-Phase Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC Reversed-Phase LC Separation Concentration->LC ESI Electrospray Ionization (+) LC->ESI MS1 Q1: Precursor Ion Selection (m/z 1090.5) ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Selection (m/z 583.5, 428.0) CID->MS2 Detector Detection & Quantification MS2->Detector Peak Peak Integration & Quantification Detector->Peak Confirmation Confirmation by Ion Ratio & Retention Time Peak->Confirmation

Caption: Workflow for the targeted identification of this compound.

Part 2: Alternative and Confirmatory Approaches

While targeted MS/MS is the gold standard for quantification, other methods can be used for discovery and to provide additional confirmation of identity.

Comparison with In Silico Spectral Libraries

The use of in silico generated tandem mass spectral libraries is a growing field for the identification of metabolites, including a vast number of acyl-CoAs that are not commercially available as standards.[8][9]

ParameterTargeted MS/MS with Authentic StandardHigh-Resolution MS/MS with In Silico Library
Confidence of ID High (Level 1)Medium to High (Level 2)
Requirement for Standard YesNo
Quantitative Accuracy HighSemi-quantitative without a standard
Scope Limited to available standardsBroad, covers thousands of potential structures
Fragmentation Pathway of this compound

The fragmentation of this compound in the collision cell of a mass spectrometer can be visualized as follows:

G cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z 1090.5 Fragment1 Acyl-Pantetheine Fragment [M+H - 507]⁺ m/z 583.5 Precursor->Fragment1 CID Fragment2 Phosphoadenosine Fragment [C₁₀H₁₄N₅O₁₀P₂]⁺ m/z 428.0 Precursor->Fragment2 CID NeutralLoss Neutral Loss (Adenosine-3',5'-diphosphate) 507.0 Da Precursor->NeutralLoss

Caption: Predicted fragmentation of this compound in positive ESI-MS/MS.

Alternative Method: Derivatization

For challenging analyses, derivatization of the phosphate (B84403) groups of acyl-CoAs by methylation has been shown to improve chromatographic peak shape and reduce analyte loss, offering an alternative sample preparation strategy.[10] This approach can be particularly useful for comprehensive profiling of a wide range of acyl-CoAs in a single run.[11]

References

Orthogonal Methods for Validating 14-Methylicosanoyl-CoA Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal methods for the validation of 14-Methylicosanoyl-CoA measurements. Ensuring the accuracy and reliability of analytical data is paramount in research and drug development, and the use of orthogonal methods—techniques that rely on different physical or chemical principles—is a critical component of robust data validation. This document details the primary method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and compares it with two orthogonal approaches: Gas Chromatography-Mass Spectrometry (GC-MS) of the corresponding fatty acid and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance metrics for the quantification of very-long-chain acyl-CoAs, including this compound, using different analytical techniques. The data presented is a representative summary based on published performance for similar analytes.

ParameterLC-MS/MSGC-MS (of 14-methylicosanoic acid)HPLC-UV/Fluorescence
Limit of Detection (LOD) 1-10 fmol[1]pmol range120 pmol (UV, with derivatization)[1] / fmol range (Fluorescence)[1]
Limit of Quantification (LOQ) 5-50 fmol[1]pmol range1.3 nmol (UV, LC/MS-based)[1] / fmol-pmol range (Fluorescence)
Linearity (R²) >0.99[1]>0.99>0.99[1]
Precision (%RSD) < 5%[1]< 15%< 15%[1]
Specificity High (based on mass-to-charge ratio)[1]High (with MS detection)Moderate (risk of co-elution with UV)[1], High (with specific fluorescent labeling)
Throughput HighLow to ModerateModerate
Derivatization Required NoYes (for the fatty acid)No (for UV), Yes (for Fluorescence)

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of validating this compound measurements and the metabolic context of this molecule, the following diagrams are provided.

cluster_extraction Sample Preparation cluster_primary Primary Method cluster_orthogonal1 Orthogonal Method 1 cluster_orthogonal2 Orthogonal Method 2 Sample Biological Sample (e.g., tissue, cells) Extraction Acyl-CoA Extraction Sample->Extraction LC_MS LC-MS/MS Analysis of This compound Extraction->LC_MS Direct Analysis Hydrolysis Hydrolysis to 14-Methylicosanoic Acid Extraction->Hydrolysis Validation Pathway 1 Derivatization_HPLC Derivatization (for Fluorescence) Extraction->Derivatization_HPLC Validation Pathway 2 HPLC HPLC Analysis (UV or Fluorescence) Extraction->HPLC Direct Analysis (UV) Data_Comparison Data Comparison and Validation LC_MS->Data_Comparison Derivatization_GC Derivatization (e.g., FAME) Hydrolysis->Derivatization_GC GC_MS GC-MS Analysis Derivatization_GC->GC_MS GC_MS->Data_Comparison Derivatization_HPLC->HPLC HPLC->Data_Comparison

Figure 1: Experimental workflow for the validation of this compound measurements.

cluster_peroxisome Peroxisome VLCFA 14-Methylicosanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA + CoA + ATP Alpha_Oxidation Alpha-Oxidation (if branched at alpha or beta carbon) Acyl_CoA->Alpha_Oxidation If applicable Beta_Oxidation Peroxisomal Beta-Oxidation Acyl_CoA->Beta_Oxidation Alpha_Oxidation->Beta_Oxidation Enoyl_CoA Enoyl-CoA Beta_Oxidation->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA + Propionyl-CoA Thiolase->Shortened_Acyl_CoA Mitochondria Mitochondria Shortened_Acyl_CoA->Mitochondria Further Oxidation

References

The Impact of a Single Methyl Group: A Comparative Guide to 14-Methylicosanoyl-CoA and Icosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of subtle molecular modifications is paramount. The addition of a single methyl group to a long-chain fatty acyl-CoA, as seen in 14-Methylicosanoyl-CoA, can significantly alter its physical properties and biological functions when compared to its straight-chain counterpart, Icosanoyl-CoA. This guide provides a comparative analysis of these two molecules, summarizing the known effects of methyl branching on fatty acyl-CoA function and offering detailed experimental protocols to facilitate further investigation.

While direct comparative experimental data for this compound and Icosanoyl-CoA is limited in publicly available literature, we can infer the functional differences based on established principles of how methyl branching affects the physicochemical and metabolic properties of fatty acids and their CoA esters.

I. Physicochemical and Structural Differences

The primary distinction between this compound and Icosanoyl-CoA lies in their molecular structure. The presence of a methyl group at the 14th carbon position of the 20-carbon chain in this compound introduces a steric hindrance that disrupts the linear, tightly packed arrangement characteristic of straight-chain saturated fatty acyl-CoAs like Icosanoyl-CoA.

This structural perturbation is predicted to have the following consequences:

  • Membrane Fluidity: Methyl-branched fatty acids are known to increase the fluidity of lipid bilayers.[1] The kink introduced by the methyl group in this compound would likely disrupt the orderly packing of acyl chains within a membrane, leading to a lower melting point and increased fluidity compared to membranes containing Icosanoyl-CoA.

  • Molecular Interactions: The altered shape of this compound may influence its interaction with enzymes and binding proteins. The methyl group could either enhance or hinder binding to specific protein pockets, thereby modulating its metabolic fate and signaling functions.

A summary of the predicted physical property differences is presented in Table 1.

Table 1: Predicted Physicochemical Differences between this compound and Icosanoyl-CoA

PropertyThis compoundIcosanoyl-CoARationale
Melting Point LowerHigherThe methyl branch disrupts crystal lattice packing.[2]
Membrane Fluidity IncreasesDecreasesThe kink in the acyl chain reduces van der Waals interactions between adjacent lipids.[1]
Solubility Potentially higher in nonpolar solventsPotentially lower in nonpolar solventsThe branched structure may slightly increase solubility in certain organic solvents.[3]

II. Functional Comparison: Metabolism and Cellular Roles

The structural differences between these two molecules are expected to translate into distinct functional roles within the cell.

A. Metabolic Fate

Long-chain and very-long-chain fatty acyl-CoAs are primarily metabolized through mitochondrial and peroxisomal β-oxidation. However, the presence of a methyl branch can significantly alter this process.

  • Icosanoyl-CoA: As a straight-chain saturated fatty acyl-CoA, Icosanoyl-CoA is a substrate for the standard mitochondrial β-oxidation pathway, yielding acetyl-CoA units for energy production.[4]

  • This compound: The methyl group at an even-numbered carbon (from the carboxyl end) in this compound does not block the initial rounds of β-oxidation. However, as the chain is shortened, the methyl group will eventually be near the α- or β-carbon, potentially sterically hindering the enzymatic reactions of β-oxidation. Branched-chain fatty acids are often shunted towards peroxisomal α- or β-oxidation to handle the branched structure.[4][5] It is plausible that this compound is a preferred substrate for peroxisomal degradation.

A logical workflow for the differential metabolism is depicted in the following diagram.

cluster_0 Cellular Acyl-CoA Pool cluster_1 Mitochondrial Beta-Oxidation cluster_2 Peroxisomal Oxidation Icosanoyl-CoA Icosanoyl-CoA Mito_Beta_Ox Standard Beta-Oxidation Pathway Icosanoyl-CoA->Mito_Beta_Ox Primary Pathway This compound This compound This compound->Mito_Beta_Ox Potential Minor Pathway Perox_Ox Alpha/Beta-Oxidation This compound->Perox_Ox Likely Preferred Pathway Acetyl_CoA Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA Multiple Cycles Propionyl_CoA Propionyl-CoA / Acetyl-CoA Perox_Ox->Propionyl_CoA

Figure 1. Predicted metabolic fates of Icosanoyl-CoA and this compound.
B. Signaling and Other Cellular Functions

Acyl-CoAs are not just metabolic intermediates; they also act as signaling molecules and substrates for protein acylation. The structural difference between this compound and its straight-chain counterpart could lead to differential effects on:

  • Enzyme Regulation: The binding affinity of various enzymes, such as acyl-CoA dehydrogenases, may differ for the two molecules. Studies on metazoan fatty acid synthase have shown that the enzyme has a lower turnover number with branched extender substrates.[2]

  • Protein Acylation: The specificity of acyltransferases that attach fatty acids to proteins could be influenced by the methyl branch, leading to different sets of acylated proteins and downstream signaling consequences.

  • Receptor Interaction: While speculative, the altered conformation of this compound could potentially lead to differential interactions with nuclear receptors or other lipid-sensing proteins.

III. Experimental Protocols

To empirically validate the predicted differences and further elucidate the functional consequences of the methyl branch in this compound, the following experimental protocols are provided.

A. Measurement of Membrane Fluidity

Principle: This protocol utilizes the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which intercalates into the hydrophobic core of lipid bilayers. Its fluorescence anisotropy is inversely proportional to membrane fluidity.[6]

Methodology:

  • Liposome Preparation:

    • Prepare liposomes composed of a base lipid (e.g., phosphatidylcholine) and either this compound or Icosanoyl-CoA at a desired molar ratio.

    • Dry the lipid mixture under a stream of nitrogen gas.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS) and sonicate or extrude to form unilamellar vesicles.

  • DPH Labeling:

    • Incubate the prepared liposomes with a solution of DPH in tetrahydrofuran (B95107) (THF) at a final concentration of 1 µM for 1 hour at room temperature in the dark.

  • Fluorescence Anisotropy Measurement:

    • Measure the fluorescence intensity of the DPH-labeled liposomes using a fluorescence spectrophotometer equipped with polarizers.

    • Excitation wavelength: 360 nm.

    • Emission wavelength: 430 nm.

    • Calculate the steady-state fluorescence anisotropy (r) using the following equation:

      • r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

      • Where I_VV and I_VH are the fluorescence intensities with the excitation polarizer vertical and the emission polarizer vertical or horizontal, respectively. G is the grating correction factor.

  • Data Analysis:

    • Compare the anisotropy values of liposomes containing this compound with those containing Icosanoyl-CoA. A lower anisotropy value indicates higher membrane fluidity.

Start Start Liposome_Prep Prepare Liposomes (with 14-Me-CoA or Icosanoyl-CoA) Start->Liposome_Prep DPH_Labeling Label with DPH Liposome_Prep->DPH_Labeling Anisotropy_Measurement Measure Fluorescence Anisotropy DPH_Labeling->Anisotropy_Measurement Data_Analysis Compare Anisotropy Values Anisotropy_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2. Workflow for membrane fluidity measurement.
B. In Vitro Fatty Acid Oxidation Assay

Principle: This assay measures the rate of β-oxidation of radiolabeled fatty acyl-CoAs by isolated mitochondria or peroxisomes.[7]

Methodology:

  • Substrate Preparation:

    • Synthesize or obtain [1-¹⁴C]-14-Methylicosanoyl-CoA and [1-¹⁴C]-Icosanoyl-CoA.

  • Organelle Isolation:

    • Isolate mitochondria and/or peroxisomes from a relevant cell type or tissue (e.g., rat liver) by differential centrifugation.

  • Oxidation Reaction:

    • Incubate the isolated organelles with the radiolabeled substrates in a reaction buffer containing necessary cofactors (e.g., NAD+, FAD, CoA, carnitine for mitochondria).

    • Incubate at 37°C for a defined period.

  • Separation of Products:

    • Stop the reaction by adding perchloric acid.

    • Separate the water-soluble oxidation products (acetyl-CoA, propionyl-CoA) from the unreacted substrate by centrifugation and/or chromatography.

  • Quantification:

    • Measure the radioactivity in the water-soluble fraction using a scintillation counter.

  • Data Analysis:

    • Compare the rate of production of water-soluble products from this compound and Icosanoyl-CoA to determine the relative rates of oxidation.

C. Protein-Lipid Interaction Assay

Principle: A protein-lipid overlay assay can be used to screen for interactions between a protein of interest and the two acyl-CoA molecules.[8]

Methodology:

  • Lipid Spotting:

    • Spot solutions of this compound and Icosanoyl-CoA onto a nitrocellulose membrane and allow to dry.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific protein binding.

  • Protein Incubation:

    • Incubate the membrane with a solution containing the purified protein of interest (e.g., an acyl-CoA binding protein or a nuclear receptor) that is tagged for detection (e.g., with a His-tag or GST-tag).

  • Washing:

    • Wash the membrane extensively to remove unbound protein.

  • Detection:

    • Detect the bound protein using a primary antibody against the tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis:

    • Compare the signal intensity of the spots for this compound and Icosanoyl-CoA to assess the relative binding affinity of the protein for each lipid.

IV. Conclusion

The introduction of a methyl branch in this compound is predicted to significantly alter its function compared to the straight-chain Icosanoyl-CoA. These differences likely manifest in altered membrane fluidity, distinct metabolic processing, and potentially unique roles in cellular signaling. The provided experimental frameworks offer a starting point for researchers to empirically test these hypotheses and to further unravel the specific functional consequences of this subtle yet significant structural modification. Such investigations are crucial for advancing our understanding of lipid metabolism and for the development of novel therapeutic strategies targeting lipid-related pathways.

References

Comparative Transcriptomic Analysis of Cells Treated with 14-Methylicosanoyl-CoA: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This guide offers detailed experimental protocols, templates for data presentation, and visualizations of the experimental workflow and relevant signaling pathways to aid researchers in designing and interpreting transcriptomic studies of 14-Methylicosanoyl-CoA or similar molecules.

Data Presentation

Quantitative data from a comparative transcriptomics experiment should be summarized to highlight the most significant findings. The following tables serve as templates for presenting such data.

Table 1: Top 20 Differentially Expressed Genes (DEGs) in Cells Treated with this compound vs. Vehicle Control

Gene SymbolGene NameLog2 Fold Changep-valueAdjusted p-value
Gene AGene A Full Name3.451.2e-82.5e-7
Gene BGene B Full Name2.983.5e-85.1e-7
Gene CGene C Full Name2.767.1e-88.2e-7
Gene DGene D Full Name-2.559.8e-89.9e-7
Gene EGene E Full Name-2.891.4e-71.2e-6
...............

Table 2: Enriched KEGG Pathways for Upregulated Genes

Pathway IDPathway DescriptionGene Countp-valueAdjusted p-value
hsa03320PPAR signaling pathway152.4e-63.1e-5
hsa00071Fatty acid degradation125.6e-64.5e-5
hsa04920Adipocytokine signaling pathway101.2e-58.9e-5
...............

Table 3: Enriched KEGG Pathways for Downregulated Genes

Pathway IDPathway DescriptionGene Countp-valueAdjusted p-value
hsa04110Cell cycle183.1e-74.0e-6
hsa04510Focal adhesion148.9e-67.2e-5
hsa04010MAPK signaling pathway162.5e-51.5e-4
...............

Experimental Protocols

Below are detailed methodologies for a typical comparative transcriptomics experiment.

1. Cell Culture and Treatment

  • Cell Line: Select a metabolically active cell line relevant to fatty acid metabolism, such as HepG2 (human hepatoma) or C2C12 (mouse myoblasts).

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Preparation: Prepare a stock solution of this compound. For the vehicle control, use the same solvent used to dissolve the this compound. A common alternative control is to treat cells with a well-characterized fatty acid like palmitic acid to compare the effects of the methylated compound to a standard saturated fatty acid.

  • Experimental Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-16 hours to synchronize them and reduce baseline signaling from serum components.

    • Treat cells with the final concentration of this compound (e.g., 50 µM) or the vehicle control. Include at least three biological replicates for each condition.

    • Incubate for a predetermined time (e.g., 24 hours) to allow for transcriptional changes.

2. RNA Isolation and Quality Control

  • RNA Extraction:

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well by adding 1 mL of TRIzol™ Reagent or a similar lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Isolate total RNA following the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.[7][8]

  • Quality Control:

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Verify RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for RNA-sequencing.

3. RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing

  • Library Preparation:

    • Start with 1 µg of total RNA per sample.

    • Isolate mRNA using oligo(dT) magnetic beads.

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library by PCR to enrich for adapter-ligated fragments. Use a kit such as the NEBNext® Ultra™ II RNA Library Prep Kit for Illumina®.

  • Sequencing:

    • Quantify the final libraries and pool them.

    • Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq or similar high-throughput sequencer to a depth of at least 20 million reads per sample.

4. Bioinformatic Analysis

  • Quality Control of Reads: Use tools like FastQC to check the quality of the raw sequencing reads. Trim adapters and low-quality bases using Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using featureCounts or HTSeq.

  • Differential Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the this compound treated group and the control group. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2 Fold Change| > 1).

  • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs using tools like DAVID, Metascape, or clusterProfiler to identify biological processes and pathways affected by the treatment.

Visualizations

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis Cell_Seeding Seed Cells (e.g., HepG2) Serum_Starvation Serum Starvation (12h) Cell_Seeding->Serum_Starvation Treatment Treatment (this compound vs. Vehicle) Serum_Starvation->Treatment Incubation Incubation (24h) Treatment->Incubation RNA_Isolation Total RNA Isolation Incubation->RNA_Isolation QC1 RNA Quality Control (RIN) RNA_Isolation->QC1 Library_Prep mRNA Library Preparation QC1->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC2 Read Quality Control Sequencing->QC2 Alignment Alignment to Genome QC2->Alignment Quantification Gene Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway Enrichment Analysis DEA->Pathway_Analysis

Caption: Workflow for comparative transcriptomic analysis.

Hypothesized Signaling Pathway

Long-chain fatty acyl-CoAs are known activators of PPARα, a key regulator of lipid metabolism.[1][6] The following diagram illustrates this potential signaling cascade.

G cluster_nucleus Nucleus cluster_output Metabolic Output mc This compound (extracellular) transport Fatty Acid Transporter (e.g., CD36) mc->transport mc_intra This compound (intracellular) transport->mc_intra ppar PPARα mc_intra->ppar Activates ppre PPRE (Promoter Region) ppar->ppre rxr RXR rxr->ppre target_genes Target Gene Transcription (e.g., CPT1, ACOX1) ppre->target_genes Activation output Increased Fatty Acid β-Oxidation target_genes->output

Caption: Hypothesized PPARα signaling pathway activation.

References

Replicating Findings on the Metabolic Effects of 14-Methylicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic effects of 14-Methylicosanoyl-CoA and its alternatives, focusing on well-characterized branched-chain fatty acyl-CoAs such as phytanoyl-CoA and pristanoyl-CoA. Due to the limited direct experimental data on this compound, this document leverages established knowledge of similar branched-chain fatty acids to provide a framework for replicating and extending findings in this area.

Introduction to Branched-Chain Fatty Acyl-CoA Metabolism

Branched-chain fatty acids (BCFAs) and their activated CoA esters are important metabolic intermediates derived from dietary sources or the catabolism of branched-chain amino acids. Unlike their straight-chain counterparts, BCFAs with methyl groups at odd-numbered carbon atoms, such as phytanic acid, require a specialized degradation pathway involving alpha-oxidation in peroxisomes before they can enter the beta-oxidation spiral. Very-long-chain and branched-chain fatty acyl-CoAs have also been identified as potent ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.

Comparative Metabolic Pathways

While specific data for this compound is scarce, its structure as a C21 branched-chain fatty acyl-CoA suggests its metabolism will share features with other well-studied BCFAs like phytanoyl-CoA (a C20 branched-chain fatty acyl-CoA) and pristanoyl-CoA (a C19 branched-chain fatty acyl-CoA).

Table 1: Comparison of Metabolic Fates

FeatureThis compound (Predicted)Phytanoyl-CoAPristanoyl-CoA
Primary Site of Initial Oxidation PeroxisomesPeroxisomes[1][2][3]Peroxisomes[1][2][4]
Initial Oxidative Pathway Likely α-oxidation followed by β-oxidationα-oxidation[1][3]β-oxidation[4]
Key Metabolic Intermediates Predicted to yield propionyl-CoA and acetyl-CoAPristanoyl-CoA, Acetyl-CoA, Propionyl-CoA[4]4,8-Dimethylnonanoyl-CoA, Acetyl-CoA, Propionyl-CoA[4]
Mitochondrial Involvement Subsequent β-oxidation of shorter-chain productsOxidation of 4,8-dimethylnonanoyl-CoA[2]Oxidation of 4,8-dimethylnonanoyl-CoA[4]
Signaling Role Predicted PPARα agonistHigh-affinity PPARα ligandHigh-affinity PPARα ligand

Signaling Effects: PPARα Activation

Very-long-chain and branched-chain fatty acyl-CoAs are known to be potent activators of PPARα, a key regulator of lipid homeostasis. Activation of PPARα leads to the increased expression of genes involved in fatty acid uptake, activation, and oxidation in both peroxisomes and mitochondria.

Table 2: PPARα Target Gene Expression (Illustrative)

Target GeneFunctionFold Induction by Phytol (Precursor to Phytanoyl-CoA) in HepG2 cells[5]
CPT1ACarnitine palmitoyltransferase 1A (Mitochondrial fatty acid uptake)Data not quantified in the provided abstract
ACOX1Acyl-CoA oxidase 1 (Peroxisomal β-oxidation)Data not quantified in the provided abstract
PDK4Pyruvate dehydrogenase kinase 4 (Metabolic regulation)Data not quantified in the provided abstract

Note: This table is illustrative. Quantitative data on the direct effects of the CoA esters on gene expression are needed for a direct comparison.

Experimental Workflow for Comparative Analysis

G cluster_0 Cell Culture and Treatment cluster_2 Gene Expression Analysis Hepatocytes Hepatocytes or other relevant cell line Treatment Incubate with: 1. This compound 2. Phytanoyl-CoA 3. Pristanoyl-CoA 4. Vehicle Control Hepatocytes->Treatment FAO Fatty Acid Oxidation Rate (e.g., using radiolabeled substrate) Treatment->FAO Metabolomics Acyl-CoA & Metabolite Profiling (LC-MS/MS) Treatment->Metabolomics Mito Mitochondrial Respiration (e.g., Seahorse Assay) Treatment->Mito RNA RNA Isolation Treatment->RNA qPCR Quantitative PCR for PPARα target genes RNA->qPCR

Caption: Experimental workflow for comparing the metabolic effects of different branched-chain fatty acyl-CoAs.

Experimental Protocols

Measurement of Fatty Acid Oxidation Rate

This protocol is adapted from established methods for measuring the oxidation of radiolabeled fatty acids in cultured cells or tissue homogenates.[4][6][7]

Objective: To quantify the rate of β-oxidation of this compound and its alternatives.

Materials:

  • Radiolabeled fatty acid (e.g., [1-¹⁴C]-14-methyleicosanoic acid, [1-¹⁴C]-phytanic acid, [1-¹⁴C]-pristanic acid)

  • Cultured cells (e.g., hepatocytes, fibroblasts) or tissue homogenates

  • Scintillation counter and vials

  • 7% BSA solution

  • Perchloric acid

Procedure:

  • Substrate Preparation: Prepare a solution of the radiolabeled fatty acid complexed with fatty acid-free BSA.

  • Cell Incubation: Incubate the cells or tissue homogenates with the radiolabeled substrate for a defined period (e.g., 2 hours) at 37°C.

  • Reaction Termination: Stop the reaction by adding perchloric acid. This will precipitate proteins and trap ¹⁴CO₂ produced from complete oxidation.

  • Separation of Products: Separate the acid-soluble metabolites (representing incomplete β-oxidation products) from the precipitated protein.

  • Quantification: Measure the radioactivity in the acid-soluble fraction and the trapped CO₂ using a scintillation counter.

  • Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into the products per unit of time and protein concentration.

Analysis of Acyl-CoA Species by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of acyl-CoA thioesters from biological samples.[8][9]

Objective: To determine the intracellular concentrations of this compound and other acyl-CoA species following treatment.

Materials:

  • Cultured cells or tissue samples

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Ammonium acetate

  • Internal standards (e.g., isotope-labeled acyl-CoAs)

Procedure:

  • Sample Quenching and Extraction: Rapidly quench metabolic activity by flash-freezing the samples in liquid nitrogen. Extract the acyl-CoAs using a cold solvent mixture (e.g., acetonitrile/methanol/water).

  • Sample Preparation: Centrifuge the extract to pellet debris and transfer the supernatant. Dry the supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate the acyl-CoA species using reverse-phase liquid chromatography and detect them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the acyl-CoA species by comparing their peak areas to those of the internal standards.

Peroxisomal β-Oxidation Assay

This assay is designed to specifically measure the β-oxidation activity within peroxisomes.[1][10]

Objective: To assess the contribution of peroxisomes to the degradation of this compound and its alternatives.

Materials:

  • Fluorescent fatty acid analog (e.g., 12-(1-pyrene)dodecanoic acid) or stable-isotope labeled very-long-chain fatty acid.

  • Cultured fibroblasts or other suitable cell lines.

  • HPLC system with a fluorescence detector or a mass spectrometer.

Procedure:

  • Cell Incubation: Incubate the cells with the fluorescent or stable-isotope labeled fatty acid substrate.

  • Lipid Extraction: After incubation, wash the cells and extract the total lipids.

  • Analysis of β-oxidation Products: Separate and quantify the shorter-chain fatty acid products of β-oxidation using HPLC or LC-MS.

  • Data Analysis: The rate of peroxisomal β-oxidation is determined by the amount of product formed over time. Control experiments using cells with known peroxisomal or mitochondrial defects can be used to validate the specificity of the assay.

Signaling Pathway Analysis: PPARα Activation

The activation of PPARα by branched-chain fatty acyl-CoAs initiates a signaling cascade that upregulates genes involved in lipid catabolism.

G cluster_0 Cellular Uptake and Activation cluster_1 Nuclear Receptor Activation cluster_2 Target Gene Upregulation BCFA Branched-Chain Fatty Acid (e.g., 14-Methyleicosanoic acid) AcylCoA_Synth Acyl-CoA Synthetase BCFA->AcylCoA_Synth BCFA_CoA This compound AcylCoA_Synth->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) Genes Increased Transcription of Genes for: - Peroxisomal β-oxidation (e.g., ACOX1) - Mitochondrial β-oxidation (e.g., CPT1A) - Fatty Acid Transport PPRE->Genes PPARa_RXR->PPRE DNA Binding Metabolic_Effects Increased Lipid Catabolism & Altered Cellular Metabolism Genes->Metabolic_Effects

Caption: Signaling pathway of PPARα activation by branched-chain fatty acyl-CoAs.

Conclusion

Replicating and extending the findings on the metabolic effects of this compound requires a comparative approach due to the current lack of direct data. By using well-characterized branched-chain fatty acyl-CoAs like phytanoyl-CoA and pristanoyl-CoA as benchmarks, researchers can employ the detailed experimental protocols provided in this guide to elucidate the metabolic fate and signaling roles of this compound. The combination of fatty acid oxidation assays, comprehensive acyl-CoA profiling, and gene expression analysis will provide a robust framework for understanding the unique and shared metabolic effects of this and other novel branched-chain fatty acids.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 14-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Personal Protective Equipment (PPE): When handling 14-Methylicosanoyl-CoA, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect from splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Handling: Handle this compound in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure. Avoid generating dust or aerosols. In case of accidental contact, wash the affected area with copious amounts of water. If irritation persists, seek medical attention.

Proper Disposal Procedures

The disposal of this compound must adhere to the principle of responsible chemical waste management. Due to the lack of a specific SDS, a cautious approach is necessary.

Step-by-Step Disposal Guidance:

  • Consult Institutional Guidelines: Before disposal, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste.

  • Original Container: Whenever possible, keep the compound in its original container. This ensures proper labeling and identification.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. It should be treated as a chemical waste product.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name: "this compound".

  • Waste Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company, as coordinated through your EHS department.

Quantitative Data Summary:

As no specific quantitative data regarding toxicity or environmental impact for this compound was found, a precautionary approach is recommended. Treat the compound as potentially hazardous.

ParameterData
Acute Toxicity (Oral)Data not available; assume harmful.
Acute Toxicity (Dermal)Data not available; assume harmful.
Acute Toxicity (Inhalation)Data not available; assume harmful.
Environmental HazardsData not available; avoid release to the environment.

Experimental Context: The Role of Long-Chain Acyl-CoAs in Metabolism

This compound is a long-chain fatty acyl-coenzyme A. Such molecules are key intermediates in cellular metabolism, particularly in the process of fatty acid beta-oxidation, where fatty acids are broken down to produce energy.[1] The methyl group at position 14 suggests it is a branched-chain fatty acid derivative.

General Experimental Workflow for Studying Fatty Acid Oxidation:

The study of fatty acid oxidation often involves incubating the fatty acyl-CoA substrate with isolated mitochondria or specific enzymes and measuring the products.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results substrate This compound (Substrate) incubation Incubation at 37°C substrate->incubation mitochondria Isolated Mitochondria or Purified Enzymes mitochondria->incubation quenching Reaction Quenching incubation->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data Quantification of Beta-Oxidation Products (e.g., Acetyl-CoA) analysis->data

Workflow for in vitro fatty acid oxidation assay.

Signaling Pathway: Fatty Acid Beta-Oxidation

Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix via the carnitine shuttle. Inside the mitochondria, they undergo a cyclical series of four reactions collectively known as beta-oxidation. Each cycle shortens the acyl chain by two carbons, releasing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the citric acid cycle to generate further energy.

beta_oxidation_pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix fatty_acid Fatty Acid acyl_coa_synthase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthase + CoA + ATP lc_acyl_coa Long-Chain Acyl-CoA (e.g., this compound) acyl_coa_synthase->lc_acyl_coa cpt1 CPT1 lc_acyl_coa->cpt1 + Carnitine translocase Translocase cpt1->translocase Acylcarnitine cpt2 CPT2 translocase->cpt2 lc_acyl_coa_matrix Long-Chain Acyl-CoA cpt2->lc_acyl_coa_matrix + CoA beta_oxidation Beta-Oxidation Spiral lc_acyl_coa_matrix->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa (n cycles) tca_cycle Citric Acid Cycle beta_oxidation->tca_cycle FADH2, NADH acetyl_coa->tca_cycle

Overview of fatty acid transport and beta-oxidation.

References

Essential Safety and Operational Guidance for Handling 14-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 14-Methylicosanoyl-CoA was publicly available at the time of this writing. The following guidance is based on best practices for handling novel or poorly characterized long-chain acyl-CoA compounds in a laboratory setting. Researchers must conduct a thorough risk assessment before beginning any work.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on immediate safety protocols, operational handling, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the unknown toxicological properties of this compound, a cautious approach to personal protection is mandatory. The following table summarizes the recommended PPE for handling this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloving recommended) - Laboratory Coat - Safety Glasses with Side Shields or Goggles - N95 or higher respiratorTo prevent inhalation of fine particles and skin contact.
Handling Solutions - Nitrile or Neoprene Gloves - Laboratory Coat - Safety Goggles - Chemical Fume HoodTo protect against splashes and inhalation of any volatile components.
General Laboratory Work - Nitrile Gloves - Laboratory Coat - Safety GlassesMinimum requirement for any work in the laboratory where the compound is present.[1]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposing of this compound is critical to maintaining a safe laboratory.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Receipt and Storage b Risk Assessment a->b c Don PPE b->c d Weighing and Preparation of Stock Solution c->d e Experimental Use d->e f Decontamination of Work Surfaces e->f g Waste Segregation (Solid and Liquid) f->g h Proper Disposal g->h

Figure 1. Safe handling and disposal workflow for this compound.
Detailed Methodologies

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The recommended storage temperature should be confirmed with the supplier, but typically for such compounds, storage at -20°C or below is advisable.

  • The storage container should be clearly labeled with the compound name, date received, and any known hazards.

2. Handling and Preparation of Solutions:

  • All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation risk.

  • Use appropriate tools (e.g., anti-static spatulas) for weighing to prevent dispersal of the powder.

  • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Ensure all containers are sealed when not in use.

3. Spill and Emergency Procedures:

  • Small Spills (Solid): Gently cover the spill with an absorbent material (e.g., vermiculite (B1170534) or sand). Scoop the material into a sealed container for proper disposal. Avoid creating dust.

  • Small Spills (Liquid): Absorb the spill with an inert material and place it in a sealed container for disposal.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek medical attention.

  • Inhalation: Move the individual to fresh air.[3] If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting.[2] Rinse mouth with water.[2] Seek medical attention.

4. Waste Disposal:

  • All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent materials) should be considered hazardous waste.

  • Segregate solid and liquid waste into appropriately labeled, sealed containers.

  • Dispose of all waste in accordance with local, state, and federal regulations.[2] Do not dispose of it down the drain.[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and control measures, which is a fundamental concept in laboratory safety.

cluster_risk_management Risk Management Framework cluster_controls Hierarchy of Controls A Hazard Identification (this compound) B Risk Assessment (Evaluate Likelihood and Severity) A->B C Control Measures B->C E Engineering Controls (Fume Hood) C->E F Administrative Controls (SOPs, Training) C->F G Personal Protective Equipment (PPE) C->G D Elimination/ Substitution

Figure 2. Hierarchy of controls in managing chemical hazards.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.